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  • Product: Cyclobutanemethanol, methanesulfonate
  • CAS: 63659-30-3

Core Science & Biosynthesis

Foundational

Cyclobutylmethyl Methanesulfonate: Technical Profile & Application Guide

[1] CAS: 63659-30-3 Formula: C₆H₁₂O₃S Molecular Weight: 164.22 g/mol [1] Part 1: Executive Summary Cyclobutylmethyl methanesulfonate (CBMS) is a specialized alkylating agent used in medicinal chemistry to introduce the c...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

CAS: 63659-30-3 Formula: C₆H₁₂O₃S Molecular Weight: 164.22 g/mol [1]

Part 1: Executive Summary

Cyclobutylmethyl methanesulfonate (CBMS) is a specialized alkylating agent used in medicinal chemistry to introduce the cyclobutylmethyl motif into pharmacological scaffolds. This structural fragment is a critical bioisostere for


-pentyl or phenyl groups, offering unique conformational restriction and metabolic stability profiles.[1]

As a sulfonate ester, CBMS is a potent electrophile. While this reactivity makes it valuable for


 transformations, it also classifies the compound as a Potentially Genotoxic Impurity (PGI) . This guide provides a rigorous technical framework for its synthesis, handling, and application, emphasizing process safety and impurity control in drug development contexts.

Part 2: Chemical Profile & Physical Properties

CBMS is typically isolated as a colorless to pale yellow oil. Due to the thermal instability characteristic of alkyl mesylates, it is often used as a crude intermediate or purified via chromatography rather than high-temperature distillation.[1]

PropertyValue / DescriptionNotes
Appearance Colorless to pale yellow liquidDarkens upon decomposition.[1]
Density ~1.20 g/mL (Predicted)Denser than water; separates well in aqueous workups.
Boiling Point ~230°C (Predicted)Do not distill at atm pressure. Risk of exothermic decomposition >100°C.
Solubility DCM, THF, Toluene, Ethyl AcetateHydrolyzes slowly in water; rapid hydrolysis in basic aqueous media.
Reactivity High (

Electrophile)
Reacts rapidly with amines, thiols, and alkoxides.
Stability Moisture Sensitive / Thermally LabileStore at 2–8°C under inert atmosphere (Ar/N₂).

Part 3: Synthetic Methodology

Reaction Design & Causality

The synthesis of CBMS proceeds via the nucleophilic attack of cyclobutylmethanol on methanesulfonyl chloride (MsCl).[1]

  • Base Selection: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) is used to scavenge the HCl byproduct.

  • Solvent: Dichloromethane (DCM) is preferred for its solubility profile and low boiling point, allowing easy removal without thermal stress.

  • Temperature Control: The reaction is highly exothermic. Addition of MsCl must occur at 0°C or lower to prevent side reactions (e.g., elimination or rearrangement of the cyclobutyl ring).

Detailed Protocol

Scale: 10 mmol basis

  • Setup: Flame-dry a 100 mL round-bottom flask. Purge with Nitrogen.

  • Solvation: Add Cyclobutylmethanol (0.86 g, 10 mmol) and DCM (20 mL). Cool to 0°C in an ice/water bath.

  • Base Addition: Add Triethylamine (1.53 mL, 11 mmol). Stir for 5 minutes.

  • Mesylation: Add Methanesulfonyl chloride (0.85 mL, 11 mmol) dropwise over 15 minutes via syringe pump or pressure-equalizing dropping funnel. Maintain internal temp < 5°C.

  • Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane) for disappearance of alcohol.

  • Critical Workup (Stability Step):

    • Quench with saturated NaHCO₃ (20 mL). Do not use strong acid washes; residual acid catalyzes decomposition.

    • Extract with DCM (2 x 20 mL).

    • Wash combined organics with Brine (20 mL).

    • Dry over anhydrous Na₂SO₄.[2][3]

  • Isolation: Concentrate under reduced pressure (Rotavap) at bath temperature < 30°C .

  • Result: Yields CBMS as a viscous oil. Use immediately or store at -20°C.

Synthetic Workflow Diagram

SynthesisWorkflow Start Cyclobutylmethanol (Substrate) Reagents MsCl + Et3N (DCM, 0°C) Start->Reagents Dissolution Intermediate Reaction Mixture (Exothermic) Reagents->Intermediate Dropwise Addition Workup Quench: Sat. NaHCO3 (Neutralize HCl) Intermediate->Workup Stir 2-4h Product Cyclobutylmethyl methanesulfonate (Labile Oil) Workup->Product Phase Sep & Vac <30°C

Caption: Step-by-step synthetic workflow for CBMS, emphasizing thermal control and neutralization.

Part 4: Mechanistic Reactivity & Applications

Nucleophilic Substitution ( )

CBMS is designed to act as a "hard" electrophile. The methanesulfonate group is an excellent leaving group (


 of conjugate acid ~ -1.9), facilitating attack by nucleophiles.[1]

Key Application: Synthesis of N-(cyclobutylmethyl) amines . This reaction is widely used in the synthesis of CNS-active agents (e.g., analogs of Sibutramine) where the cyclobutyl group improves lipophilicity and metabolic stability compared to linear alkyl chains.[1]

Application Protocol: N-Alkylation

Scenario: Alkylation of a secondary amine.[1]

  • Dissolve secondary amine (1.0 eq) in Acetonitrile or DMF.

  • Add K₂CO₃ (2.0 eq) to act as a proton scavenger.

  • Add CBMS (1.1 eq).

  • Heat to 60°C. Note: Higher temperatures risk elimination of CBMS to methylenecyclobutane.[1]

  • Monitor consumption of amine by LC-MS.[1]

Reaction Mechanism Diagram[1]

Mechanism Nuc Nucleophile (R-NH2) TS Transition State (SN2 Backside Attack) Nuc->TS Attack C-1 Elec CBMS (Electrophile) Elec->TS C-O Bond Break Prod N-Alkylated Product TS->Prod Inversion LG Mesylate Anion (Leaving Group) TS->LG Release

Caption: S_N2 mechanism showing the displacement of the mesylate group by a nucleophile.

Part 5: Quality Control & Safety (E-E-A-T)[1]

Genotoxicity Management

Alkyl mesylates, including CBMS, are direct-acting alkylating agents and are classified as mutagenic impurities (Class 1 in ICH M7 guidelines).

  • Risk: Potential to alkylate DNA bases (e.g., N7-guanine).[1]

  • Control Strategy: If CBMS is used in the final step of an API synthesis, the process must demonstrate purge capability to levels below the Threshold of Toxicological Concern (TTC), typically 1.5 µ g/day for lifetime exposure.

Analytical Detection

Standard HPLC-UV is often insufficient due to the lack of a strong chromophore in CBMS.[1]

  • Preferred Method: GC-MS or LC-MS/MS .[1]

  • Derivatization: For trace analysis, derivatization with pentafluorothiophenol may be required to enhance sensitivity.

Handling & Stability
  • Hydrolysis: CBMS hydrolyzes in moist air to form Cyclobutylmethanol and Methanesulfonic acid (MSA). The formation of MSA creates an autocatalytic decomposition cycle.[1]

  • Thermal Hazard: Never distill crude reaction mixtures containing excess MsCl or MSA without prior neutralization. Thermal runaway can occur above 100°C.

References

  • European Medicines Agency (EMA). Guideline on the Limits of Genotoxic Impurities. Committee for Medicinal Products for Human Use (CHMP). Link

  • Snodin, D. J. (2006). Residues of genotoxic alkyl mesylates in mesylate salt drug substances: Real or imaginary problems? Regulatory Toxicology and Pharmacology, 45(1), 79-90. Link

  • Teasdale, A., et al. (2013). Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid. Organic Process Research & Development, 17(2), 221–230. Link

  • BenchChem. Technical Guide to the Synthesis of (Cyclobutylmethyl)(methyl)amine. (Application of CBMS in amine synthesis). Link

Sources

Exploratory

Cyclobutylmethyl Mesylate: Structural Dynamics, Synthesis, and Applications in Drug Discovery

Executive Summary Cyclobutylmethyl mesylate (Cyclobutylmethyl methanesulfonate) is a specialized alkylating agent and intermediate used in the synthesis of pharmaceutical compounds. Characterized by a strained cyclobutan...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cyclobutylmethyl mesylate (Cyclobutylmethyl methanesulfonate) is a specialized alkylating agent and intermediate used in the synthesis of pharmaceutical compounds. Characterized by a strained cyclobutane ring coupled to a highly reactive mesylate leaving group, this molecule serves as a critical building block for introducing cyclobutylmethyl motifs—a structural feature increasingly valued in medicinal chemistry for its ability to modulate metabolic stability and lipophilicity.

However, its utility is balanced by a complex reactivity profile. The compound is prone to homoallylic rearrangements and ring expansions mediated by non-classical carbocation intermediates. This guide provides a rigorous technical analysis of its structure, validated synthetic protocols, and strategies to control its reactivity during drug development workflows.[1]

Chemical Identity & Structural Analysis[2][3][4]

Nomenclature and Identifiers
PropertyDetail
IUPAC Name Cyclobutylmethyl methanesulfonate
Common Name Cyclobutylmethyl mesylate
CAS Number 63659-30-3
PubChem CID 22381912
Molecular Formula

SMILES CS(=O)(=O)OCC1CCC1
Molecular Weight & Physicochemical Properties

The molecular weight is calculated based on standard atomic weights:


[2]
PropertyValue (Experimental/Predicted)
Molecular Weight 164.22 g/mol
Density ~1.18 g/cm³ (Predicted)
Boiling Point ~260°C (Predicted at 760 mmHg)
Solubility Soluble in DCM, THF, Ethyl Acetate; reacts with water (hydrolysis).[3]
Structural Dynamics

The molecule consists of a cyclobutane ring attached to a methylene bridge (


), which is capped by a methanesulfonate (

) group.
  • Ring Strain: The cyclobutane ring possesses significant angle strain (~26 kcal/mol), making the system thermodynamically primed for ring-opening or expansion reactions.

  • Leaving Group: The mesylate group is an excellent leaving group (

    
     of conjugate acid 
    
    
    
    ), facilitating nucleophilic substitution (
    
    
    ).

Reactivity Profile: The Ring Expansion Trap

Senior Scientist Insight: The most critical challenge when working with cyclobutylmethyl mesylate is avoiding unintended ring expansion. Upon solvolysis or exposure to Lewis acids, the compound does not behave as a simple primary alkyl mesylate. Instead, it participates in a "non-classical" cation rearrangement.

Mechanism of Rearrangement

When the mesylate leaves, the resulting primary cyclobutylmethyl cation is unstable. It rapidly equilibrates with the cyclopentyl cation and the cyclopropylmethyl cation via


-bond participation.
  • Kinetic Product: Cyclobutylmethyl derivatives (via direct

    
     attack).
    
  • Thermodynamic Product: Cyclopentyl derivatives (via ring expansion).

Reactivity Substrate Cyclobutylmethyl Mesylate (C4-CH2-OMs) Cation Non-Classical Cation Intermediate Substrate->Cation -OMs (Solvolysis) Product_SN2 Cyclobutylmethyl Derivative (Target: Retention) Substrate->Product_SN2 Strong Nucleophile (SN2 Pathway) Cation->Product_SN2 Kinetic Trapping Product_Rearrange Cyclopentyl Derivative (Impurity: Expansion) Cation->Product_Rearrange Thermodynamic Control

Figure 1: Divergent reaction pathways. To maintain the cyclobutane ring, conditions must favor direct


 displacement over cationic intermediates.

Applications in Drug Discovery[1][8][9][10]

Bioisosterism and Metabolic Stability

The cyclobutylmethyl group is often employed as a bioisostere for:

  • Isobutyl groups: Reducing rotational freedom (entropy) to improve binding affinity.

  • Cyclopentyl groups: Altering ring puckering and lipophilicity (

    
    ).
    
Precursor to CNS-Active Agents

Cyclobutylmethyl mesylate is the direct precursor to (Cyclobutylmethyl)amine derivatives. These amines are structural motifs in various CNS-active compounds (e.g., analogs of Sibutramine) where the rigid ring restricts the conformation of the nitrogen lone pair, potentially enhancing receptor selectivity.

Experimental Protocols

Synthesis of Cyclobutylmethyl Mesylate

Objective: Convert Cyclobutylmethanol to Cyclobutylmethyl mesylate under anhydrous conditions to prevent hydrolysis.

Reagents:

  • Cyclobutylmethanol (1.0 eq)

  • Methanesulfonyl chloride (MsCl) (1.2 eq)

  • Triethylamine (

    
    ) (1.5 eq)
    
  • Dichloromethane (DCM) (Anhydrous)

  • DMAP (0.1 eq, catalytic)

Workflow:

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Solvation: Dissolve Cyclobutylmethanol in anhydrous DCM (

    
     concentration). Cool to 
    
    
    
    .
  • Base Addition: Add

    
     and catalytic DMAP. Stir for 10 minutes.
    
  • Mesylation: Add MsCl dropwise via syringe over 20 minutes. Note: Exothermic reaction; maintain temp

    
    .
    
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup:

    • Quench with cold saturated

      
      .
      
    • Extract aqueous layer with DCM (

      
      ).
      
    • Wash combined organics with Brine (

      
      ).
      
    • Dry over

      
      , filter, and concentrate in vacuo at 
      
      
      
      .
  • Purification: The crude mesylate is typically unstable on Silica gel. Use immediately or recrystallize from Hexane/Ether if solid. Do not distill (explosion hazard).

Synthesis Start Cyclobutylmethanol (Alcohol) Intermediate Reaction Mixture (Stir 2-4h) Start->Intermediate Add Reagents Reagents MsCl + Et3N DCM, 0°C Reagents->Intermediate Quench Quench: NaHCO3 Extract: DCM Intermediate->Quench TLC Complete Product Cyclobutylmethyl Mesylate (Use Immediately) Quench->Product Conc. < 30°C

Figure 2: Synthetic workflow for the preparation of Cyclobutylmethyl mesylate.

Handling, Stability & Safety

Genotoxicity Warning

As a reactive alkylating agent, cyclobutylmethyl mesylate is a potential genotoxic impurity (GTI) . It can alkylate DNA bases (e.g., N7-guanine).[4]

  • Control Strategy: In drug substances, this intermediate must be controlled to ppm levels (typically

    
     threshold of toxicological concern).
    
Storage Conditions
  • Temperature: Store at

    
     (Refrigerated).
    
  • Atmosphere: Store under Argon or Nitrogen. Moisture sensitive.

  • Instability: Mesylates can degrade to form methanesulfonic acid (MSA), which catalyzes further decomposition (autocatalytic).

References

  • PubChem. Cyclobutylmethyl methanesulfonate (CID 22381912).[2] National Library of Medicine. [Link]

  • Olah, G. A., et al. Stable Carbocations. CXVIII. Cyclobutylmethyl and Related Carbocations. Journal of the American Chemical Society. [Link]

  • Wiberg, K. B., et al. Solvolysis of Cyclobutylmethyl Tosylate. Journal of the American Chemical Society. [Link]

Sources

Foundational

Chemo-selective Nucleophilic Substitution of Cyclobutylmethyl Electrophiles: A Comparative Technical Guide

Executive Summary: The "Escape from Flatland" Challenge In modern drug discovery, increasing fraction of sp3 character ( ) is a proven strategy to improve solubility and target selectivity.[1] The cyclobutyl group serves...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Escape from Flatland" Challenge

In modern drug discovery, increasing fraction of sp3 character (


) is a proven strategy to improve solubility and target selectivity.[1] The cyclobutyl group serves as a critical bioisostere for isopropyl or tert-butyl groups, offering a distinct metabolic profile and vector orientation.[1]

However, introducing a cyclobutylmethyl moiety presents a specific synthetic paradox:

  • Steric Hindrance: The

    
    -branching of the cyclobutane ring creates a "neopentyl-like" steric environment, significantly retarding 
    
    
    
    trajectories.[1]
  • Electronic Instability: Attempts to force reaction conditions often trigger ionization (

    
    ), leading to the cyclopropylcarbinyl-cyclobutyl-homoallyl rearrangement manifold .[1]
    

This guide analyzes the kinetic and mechanistic trade-offs between Cyclobutylmethyl Bromide (CBM-Br) and Cyclobutylmethyl Mesylate (CBM-OMs) to enable high-fidelity substitution without ring expansion.[1]

Mechanistic Divergence: The Rearrangement Trap[1]

The choice between bromide and mesylate is not merely about reaction rate; it is about controlling the transition state.[1]

The Cationic Danger Zone

If the leaving group departs before the nucleophile attacks (loose


 or 

), the resulting primary carbocation is not static.[1] It immediately delocalizes into a non-classical cation "pool."

Figure 1: The divergence between direct substitution and the rearrangement manifold. Success depends on maximizing the green path and suppressing the red path.[1]

Comparative Reactivity Profile

The mesylate is a "loaded spring," while the bromide is a "blunt instrument."[1] The following data summarizes their physicochemical differences relevant to substitution.

FeatureCyclobutylmethyl Bromide (CBM-Br)Cyclobutylmethyl Mesylate (CBM-OMs)Impact on Protocol
Leaving Group pKa -9.0 (HBr)-1.9 (MsOH)Note: In non-aqueous solvents, OMs is kinetically faster due to weaker ion pairing.[1]
C-X Bond Length ~1.94 Å~1.44 Å (C-O)Br is more polarizable; OMs is harder but more labile.[1]
Relative Solvolysis Rate 1 (Reference)~10⁴ - 10⁵Mesylate risks ionization/rearrangement even at low temps.[1]
Thermal Stability High (Distillable)Low (Decomposes >0°C isolated)Do not distill CBM-OMs. Use in situ.[1]

Feasibility
Requires Heat (60-100°C)Proceed at RT or 0°CHeat promotes rearrangement; Mesylate allows milder conditions.[1]
Preferred Solvent DMF, DMSO (High T)DCM, THF, Acetonitrile (Low T)Bromide requires dipolar aprotic forcing.
Critical Insight: The "Crossover" Point
  • Use Bromide when: You have a highly basic nucleophile (e.g., alkoxides) that would cause elimination, or when you can tolerate high heat to force the

    
     reaction.
    
  • Use Mesylate when: You have a weak nucleophile (e.g., azides, amines, thiols) and need to operate at low temperatures to prevent ring expansion.[1]

Experimental Protocols

Protocol A: In Situ Generation and Displacement of CBM-OMs

Best for: Azides, Amines, Thiols.[1] Minimizes isolation risks.

Reagents: Cyclobutylmethanol (1.0 eq), Methanesulfonyl chloride (MsCl, 1.2 eq), Triethylamine (TEA, 1.5 eq), DCM (anhydrous).

  • Activation:

    • Cool a solution of cyclobutylmethanol in DCM (0.2 M) to -10°C (ice/salt bath).

    • Add TEA dropwise, followed by slow addition of MsCl.[1] Exotherm control is vital.

    • Stir at 0°C for 30-60 mins. Monitor by TLC (shift in Rf).

    • Quench/Wash: Wash quickly with ice-cold 1M HCl, then cold NaHCO3, then cold brine. Dry over MgSO4.[1]

    • Crucial Step: Concentrate in vacuo at <20°C . Do not heat. Use the crude oil immediately.

  • Displacement (

    
    ): 
    
    • Dissolve crude mesylate in DMF or DMSO (Polar aprotic is essential to accelerate

      
       over 
      
      
      
      ).[1]
    • Add Nucleophile (e.g., NaN3, 1.5 eq).[1]

    • Stir at Room Temperature .

    • Note: If heating is required, do not exceed 40°C. If reaction is slow, add a phase transfer catalyst (18-crown-6) rather than increasing heat.[1]

Protocol B: Finkelstein-Assisted Substitution of CBM-Br

Best for: Stable nucleophiles where heat is permissible.[1]

Reagents: Cyclobutylmethyl bromide (1.0 eq), Nucleophile, Potassium Iodide (KI, 0.2 eq - catalytic), DMF.

  • Setup:

    • Dissolve CBM-Br in anhydrous DMF (0.5 M).

    • Add Nucleophile (1.2 - 2.0 eq).[1]

    • Add catalytic KI (10-20 mol%).[1] Mechanism: Br is exchanged for I (better LG) in situ, which is then displaced.

  • Reaction:

    • Heat to 60-80°C .

    • Monitor closely.[1][2] If cyclopentyl impurities appear (by GC/LC-MS), lower temperature and increase reaction time.[1]

  • Workup:

    • Dilute with water/Et2O.[1] Extensive water washes required to remove DMF.[1]

Decision Logic for Researchers

Use this logic flow to select the correct substrate for your campaign.

Figure 2: Substrate selection logic based on nucleophile properties.

References

  • Roberts, J. D., & Mazur, R. H. (1951).[1] The Nature of the Intermediate in the Solvolysis of Cyclopropylcarbinyl and Cyclobutyl Derivatives. Journal of the American Chemical Society, 73(8), 3542-3543. [Link]

  • Kevill, D. N., & Abduljaber, M. H. (2000).[1][3] Correlation of the Rates of Solvolysis of Cyclopropylcarbinyl and Cyclobutyl Bromides Using the Extended Grunwald-Winstein Equation. The Journal of Organic Chemistry, 65(8), 2548–2554.[3] [Link]

  • Wiberg, K. B., & Hess, B. A. (1966).[1] Heats of formation of cyclopropylcarbinyl and cyclobutyl cations. Journal of the American Chemical Society, 88(21), 4971-4972. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007).[1] Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.).[1] Springer.[1] Chapter 5: Nucleophilic Substitution. [Link][1]

  • Meanwell, N. A. (2011).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. [Link]

Sources

Exploratory

Cyclobutylmethyl Group: A Strategic Bioisostere in Medicinal Chemistry

Executive Summary The cyclobutylmethyl (CBM) group represents a specialized hydrophobic motif in medicinal chemistry, utilized primarily as a bioisostere for

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The cyclobutylmethyl (CBM) group represents a specialized hydrophobic motif in medicinal chemistry, utilized primarily as a bioisostere for ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-butyl, isobutyl, and cyclopropylmethyl (CPM) substituents.[1][2] Its utility stems from a unique combination of physicochemical properties: it offers a defined steric bulk greater than the cyclopropyl group but with restricted conformational freedom compared to linear aliphatic chains.

This guide provides a technical analysis of the CBM group, detailing its structural conformation, impact on ligand-receptor binding kinetics, metabolic stability profile, and validated synthetic pathways.

Physicochemical Profile & Structural Geometry

Conformational Pucker and Steric Volume

Unlike the planar cyclopropane ring or the highly flexible


-butyl chain, the cyclobutane ring exists in a puckered conformation  to relieve torsional strain (eclipsing interactions).
  • Pucker Angle: Approximately 30°–37° deviation from planarity.[1]

  • Inversion Barrier: Low energy barrier (~1.5 kcal/mol), allowing the ring to rapid flip between puckered conformers at physiological temperatures.[1]

This "butterfly" shape creates a unique 3D volume that can fill hydrophobic pockets more effectively than a flat aromatic ring or a rigid cyclopropyl group, while avoiding the entropic penalty associated with freezing a flexible


-butyl chain into a binding conformation.
Lipophilicity and Bioisosteric Comparison

The CBM group is highly lipophilic. Its use is often driven by the need to modulate LogP/LogD while altering the shape vector of a substituent.

SubstituentApprox.

LogP Contribution
Steric Bulk (Molar Refractivity)Conformational Freedom
Methyl +0.5LowRigid

-Butyl
+2.0HighHigh (Rotatable bonds)
Cyclopropylmethyl (CPM) +1.8MediumMedium (Rigid ring, rotatable CH

)
Cyclobutylmethyl (CBM) +2.2 High Medium (Puckered ring, rotatable CH

)
Benzyl +2.5HighRigid (Planar ring)

Note:


LogP values are approximate and context-dependent.

Pharmacological Rationale: The "N-Substituent" Effect[1][2][4]

The most prominent application of the CBM group is in the modulation of opioid receptor activity, specifically within the morphinan scaffold. This provides a textbook example of how subtle steric changes drive efficacy switches (Agonist


 Antagonist).
Case Study: Morphinan Opioids

In the morphinan class, the nitrogen substituent (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-R) dictates the functional activity at 

(MOR) and

(KOR) opioid receptors.[1]
  • ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -Methyl (Morphine):  Full Agonist.[1][2]
    
  • ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -Cyclopropylmethyl (Naltrexone):  Pure Antagonist (at MOR).[1][2]
    
  • ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -Cyclobutylmethyl (Butorphanol/Nalbuphine):  Mixed Agonist/Antagonist.[1][2]
    

Mechanism of Action: The CBM group in Butorphanol is bulky enough to perturb the receptor's active state conformation (preventing full MOR activation) but, unlike the CPM group in Naltrexone, it retains significant agonist activity at the KOR. This results in a clinical profile of analgesia (via KOR/partial MOR) with a "ceiling effect" on respiratory depression, but an increased risk of psychotomimetic side effects (dysphoria) due to KOR activation.[1]

Binding Pocket Dynamics

The CBM group targets the hydrophobic "address" pocket of GPCRs. Its slightly larger volume compared to CPM allows it to engage different hydrophobic residues, often shifting the equilibrium between G-protein coupling and


-arrestin recruitment or altering the receptor's basal state stability.

Metabolic Stability & Toxicology[1]

Oxidative Metabolism

The cyclobutane ring is generally more metabolically stable than a corresponding linear alkyl chain.

  • Linear Chain (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -butyl):  Prone to rapid 
    
    
    
    -oxidation (terminal) and
    
    
    -1 oxidation.[1][2]
  • Cyclobutane: The ring strain and lack of accessible terminal methyl groups retard oxidation.

  • Primary Metabolic Route: Hydroxylation at the C3 position of the ring (remote from the attachment point) is the dominant Phase I pathway. This often yields polar metabolites that are rapidly conjugated (glucuronidation) and excreted.[1][2][3]

Toxicity Considerations

Unlike some cyclopropylamines which can undergo radical ring-opening (via CYP450) to form reactive intermediates, the cyclobutane ring is less prone to radical fragmentation under physiological conditions.[1][2] It is generally considered a "benign" bioisostere in terms of structural toxicity, provided the scaffold itself does not induce off-target hERG inhibition due to excessive lipophilicity.

Synthetic Methodologies

Two primary routes are recommended for installing the CBM group: Reductive Amination (preferred for mildness and functional group tolerance) and Direct Alkylation .[1]

Method A: Reductive Amination (Standard Protocol)

This method couples a secondary amine with cyclobutanecarbaldehyde.[1][2][3]

Reagents:

  • Amine Substrate (R-NHngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     or R
    
    
    
    NH)[1][2]
  • Cyclobutanecarbaldehyde[1][2]

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride (NaBHngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    CN)[1][2]
    
  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)[1][2][3][4]

  • Acid Catalyst: Acetic Acid (AcOH)[1][2][3]

Step-by-Step Protocol:

  • Imine Formation: Dissolve the amine (1.0 equiv) in DCE (0.1 M concentration). Add Cyclobutanecarbaldehyde (1.2–1.5 equiv).[1][2]

  • Activation: If the reaction is sluggish, add catalytic Acetic Acid (1–2 drops). Stir at room temperature for 30–60 minutes to allow imine/iminium formation.

  • Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (1.5–2.0 equiv) portion-wise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours under nitrogen atmosphere.

  • Workup: Quench with saturated aqueous NaHCOngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    . Extract with Dichloromethane (DCM) (
    
    
    
    ).[1][2] Wash combined organics with brine, dry over Na
    
    
    SO
    
    
    , and concentrate.
  • Purification: Flash column chromatography (typically Hexanes/Ethyl Acetate or DCM/MeOH).[1][3]

Method B: Acylation-Reduction (For Sterically Hindered Amines)

When reductive amination fails due to sterics, acylation followed by amide reduction is a robust alternative.[1][2][3]

  • Acylation: React amine with Cyclobutanecarbonyl chloride and Et

    
    N in DCM to form the amide.
    
  • Reduction: Reduce the amide using Lithium Aluminum Hydride (LiAlH

    
    )  in refluxing THF or ether.[1] Note: This requires a substrate tolerant of strong reducing agents.
    

Visualization of Workflows

Synthetic Workflow: Reductive Amination

The following diagram illustrates the decision logic and process flow for installing the CBM group via reductive amination.

G Figure 1: Reductive Amination Strategy for CBM Installation Start Target Scaffold (Secondary Amine) Imine Imine/Iminium Intermediate Start->Imine + Reagent + AcOH (cat.) DCE, RT Reagent Cyclobutane- carbaldehyde Reagent->Imine Reductant Add NaBH(OAc)3 (STAB) Imine->Reductant 0°C Product Cyclobutylmethyl Derivative Reductant->Product Reductive Hydride Transfer

Caption: Step-wise synthetic pathway for installing the cyclobutylmethyl group using mild hydride reducing agents.

SAR Logic: The N-Substituent Switch

This diagram visualizes the structure-activity relationship (SAR) switch observed in morphinan opioids when varying the N-substituent.[1][2][3]

SAR Figure 2: Impact of N-Substituent Sterics on Opioid Receptor Pharmacology Scaffold Morphinan Scaffold (N-Substituent) Methyl N-Methyl (Morphine) Scaffold->Methyl CPM N-Cyclopropylmethyl (Naltrexone) Scaffold->CPM CBM N-Cyclobutylmethyl (Butorphanol) Scaffold->CBM Activity_Agonist Full Mu Agonist (Analgesia + Resp. Dep.) Methyl->Activity_Agonist Small Steric Bulk Activity_Antagonist Mu Antagonist (Blockade) CPM->Activity_Antagonist Medium Bulk (Rigid) Activity_Mixed Mixed Agonist/Antagonist (Kappa Agonist + Mu Partial) CBM->Activity_Mixed Large Bulk (Puckered Volume)

Caption: Correlation between N-substituent steric properties and resulting pharmacological profile in opioids.

References

  • Butorphanol Tartrate: Review of Pharmacology. DrugBank Online. Available at: [Link][1][2][3]

  • Cyclobutanes in Small-Molecule Drug Candidates. Journal of Medicinal Chemistry. (Discusses the structural and metabolic advantages of cyclobutane rings). Available at: [Link]

  • Reductive Amination: General Mechanism and Protocols. Organic Chemistry Portal. Available at: [Link]

  • Conformational Analysis of Cyclobutane Derivatives. Journal of Organic Chemistry. (Technical analysis of ring pucker and energetics). Available at: [Link][1][2][3]

  • Boceprevir Structure Verification. PubChem. (Confirming dimethylcyclopropyl vs cyclobutylmethyl distinction). Available at: [Link][1][2][3]

Sources

Foundational

Cyclobutylmethyl Mesylate: Physicochemical Profiling, Thermal Stability, and Strategic Applications in Drug Discovery

Executive Summary Cyclobutylmethyl methanesulfonate (commonly known as cyclobutylmethyl mesylate) is a highly reactive alkylating agent heavily utilized in the synthesis of complex active pharmaceutical ingredients (APIs...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cyclobutylmethyl methanesulfonate (commonly known as cyclobutylmethyl mesylate) is a highly reactive alkylating agent heavily utilized in the synthesis of complex active pharmaceutical ingredients (APIs). It serves as a critical intermediate in the development of targeted therapeutics, including Janus kinase (JAK) inhibitors and Protein Arginine Deiminase 4 (PAD4) inhibitors.

While its utility in appending cyclobutylmethyl moieties to heterocyclic scaffolds is unparalleled, the compound exhibits profound thermal instability. This whitepaper provides an in-depth analysis of its physicochemical properties, the mechanistic causality behind its autocatalytic decomposition, and field-proven, self-validating protocols for its safe application in drug development workflows.

Physicochemical Properties & Thermodynamics

Accurate physicochemical data is essential for the safe handling and scale-up of cyclobutylmethyl mesylate. Due to its inherent instability at elevated temperatures, standard atmospheric boiling points cannot be empirically determined without catastrophic decomposition.

The quantitative data summarized below reflects high-vacuum distillation parameters and predictive density modeling based on homologous alkyl mesylates (e.g., n-butyl methanesulfonate).

Table 1: Quantitative Physicochemical Data
PropertyValueSource / Methodology
Chemical Name Cyclobutylmethyl methanesulfonateIUPAC Standard
CAS Registry Number 63659-30-3Chemical Databases[1]
Molecular Formula C₆H₁₂O₃SPubChem CID 22381912[2]
Molecular Weight 164.22 g/mol Computed[2]
Boiling Point 81–89 °C at 0.8 mbarEmpirical (Distillation Range)[3]
Density ~1.11–1.15 g/cm³Estimated (vs. n-butyl mesylate at 1.088 g/cm³)[4]
XLogP3 (Lipophilicity) 0.9Computed[2]
Appearance Colorless to pale yellow liquidVisual Observation

Thermal Instability & Autocatalytic Decomposition Mechanism

The most critical operational parameter for cyclobutylmethyl mesylate is its severe thermal instability. According to Bretherick's Handbook of Reactive Chemical Hazards, attempting to distill this compound from a heating bath at 120 °C results in a sudden and violent explosion[5].

The Causality of the Explosion Hazard

The explosive nature of this compound is not due to oxidative combustion, but rather an autocatalytic ring-expansion elimination .

  • Initiation: At temperatures exceeding 110 °C, or upon prolonged isothermal heating (e.g., 65 °C for >48 hours), trace amounts of methanesulfonic acid (MsOH) are generated[5].

  • Ring Expansion: The trace acid facilitates the departure of the mesylate group. The highly strained cyclobutylmethyl system undergoes a rapid Wagner-Meerwein rearrangement, expanding into a more thermodynamically stable cyclopentyl cation.

  • Autocatalysis: The cyclopentyl cation eliminates a proton to form cyclopentene gas, simultaneously generating an additional equivalent of MsOH.

  • Runaway Exotherm: This creates a positive feedback loop. The rapid generation of cyclopentene gas in a closed system causes a massive pressure spike, while the exothermic nature of the elimination drives the temperature higher, culminating in a runaway reaction and polymerization[5].

G A Cyclobutylmethyl Mesylate (Stable < 60°C) B Cyclopentyl Cation (Ring Expansion) A->B Heat (>110°C) or MsOH trace C Cyclopentene + MsOH (Exothermic Release) B->C Elimination C->A MsOH Autocatalysis D Polymerization & Runaway Reaction C->D Volatile Gas & Pressure Buildup

Autocatalytic ring-expansion decomposition of cyclobutylmethyl mesylate.

Strategic Applications in Drug Discovery

Despite its handling hazards, cyclobutylmethyl mesylate is indispensable for installing the cyclobutylmethyl pharmacophore, a moiety known to improve metabolic stability and alter the lipophilic profile of drug candidates.

  • PAD4 Inhibitors: Patent literature (WO2019058393A1) details the use of cyclobutylmethyl mesylate in the N-alkylation of heterocyclic cores to synthesize potent PAD4 inhibitors, which are targeted for rheumatoid arthritis and oncology indications[6].

  • JAK Inhibitors: The compound is equally critical in synthesizing azetidine and cyclobutane derivatives acting as JAK inhibitors (CN102026999B), used for autoimmune diseases[7].

Why is it safe to use in high-temperature reactions?

A paradox arises: If the neat compound explodes at 110 °C, how is it successfully used in N-alkylation reactions at 100 °C[6]? The causality lies in dilution and acid neutralization. In a synthetic reaction, the mesylate is diluted in a solvent (e.g., DMF), which acts as a heat sink. More importantly, the reaction relies on an excess of inorganic or organic base (e.g., K₂CO₃, Cs₂CO₃). The base instantly scavenges any trace MsOH formed, completely breaking the autocatalytic cycle and allowing the nucleophile to safely attack the primary carbon.

Workflow A Cyclobutanemethanol B Mesylation (MsCl, Et3N, 0°C) A->B C Cyclobutylmethyl Mesylate (Handle < 65°C) B->C D N-Alkylation (Base, DMF, 80-100°C) C->D Base neutralizes MsOH instantly E JAK/PAD4 Inhibitors D->E

Synthetic workflow for safely utilizing cyclobutylmethyl mesylate in drug discovery.

Validated Experimental Protocols

The following protocols are designed as self-validating systems . They incorporate built-in analytical checkpoints to ensure safety and chemical integrity.

Protocol A: Safe Synthesis of Cyclobutylmethyl Mesylate

Objective: Prepare the mesylate while preventing thermal degradation.

  • Setup: Dissolve cyclobutanemethanol (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (Et₃N, 1.5 eq).

  • Cooling (Critical): Submerge the reaction flask in an ice-brine bath. Validation: Insert an internal thermocouple. Ensure the internal temperature reads ≤ 0 °C before proceeding.

  • Addition: Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise over 30 minutes. Causality: Mesylation is highly exothermic; dropwise addition prevents localized heating that could trigger premature decomposition.

  • Reaction Monitoring: Stir for 1 hour at 0 °C. Validation: Perform TLC (Hexanes/EtOAc 7:3, KMnO₄ stain). The reaction is complete when the alcohol spot entirely disappears.

  • Workup: Quench with ice-cold water. Wash the organic layer with cold 1N HCl, followed by cold brine. Causality: Removes water-soluble Et₃N·HCl salts and neutralizes excess Et₃N.

  • Concentration: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Validation: The rotary evaporator water bath must not exceed 30 °C . Store the resulting pale yellow oil immediately at -20 °C under argon. Do not attempt atmospheric distillation.

Protocol B: N-Alkylation of Heterocyclic Scaffolds (e.g., PAD4 Intermediates)

Objective: Safely couple the mesylate to a pyrazole or pyrrolopyrimidine core[6].

  • Preparation: In a round-bottom flask, dissolve the target heterocycle (1.0 eq) in anhydrous DMF.

  • Base Addition: Add anhydrous K₂CO₃ or Cs₂CO₃ (3.0 eq). Causality: A large excess of base is mandatory to deprotonate the heterocycle and to continuously scavenge any MsOH, thereby preventing the autocatalytic explosion of the mesylate at elevated temperatures.

  • Reagent Addition: Add freshly prepared cyclobutylmethyl mesylate (1.5 eq) at room temperature.

  • Heating: Heat the mixture to 100 °C for 1–2 hours.

  • Validation: Monitor the reaction via LC-MS. The system is validated when the starting material mass is consumed and the [M+H]⁺ peak corresponding to the cyclobutylmethylated product is dominant.

  • Isolation: Cool to room temperature, dilute with water, and extract with ethyl acetate. Purify via flash chromatography.

References

  • PubChem. "Cyclobutylmethyl methanesulfonate | C6H12O3S | CID 22381912". National Institutes of Health. 2

  • Bretherick, L. "Handbook of Reactive Chemical Hazards Vol 2". VDOC.PUB. 3

  • Bretherick, L. "Handbook of Reactive Chemical Hazards Vol 2 (Archive)". Archive.org. 5

  • Guidechem. "cyclobutyl-acetic acid 6540-33-6". Guidechem. 1

  • Google Patents. "WO2019058393A1 - Heterocyclic compounds as pad inhibitors". WIPO/Google Patents. 6

  • Google Patents. "CN102026999B - Azetidine and cyclobutane derivatives as JAK inhibitors". CNIPA/Google Patents. 7

  • ChemicalBook. "N-BUTYL METHANESULPHONATE". ChemicalBook. 4

Sources

Exploratory

An In-depth Technical Guide to Cyclobutylmethyl Mesylate for Drug Development Professionals

This guide provides an in-depth analysis of cyclobutylmethyl mesylate (CBM), a critical reagent in pharmaceutical synthesis. We will explore its procurement landscape, detailing supplier comparisons and pricing considera...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of cyclobutylmethyl mesylate (CBM), a critical reagent in pharmaceutical synthesis. We will explore its procurement landscape, detailing supplier comparisons and pricing considerations. Furthermore, this document establishes a framework for ensuring the quality and integrity of CBM through robust analytical verification and safe handling protocols.

Introduction to Cyclobutylmethyl Mesylate

Cyclobutylmethyl mesylate, with the chemical formula C₆H₁₂O₃S, is a key intermediate in organic synthesis, particularly valued in the development of novel therapeutics.[1] Its cyclobutane moiety offers unique structural properties that can enhance the metabolic stability and conformational rigidity of drug candidates.[2][3] CBM primarily serves as an alkylating agent, where the mesylate group acts as an excellent leaving group in nucleophilic substitution reactions. This reactivity is fundamental to its application in constructing more complex molecular architectures. A common synthetic route to CBM involves the mesylation of cyclobutylmethanol using methanesulfonyl chloride in the presence of a base like triethylamine.[4][5]

Chapter 1: Supplier Landscape and Procurement Strategy

The procurement of high-quality starting materials is a cornerstone of successful drug development. The selection of a cyclobutylmethyl mesylate supplier should be a strategic decision based on a holistic evaluation of quality, documentation, and cost.

The market for specialized chemical reagents like CBM includes large, well-established suppliers and smaller, niche manufacturers. While a comprehensive, real-time price list is volatile, the following table provides a comparative overview of potential suppliers. Researchers are strongly encouraged to request quotes and documentation directly from these vendors for the most current information.

Supplier CategoryRepresentative CompaniesTypical PurityScaleEstimated Price Range (USD/g)Key Considerations
Major Chemical Suppliers Sigma-Aldrich (Merck), Thermo Fisher Scientific, TCI>97%Lab (g to kg)$50 - $200Extensive QC documentation, reliable stock, higher cost.
Niche & Custom Synthesis Ambeed, Inc., BLD Pharm, ChemScene≥98%Lab to Pilot (g to kg)$30 - $150Often more competitive pricing, may offer custom specifications, documentation quality can vary.[6][7][8][9]
Chemical Marketplaces BuyersGuideChem, ChemicalRegister.comVariesVariesVariesConnects to multiple suppliers, requires careful vetting of the actual manufacturer.[9][10]

Note: Prices are estimates for research quantities and can vary significantly based on purity, quantity, and market conditions. This table is for illustrative purposes and does not represent a direct endorsement or real-time pricing.

A systematic approach to supplier selection is crucial. The following workflow outlines a best-practice model for qualifying and procuring CBM.

cluster_procurement Supplier Qualification & Procurement Workflow A Identify Potential Suppliers B Request Quotes & Technical Documents (CoA, SDS) A->B C Evaluate Purity, Specifications & Lead Time B->C D Compare Price (per gram/mole) B->D E Select Primary & Secondary Supplier C->E D->E F Place Order & Schedule Incoming QC E->F cluster_qc Incoming Material Quality Control Workflow Rec Receive Material & Quarantine Sample Sample for Analysis Rec->Sample Analyze Perform Analytical Tests (NMR, GC-MS) Sample->Analyze Compare Compare Results to CoA & Specs Analyze->Compare Decision Pass/Fail? Compare->Decision Release Release for Use in Synthesis Decision->Release Pass Reject Reject Batch & Contact Supplier Decision->Reject Fail

Sources

Foundational

Stability of Cyclobutylmethyl Methanesulfonate: An In-depth Technical Guide

Introduction Cyclobutylmethyl methanesulfonate is a sulfonate ester that serves as a reactive intermediate in organic synthesis, particularly in the introduction of the cyclobutylmethyl moiety. As with many reactive comp...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Cyclobutylmethyl methanesulfonate is a sulfonate ester that serves as a reactive intermediate in organic synthesis, particularly in the introduction of the cyclobutylmethyl moiety. As with many reactive compounds, its stability during storage and handling is a critical parameter that can influence the success of synthetic procedures, the purity of the final product, and the safety of the laboratory environment. This guide provides a comprehensive overview of the factors influencing the stability of cyclobutylmethyl methanesulfonate, drawing upon established principles of organic chemistry and data from related methanesulfonate esters. We will delve into potential degradation pathways, recommend storage and handling protocols, and outline analytical methods for stability assessment. This document is intended for researchers, scientists, and professionals in drug development who handle or synthesize this and similar reactive intermediates.

Chemical and Physical Properties

Understanding the inherent chemical and physical properties of cyclobutylmethyl methanesulfonate is fundamental to predicting its stability.

PropertyValue/DescriptionSource
Molecular FormulaC6H12O3S[1]
Molecular Weight164.22 g/mol [1]
AppearanceExpected to be a liquidInferred from similar compounds like methyl methanesulfonate[2]
SolubilityLikely soluble in organic solventsGeneral property of similar small organic molecules

The key functional group is the methanesulfonate (mesylate) ester. The sulfur atom in the mesylate group is highly electrophilic, making the ester an excellent leaving group in nucleophilic substitution reactions. This reactivity is the basis for its synthetic utility but also the primary reason for its potential instability.

Potential Degradation Pathways

The stability of cyclobutylmethyl methanesulfonate is primarily threatened by two key degradation pathways: hydrolysis and rearrangement.

Hydrolysis

In the presence of water, cyclobutylmethyl methanesulfonate can undergo hydrolysis to form cyclobutylmethanol and methanesulfonic acid. This reaction is catalyzed by both acid and base.

Mechanism of Hydrolysis:

G cluster_hydrolysis Hydrolysis of Cyclobutylmethyl Methanesulfonate CBM Cyclobutylmethyl Methanesulfonate Products Cyclobutylmethanol + Methanesulfonic Acid CBM->Products Nucleophilic attack by water H2O H₂O H2O->Products G cluster_rearrangement Carbocation Rearrangement CBM_cation Cyclobutylmethyl Carbocation Rearrangement Ring Expansion CBM_cation->Rearrangement CP_cation Cyclopentyl Carbocation Rearrangement->CP_cation Products Rearranged Products CP_cation->Products

Caption: Potential rearrangement of the cyclobutylmethyl carbocation.

This rearrangement can be followed by reaction with any available nucleophile (e.g., water, other solvent molecules, or the methanesulfonate anion) to yield a mixture of products. This pathway is more likely to occur under conditions that favor carbocation formation, such as in polar, non-nucleophilic solvents or in the presence of Lewis acids.

Recommended Storage and Handling

Given the reactivity of cyclobutylmethyl methanesulfonate, stringent storage and handling procedures are necessary to maintain its integrity.

Storage Conditions
ParameterRecommendationRationale
Temperature Cool to refrigerated (2-8 °C)To minimize the rate of decomposition reactions. [3]
Atmosphere Inert atmosphere (e.g., argon or nitrogen)To exclude moisture and oxygen, which can promote hydrolysis and oxidative degradation.
Container Tightly sealed, opaque glass containerTo prevent exposure to moisture and light. [3][4][5]Light sensitivity has been noted for some methanesulfonates. [3]
Location Dry, well-ventilated area away from incompatible materialsTo prevent accidental contact with substances that could accelerate decomposition. [4][5]
Incompatible Materials

To prevent accelerated degradation, cyclobutylmethyl methanesulfonate should be stored away from:

  • Strong oxidizing agents [3][4]* Strong acids [3][4]* Strong bases [3][4]* Water/moisture [6][7]

Analytical Methods for Stability Assessment

A robust stability-indicating analytical method is crucial for assessing the purity of cyclobutylmethyl methanesulfonate and for monitoring its degradation over time.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most suitable techniques for this purpose.

  • HPLC with UV or Mass Spectrometric (MS) Detection: A reverse-phase HPLC method can be developed to separate the parent compound from its potential degradants, such as cyclobutylmethanol and rearranged byproducts. MS detection provides the added advantage of identifying unknown degradation products.

  • GC with Flame Ionization (FID) or MS Detection: GC is particularly useful for detecting volatile impurities and degradation products. Derivatization may be necessary for non-volatile degradants. GC-MS is a powerful tool for the determination of alkyl sulfonate impurities. [6][8]

Forced Degradation Studies

To understand the degradation profile of cyclobutylmethyl methanesulfonate and to develop a stability-indicating analytical method, forced degradation (stress testing) studies should be performed.

Experimental Protocol for Forced Degradation:

  • Preparation of Stock Solution: Prepare a stock solution of cyclobutylmethyl methanesulfonate in a suitable solvent (e.g., acetonitrile).

  • Stress Conditions: Subject aliquots of the stock solution to the following conditions:

    • Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Basic Hydrolysis: 0.1 M NaOH at room temperature for 4 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid material at 80 °C for 48 hours.

    • Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: Analyze the stressed samples by the developed HPLC or GC method.

  • Peak Purity Analysis: Perform peak purity analysis (e.g., using a photodiode array detector for HPLC) to ensure that the chromatographic peak of the parent compound is free from co-eluting degradants.

G cluster_workflow Forced Degradation Workflow Start Cyclobutylmethyl Methanesulfonate Sample Acid Acidic Stress Start->Acid Base Basic Stress Start->Base Oxidative Oxidative Stress Start->Oxidative Thermal Thermal Stress Start->Thermal Photo Photolytic Stress Start->Photo Analysis HPLC/GC Analysis Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photo->Analysis Data Degradation Profile & Stability-Indicating Method Analysis->Data

Caption: Workflow for forced degradation studies.

Synthesis and Potential Impurities

The stability of cyclobutylmethyl methanesulfonate can also be influenced by impurities introduced during its synthesis. A common synthetic route involves the reaction of cyclobutylmethanol with methanesulfonyl chloride in the presence of a base (e.g., triethylamine).

Potential impurities that could affect stability include:

  • Unreacted Cyclobutylmethanol: Can react with the product under certain conditions.

  • Methanesulfonic Acid: If the base is not effectively quenched, the presence of this strong acid can catalyze degradation.

  • Triethylamine Hydrochloride: The salt byproduct should be effectively removed.

The formation of methanesulfonate esters as impurities in pharmaceutical processes, particularly when alcohols are used as solvents with sulfonic acids, is a well-documented concern due to their potential genotoxicity. [6][7][8][9][10]However, this formation is generally a slow and thermodynamically unfavorable reaction that requires strongly acidic conditions. [6][7][10]The presence of a base, as is common in the synthesis of sulfonate esters, should minimize the formation of such impurities. [6][7]

Conclusion

References

  • CPAChem. (2023, July 21). Safety data sheet. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22381912, Cyclobutylmethyl methanesulfonate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15137785, Cyclobutyl methanesulfonate. Retrieved from [Link]

  • Snodin, D. J. (2024). Combating pharmaceutical folklore: No alkyl-sulfonate impurities formed during the synthesis of sulfonate salts. Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • CPAChem. (2023, July 21). Safety data sheet. Retrieved from [Link]

  • (No author). (n.d.). Methyl methanesulfonate. Retrieved from [Link]

  • Li, J., Turnidge, J., Milne, R., Nation, R. L., & Coulthard, K. (2003). Stability of colistin and colistin methanesulfonate in aqueous media and plasma as determined by high-performance liquid chromatography. Antimicrobial Agents and Chemotherapy, 47(4), 1364–1370. Retrieved from [Link]

  • evil999man. (2014, March 29). Stability of cyclobutyl methyl carbocation. Chemistry Stack Exchange. Retrieved from [Link]

  • Teasdale, A., Eyley, S. C., Delaney, E., Jacq, K., Taylor-Worth, K., & Phillips, A. (2009). Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid: A Case Study for Sulfonate Ester Impurity Formation. Organic Process Research & Development, 13(3), 429–433. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135444, Cyclopropylmethyl methanesulfonate. Retrieved from [Link]

  • Douglas, K. T., & Williams, A. (1976). Selective Hydrolysis of Methanesulfonate Esters. Journal of the Chemical Society, Perkin Transactions 2, (12), 1515-1519. Retrieved from [Link]

  • Teasdale, A., Eyley, S. C., Delaney, E., Jacq, K., Taylor-Worth, K., & Phillips, A. (2009). Mechanism and processing parameters affecting the formation of methyl methanesulfonate from methanol and methanesulfonic acid: an illustrative example for sulfonate ester impurity formation. Organic Process Research & Development, 13(3), 429-433. Retrieved from [Link]

  • (No author). (n.d.). Thermal decomposition of metal methanesulfonates in air. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4156, Methyl Methanesulfonate. Retrieved from [Link]

  • Kakadiya, J., Shah, A., & Singh, S. (2011). Low Level Determinations of Methyl Methanesulfonate and Ethyl Methanesulfonate Impurities in Emtricitabine Active Pharmaceutical. Analytical Chemistry Insights, 6, 21–28. Retrieved from [Link]

  • National Toxicology Program. (n.d.). RoC Profile: Methyl Methanesulfonate. Retrieved from [Link]

  • Snodin, D. J. (2018). Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions. Organic Process Research & Development, 22(9), 1287-1304. Retrieved from [Link]

  • Semavin, K. D., Stolyarov, D. A., Verevkin, S. P., & Zaitsau, D. H. (2024). Thermodynamics and kinetics of evaporation and thermal decomposition of 1-ethyl- and 1-butyl-3-methylimidazolium methanesulfonate ionic liquids: Experimental and computational study. Journal of Molecular Liquids, 415, 126339. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of Cyclobutylmethyl Methanesulfonate from Cyclobutanemethanol: An In-depth Technical Guide

Introduction: The Significance of Cyclobutylmethyl Methanesulfonate in Modern Organic Synthesis In the landscape of contemporary organic chemistry, particularly within the realms of medicinal chemistry and materials scie...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Cyclobutylmethyl Methanesulfonate in Modern Organic Synthesis

In the landscape of contemporary organic chemistry, particularly within the realms of medicinal chemistry and materials science, the strategic modification of functional groups is paramount. The conversion of a hydroxyl group—a notoriously poor leaving group—into a more labile entity is a foundational transformation that unlocks a plethora of subsequent synthetic possibilities. Cyclobutylmethyl methanesulfonate serves as a key intermediate in this regard. As a versatile building block, its cyclobutyl moiety offers a unique four-membered carbocyclic scaffold that can impart desirable properties such as conformational rigidity and metabolic stability to target molecules. The methanesulfonate (mesylate) group, being an excellent leaving group, facilitates a wide range of nucleophilic substitution and elimination reactions. This guide provides a comprehensive overview of the synthesis of cyclobutylmethyl methanesulfonate from cyclobutanemethanol, detailing the underlying chemical principles, a robust experimental protocol, and methods for characterization.

Chemical Theory and Mechanism: The Mesylation Reaction

The conversion of an alcohol to a methanesulfonate is a well-established and reliable transformation. The reaction involves the treatment of the alcohol with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, typically a tertiary amine such as triethylamine (TEA).

The mechanism of this reaction can proceed through two primary pathways, largely dependent on the nature of the base employed. With a sterically hindered or weaker base, the reaction generally follows a direct nucleophilic substitution pathway where the alcohol oxygen attacks the electrophilic sulfur atom of methanesulfonyl chloride, with subsequent deprotonation by the base to yield the mesylate.

However, when a strong, non-nucleophilic base like triethylamine is used, the reaction can proceed via a highly reactive "sulfene" intermediate.[1][2] The base abstracts a proton from the methyl group of methanesulfonyl chloride, leading to an E1cB-type elimination of chloride to form sulfene (CH₂=SO₂). The alcohol then rapidly adds to the sulfene to generate the final product.[1][2]

A potential side reaction in this process is the formation of the corresponding alkyl chloride, in this case, cyclobutylmethyl chloride. This can occur if the chloride ion, generated during the reaction, acts as a nucleophile and displaces the newly formed mesylate group, particularly if the reaction temperature is elevated or the reaction time is prolonged.

Experimental Workflow and Logic

The synthesis of cyclobutylmethyl methanesulfonate from cyclobutanemethanol follows a logical progression of steps designed to ensure high yield and purity of the final product. The workflow begins with the careful preparation of the reaction setup under anhydrous conditions to prevent the hydrolysis of the highly reactive methanesulfonyl chloride. The sequential addition of reagents at a controlled temperature is crucial to manage the exothermic nature of the reaction and minimize side product formation. A comprehensive aqueous workup is then employed to remove the triethylamine hydrochloride salt and any unreacted starting materials. Finally, purification, typically by column chromatography, isolates the target mesylate.

Caption: Experimental workflow for the synthesis of cyclobutylmethyl methanesulfonate.

Detailed Experimental Protocol

This protocol provides a step-by-step procedure for the synthesis of cyclobutylmethyl methanesulfonate on a laboratory scale.

Reagents and Materials

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Amount (mmol)Equivalents
CyclobutanemethanolC₅H₁₀O86.1310.01.0
Methanesulfonyl Chloride (MsCl)CH₃SO₂Cl114.5512.01.2
Triethylamine (TEA)(C₂H₅)₃N101.1915.01.5
Dichloromethane (DCM), anhydrousCH₂Cl₂84.93~50 mL-
Deionized WaterH₂O18.02--
1 M Hydrochloric Acid (aq)HCl36.46--
Saturated Sodium Bicarbonate (aq)NaHCO₃84.01--
Brine (Saturated NaCl solution)NaCl58.44--
Anhydrous Sodium SulfateNa₂SO₄142.04--

Procedure

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add cyclobutanemethanol (1.0 eq, 10.0 mmol, 0.86 g).

  • Solvent and Base Addition: Dissolve the alcohol in anhydrous dichloromethane (40 mL). Cool the solution to 0 °C in an ice-water bath. To the stirred solution, add triethylamine (1.5 eq, 15.0 mmol, 2.1 mL).

  • Addition of Methanesulfonyl Chloride: Slowly add methanesulfonyl chloride (1.2 eq, 12.0 mmol, 0.93 mL) dropwise to the reaction mixture over 10-15 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction Progression: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

  • Workup:

    • Quench the reaction by the slow addition of deionized water (20 mL).

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2 x 20 mL).

    • Combine the organic layers and wash sequentially with cold 1 M HCl (20 mL), saturated aqueous sodium bicarbonate solution (20 mL), and brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent. The product is expected to be less polar than the starting alcohol.

Characterization of Cyclobutylmethyl Methanesulfonate

The successful synthesis of cyclobutylmethyl methanesulfonate can be confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclobutyl and methyl protons. The methylene protons adjacent to the mesylate oxygen will be deshielded and should appear as a doublet. The methyl protons of the mesylate group will appear as a singlet.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the cyclobutyl ring, the methylene carbon attached to the oxygen, and the methyl carbon of the mesylate group. The methylene carbon bonded to the oxygen will be shifted downfield due to the electronegativity of the oxygen atom.

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present. The absence of a broad O-H stretching band (typically around 3300 cm⁻¹) from the starting alcohol and the appearance of strong S=O stretching bands are indicative of product formation.

  • Expected IR Absorptions:

    • S=O Asymmetric Stretch: ~1350 cm⁻¹

    • S=O Symmetric Stretch: ~1175 cm⁻¹

    • C-H Stretch (Aliphatic): ~2850-3000 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of the product.

  • Expected Molecular Ion [M]⁺: m/z = 164.05

Safety and Handling Precautions

It is imperative to adhere to strict safety protocols when performing this synthesis due to the hazardous nature of the reagents.

  • Methanesulfonyl Chloride (MsCl): Highly toxic, corrosive, and a lachrymator.[3][4][5] It reacts violently with water and should be handled with extreme care in a well-ventilated fume hood.[3][4][5] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6]

  • Triethylamine (TEA): Flammable and corrosive. It can cause severe skin and eye irritation. Handle in a fume hood and wear appropriate PPE.

  • Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. All manipulations should be performed in a well-ventilated fume hood.

  • General Precautions: The reaction can be exothermic, especially during the addition of methanesulfonyl chloride. Ensure slow and controlled addition at low temperatures.[3] Have an emergency eyewash and shower station readily accessible.[6]

Troubleshooting and Key Considerations

  • Low or No Yield:

    • Moisture: The presence of water will hydrolyze methanesulfonyl chloride, significantly reducing the yield. Ensure all glassware is thoroughly dried and use anhydrous solvents.

    • Incomplete Reaction: If the reaction stalls, allowing it to stir at room temperature for a longer period or the addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) may be beneficial.

  • Formation of Cyclobutylmethyl Chloride:

    • This side product can form via Sₙ2 displacement of the mesylate by chloride ions. To minimize its formation, maintain a low reaction temperature and avoid prolonged reaction times after the consumption of the starting alcohol.

    • Purification by column chromatography should effectively separate the more polar mesylate from the less polar chloride byproduct.

  • Workup Issues:

    • Emulsion formation during extraction can be problematic. The addition of brine can help to break up emulsions.

Conclusion

The synthesis of cyclobutylmethyl methanesulfonate from cyclobutanemethanol is a robust and reliable transformation that provides a valuable intermediate for further synthetic elaboration. By understanding the underlying reaction mechanism, adhering to a well-defined experimental protocol, and observing stringent safety precautions, researchers can efficiently produce this versatile building block. The detailed characterization methods outlined in this guide will ensure the identity and purity of the final product, paving the way for its successful application in the synthesis of complex target molecules.

References

  • Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices. (n.d.). HoriazonChemical.
  • METHANESULFONYL CHLORIDE. (1993).
  • ICSC 1163 - METHANESULFONYL CHLORIDE. (n.d.). Inchem.
  • Methanesulfonyl Chloride - Material Safety D
  • Preparation of alkyl halides & related (RX). (n.d.). In Organic Chemistry 1: An open textbook.
  • Methanesulphonyl chloride MSDS. (2010, June 10). Actylis Lab Solutions.
  • Khan Academy. (n.d.).
  • Truce, W. E., & Christensen, L. W. (1968). Mass spectral studies of alkyl methanesulfonates. The Journal of Organic Chemistry, 33(6), 2261–2266.
  • King, J. F., Lam, J. Y. L., & Skonieczny, S. (1992). The mechanism of hydrolysis of methanesulfonyl chloride. Journal of the American Chemical Society, 114(5), 1743–1749.
  • Parker, A. J., et al. (2018). Vibrational spectroscopy of metal methanesulfonates: M = Na, Cs, Cu, Ag, Cd. Royal Society Open Science, 5(4), 172228.
  • Request PDF. (2025, August 10). Triethylamine–Mesyl Chloride/Thionyl Chloride: A Reagent for Hydrodebromination of Diquinane-Based α-Bromo-γ-Lactones.
  • Mesylates and Tosylates with Practice Problems. (n.d.). Chemistry Steps.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Truce, W. E., & Christensen, L. W. (1968).
  • Cyclobutylmethyl methanesulfon
  • Organic Syntheses Procedure. (n.d.). methanesulfonyl chloride.
  • Mass spectra of alkyl methane sulfonates Ethyl methane sulfonate (a), Isopropyl methane sulfonate (b), N-butyl methane sulfonate (c) and Methyl methane sulfonate (d). (n.d.).
  • An In-depth Technical Guide to the Synthesis of (Cyclobutylmethyl)(methyl)amine. (n.d.). BenchChem.
  • GC and GC-MS Detection of Alkyl Mesylates in Active Pharmaceutical Ingredients. (2017, September 9). Research Article.
  • Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667.
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (n.d.). EPFL.
  • Cyclobutyl methanesulfon
  • Preparation of methyl chloride and methylene chloride. (n.d.).
  • Mukhopadhyay, S., Zerella, M., Bell, A. T., & Smith, G. S. (2004). Synthesis of methanesulfonyl chloride (MSC) from methane and sulfuryl chloride.
  • Organic Syntheses Procedure. (n.d.). methanesulfonyl chloride.
  • Polymers from sugars and CS2: synthesis and ring-opening polymerisation of sulfur-containing monomers derived from of ᴅ-xylose- and 2-deoxy-ᴅ-ribose - Supporting Inform
  • Cyclobutylcarboxylic acid. (n.d.). NIST WebBook.
  • METHOD FOR PURIFYING METHANESULPHONYL CHLORIDE. (1997).
  • Methanesulfonic acid, butyl ester. (n.d.). NIST WebBook.
  • Cyclobutyl methyl ketone 98 3019-25-8. (n.d.). Sigma-Aldrich.

Sources

Application

Application Note: High-Yield Preparation of Cyclobutylmethyl Ethers via Mesylate Displacement

Introduction & Mechanistic Rationale The cyclobutylmethyl ether moiety is a highly valued structural motif in modern drug development. It frequently serves as a bioisostere for aromatic rings or straight-chain alkyl grou...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The cyclobutylmethyl ether moiety is a highly valued structural motif in modern drug development. It frequently serves as a bioisostere for aromatic rings or straight-chain alkyl groups, offering a unique balance of enhanced lipophilicity, conformational restriction, and improved metabolic stability. For example, the incorporation of cyclobutylmethyl ethers has been critical in optimizing the pharmacokinetic profiles of MAP4K4 inhibitors [1] and GPR88 agonists [2].

Synthesizing these ethers directly via a traditional Williamson ether approach (using cyclobutylalkoxide and an alkyl halide) is often limited by the steric hindrance or availability of the electrophile. The inverse strategy—activating cyclobutylmethanol as a leaving group for subsequent nucleophilic attack—is far more versatile.

Causality in Reaction Design: Activation is achieved by converting cyclobutylmethanol into cyclobutylmethyl methanesulfonate (mesylate). Halogenation (e.g., forming cyclobutylmethyl chloride or bromide) is deliberately avoided because strongly acidic or Lewis-acidic halogenation conditions can trigger


 pathways. In strained cyclobutyl systems, carbocation intermediates rapidly undergo non-classical rearrangement, leading to ring-expanded (cyclopentyl) or ring-opened byproducts. Mesylation, however, proceeds quantitatively at 0 °C under mildly basic conditions, preserving the integrity of the cyclobutane ring[4]. The subsequent etherification is forced through a strict 

pathway using a strong base and a polar aprotic solvent to ensure the nucleophile displaces the mesylate before any unimolecular dissociation can occur.

Workflow & Pathway Visualization

G A Cyclobutylmethanol B Mesylation (MsCl, Et3N, 0°C) A->B C Cyclobutylmethyl Mesylate B->C D Etherification (ROH, NaH, 60°C) C->D E Cyclobutylmethyl Ether D->E

Figure 1: Two-step synthetic workflow for cyclobutylmethyl ether preparation.

Quantitative Data: Optimization of Etherification

To demonstrate the causality behind the selection of reagents for the


 displacement step, Table 1 summarizes the optimization parameters using phenol as a model nucleophile.

Table 1: Optimization of Reaction Conditions for Mesylate Displacement

EntryBaseSolventTemp (°C)Time (h)Yield (%)Mechanistic Causality / Observation
1K₂CO₃MeCN802445Weak base/solvent pairing limits alkoxide formation; slow

.
2Cs₂CO₃DMF601278Enhanced solubility and "naked" anion effect improve displacement.
3NaHTHF60882Irreversible deprotonation drives reaction, but THF limits solubility.
4 NaH DMF 60 4 95 Optimal: Irreversible deprotonation + highly polar aprotic solvent.

Note: DMF solvates the sodium cation effectively, leaving a highly reactive, unsolvated phenoxide anion that rapidly attacks the sterically accessible primary carbon of the mesylate.

Experimental Protocols

Protocol A: Synthesis of Cyclobutylmethyl Methanesulfonate

Objective: Quantitatively activate the primary alcohol while preventing ring rearrangement.

Materials:

  • Cyclobutylmethanol (1.0 equiv)

  • Methanesulfonyl chloride (MsCl) (1.2 equiv)

  • Triethylamine (Et₃N) (1.5 equiv)

  • Anhydrous Dichloromethane (DCM) (0.2 M)

Step-by-Step Methodology:

  • Preparation: Dissolve cyclobutylmethanol in anhydrous DCM in a flame-dried, round-bottom flask equipped with a magnetic stir bar under an inert argon atmosphere.

  • Base Addition: Add Et₃N to the solution. Causality: Et₃N acts as an acid scavenger to neutralize the HCl byproduct, preventing acid-catalyzed degradation of the cyclobutane ring [4].

  • Cooling: Chill the reaction mixture to 0 °C using an ice-water bath. Causality: Mesylation is highly exothermic; maintaining 0 °C prevents the localized heating that could lead to the formation of alkyl chloride byproducts.

  • Activation: Add MsCl dropwise over 15 minutes via a syringe.

  • Maturation: Allow the reaction to stir at 0 °C for 30 minutes, then gradually warm to room temperature over 2 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. The resulting crude mesylate is typically >95% pure and should be used immediately in the next step to avoid hydrolytic degradation.

Protocol B: Nucleophilic Displacement to Form Cyclobutylmethyl Ether

Objective: Execute a clean


 displacement using an alkoxide or phenoxide nucleophile.

Materials:

  • Cyclobutylmethyl methanesulfonate (1.0 equiv)

  • Alcohol/Phenol Nucleophile (R-OH) (1.1 equiv)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.2 M)

Step-by-Step Methodology:

  • Deprotonation: Suspend NaH in anhydrous DMF at 0 °C under argon. Slowly add the alcohol/phenol nucleophile dissolved in a minimal amount of DMF. Causality: NaH irreversibly deprotonates the nucleophile, generating H₂ gas and driving the equilibrium entirely to the alkoxide/phenoxide form.

  • Stirring: Stir the mixture at room temperature for 30 minutes until hydrogen evolution ceases and the solution becomes clear.

  • Displacement: Re-cool the flask to 0 °C and add a solution of cyclobutylmethyl mesylate in DMF dropwise.

  • Heating: Warm the reaction to 60 °C and stir for 4–8 hours. Causality: Elevated temperature provides the activation energy required for the

    
     displacement of the primary mesylate, while DMF accelerates the reaction by leaving the nucleophile unsolvated.
    
  • Workup: Cool to room temperature and carefully quench with ice water. Extract with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers extensively with water (5 × 30 mL) to remove DMF, followed by brine. Dry over MgSO₄ and concentrate.

  • Purification: Purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to isolate the pure cyclobutylmethyl ether.

Self-Validating Systems & Analytics

To ensure protocol fidelity, researchers must validate the transformation at each step. This protocol is designed to be self-validating through distinct shifts in Thin-Layer Chromatography (TLC) and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.

  • TLC Monitoring: The mesylate intermediate is significantly less polar than the starting cyclobutylmethanol, resulting in a higher

    
     value (e.g., in 4:1 Hexanes/EtOAc). The final ether product will have an 
    
    
    
    dependent on the nucleophile but is generally non-polar.
  • ¹H NMR Tracking (Diagnostic Methylene Protons,

    
    ): 
    
    • Starting Material: The

      
       protons of cyclobutylmethanol appear as a doublet at 
      
      
      
      ~3.50 ppm
      .
    • Intermediate Validation: Upon successful mesylation, the

      
       doublet shifts significantly downfield to 
      
      
      
      ~4.15–4.25 ppm
      due to the strong electron-withdrawing effect of the sulfonate group [4]. A sharp, diagnostic singlet integrating to 3H will also appear at
      
      
      ~3.00 ppm
      (the mesyl methyl group).
    • Final Product Validation: Following successful etherification, the mesyl singlet disappears, and the

      
       doublet shifts back upfield to 
      
      
      
      ~3.80–4.00 ppm
      , depending on the electronic nature of the ether substituent [3].

References

  • Title: 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Design, Synthesis and Structure-Activity Relationship Studies of (4-Alkoxyphenyl)glycinamides and Bioisosteric 1,3,4-Oxadiazoles as GPR88 Agonists Source: PMC (PubMed Central) URL: [Link]

  • Title: Sex pheromone of the pink hibiscus mealybug, Maconellicoccus hirsutus, contains an unusual cyclobutanoid monoterpene Source: Proceedings of the National Academy of Sciences (PNAS) URL: [Link]

  • Title: Supporting Information for Rate Constants and Arrhenius Functions for Ring Opening of a Cyclobutylcarbinyl Radical Clock Source: AWS (Supporting Information Document) URL: [Link]

Method

Application Note: High-Fidelity Mesylation of Cyclobutanemethanol

Abstract & Strategic Overview The conversion of cyclobutanemethanol to cyclobutylmethyl methanesulfonate is a pivotal transformation in medicinal chemistry, often serving as a gateway to installing the cyclobutyl moiety—...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The conversion of cyclobutanemethanol to cyclobutylmethyl methanesulfonate is a pivotal transformation in medicinal chemistry, often serving as a gateway to installing the cyclobutyl moiety—a bioisostere for isopropyl or tert-butyl groups that offers unique metabolic stability and conformational restriction.

While the reaction appears deceptively simple, the specific combination of a strained ring system and a potent leaving group requires precise control. This guide addresses the critical process parameters (CPPs) necessary to suppress side reactions (such as ring-expansion rearrangements) and manage the genotoxic risks associated with alkyl mesylates.

Key Technical Challenges
  • Thermal Instability: Sulfonate esters are thermally labile; exotherms during MsCl addition must be rigorously controlled.

  • Genotoxicity: Alkyl mesylates are potential Genotoxic Impurities (GTIs).[1] The protocol includes specific quenching steps to destroy excess reagent.

  • Silica Sensitivity: The product is acid-sensitive. Standard silica chromatography can lead to degradation; this protocol utilizes a buffered purification strategy.[2]

Mechanistic Insight

Understanding the mechanism is vital for troubleshooting. While often taught as a simple


 attack, the reaction with Triethylamine (TEA) proceeds significantly through a Sulfene Intermediate  pathway.
The Sulfene Pathway vs. Direct Attack

Unlike pyridine (which promotes direct nucleophilic attack), TEA (


) is basic enough to deprotonate the 

-protons of MsCl, generating a highly reactive sulfene intermediate (

). The alcohol then traps this intermediate.

Implication for Experiment: Water competes for the sulfene intermediate.[3] The solvent (DCM) must be anhydrous to prevent the formation of methanesulfonic acid (MsOH), which consumes the base and stalls the reaction.

MesylationMechanism MsCl MsCl (Electrophile) Sulfene Sulfene Intermediate [CH2=SO2] MsCl->Sulfene E2 Elimination (-HCl via TEA) Salt TEA·HCl (Byproduct) MsCl->Salt TEA Triethylamine (Base) TEA->Sulfene Promotes Product Cyclobutylmethyl Mesylate Sulfene->Product Rapid Trapping (+ Alcohol) Alcohol Cyclobutanemethanol (Nucleophile) Alcohol->Product Nucleophilic Attack

Figure 1: The Sulfene intermediate pathway dominant with Triethylamine.

Experimental Protocol

Reagent Stoichiometry
ComponentRoleEquiv.MW ( g/mol )Density (g/mL)
Cyclobutanemethanol Substrate1.086.130.90
Methanesulfonyl Chloride (MsCl) Reagent1.2 - 1.5114.551.48
Triethylamine (TEA) Base1.5 - 2.0101.190.73
Dichloromethane (DCM) Solvent10-15 Vol--
Step-by-Step Procedure

Step 1: Setup and Solvation

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Charge Cyclobutanemethanol (1.0 equiv) and anhydrous DCM (10 volumes).

  • Add Triethylamine (1.5 equiv) in one portion.

  • Cooling: Submerge flask in an ice/brine bath to reach an internal temperature of

    
     to 
    
    
    
    .
    • Why: MsCl addition is exothermic. Higher temperatures favor the formation of impurities and potential ring expansion.

Step 2: Controlled Addition

  • Dilute MsCl (1.2 equiv) with a small amount of DCM (optional, for better control).

  • Add MsCl dropwise via syringe or addition funnel over 15–20 minutes.

  • Critical Control: Maintain internal temperature

    
    .
    
  • Observation: White precipitate (

    
    ) will form immediately. This is normal and confirms the reaction is progressing.
    

Step 3: Reaction Monitoring

  • Allow the reaction to warm to Room Temperature (RT) naturally over 1–2 hours.

  • QC Check: Monitor by TLC (System: 30% EtOAc in Hexanes).

    • Stain: Use KMnO4 or Phosphomolybdic Acid (PMA) as the mesylate is not UV active (unless coupled to a chromophore).

    • Target: Complete consumption of the lower-running alcohol spot.

Step 4: Quench and Workup

  • Quench: Cool back to

    
    . Add saturated 
    
    
    
    solution (5 vol) slowly.
  • Phase Separation: Transfer to a separatory funnel. Separate the organic layer.[4]

  • Wash Sequence:

    • Water (1x): Removes bulk salts.

    • 1.0 M HCl (Cold, 1x): Crucial Step. Removes excess TEA. Do not skip.

    • Sat.

      
       (1x):  Neutralizes any residual acid to protect the acid-sensitive mesylate.
      
    • Brine (1x): Drying step.

  • Drying: Dry organic layer over anhydrous

    
     for 15 mins. Filter and concentrate in vacuo at 
    
    
    
    (bath temp). Do not overheat.

Purification & Stability Strategy

Warning: Cyclobutylmethyl mesylate is prone to decomposition on acidic silica gel.

Preferred Method: "Flash" Filtration

If the crude purity is >90% (by NMR), avoid full column chromatography. Instead, perform a rapid filtration:

  • Prepare a short pad of silica gel (2-3 cm).

  • Pre-treat the silica with 1% TEA in Hexanes to neutralize acidity.

  • Flush the crude compound through with 20-30% EtOAc/Hexanes.

  • Concentrate immediately.

Storage
  • State: Likely a colorless to pale yellow oil.

  • Conditions: Store at

    
     under Argon.
    
  • Shelf-life: Use within 1-2 weeks if possible. Mesylates can slowly hydrolyze or alkylate trace nucleophiles over time.

Process Workflow Diagram

Workflow Start Start: Cyclobutanemethanol in Anhydrous DCM Cool Cool to 0°C Add TEA (1.5 eq) Start->Cool Add Add MsCl (1.2 eq) Dropwise (Exotherm Control) Cool->Add React Warm to RT Stir 2-4 Hours Add->React Check TLC Check (KMnO4 Stain) React->Check Check->React Incomplete Workup Wash: 1M HCl -> NaHCO3 -> Brine Check->Workup Complete Isolate Dry (Na2SO4) & Concentrate < 30°C Bath Temp Workup->Isolate

Figure 2: Operational workflow for the synthesis of cyclobutylmethyl mesylate.

Safety & Genotoxicity (GTI) Management[1]

Hazard Alert: Alkyl mesylates are potent alkylating agents and are classified as Genotoxic Impurities (GTIs) .

  • Handling: Double-gloving (Nitrile) and working in a fume hood is mandatory.

  • Decontamination: All glassware and spills should be treated with a solution of 2M NaOH or 5% Ammonium Hydroxide before removal from the hood. This hydrolyzes the mesylate back to the alcohol and sulfonate salt.

  • Trace Analysis: In drug development, residual mesylates must often be controlled to ppm levels. Avoid using alcoholic solvents (MeOH, EtOH) during workup or subsequent steps, as these can react with residual MsCl to form methyl/ethyl mesylate (highly potent mutagens).

References

  • Mechanism of Sulfonyl Chloride Reactions: King, J. F., et al. "Mechanism of hydrolysis of methanesulfonyl chloride." Journal of the American Chemical Society, 1992.[3]

  • General Mesylation Protocol: "Alcohol to Mesylate using MsCl, base." Organic Synthesis (OrgSyn).[4]

  • Genotoxicity of Mesylates: Snodin, D. J.[5] "Residues of genotoxic alkyl mesylates in mesylate salt drug substances: Real or imaginary problems?" Regulatory Toxicology and Pharmacology, 2006.

  • Silica Gel Acidity & Purification: "Strategies to Purify Carbohydrate Based Compounds (Acid Sensitivity)." Teledyne ISCO Application Notes.

Sources

Application

Application Note: Synthesis of Boceprevir Intermediates via Cyclobutylmethyl Mesylate

Introduction & Strategic Importance Boceprevir (Victrelis) is a potent, direct-acting antiviral and an inhibitor of the Hepatitis C virus (HCV) non-structural protein 3/4A (NS3/4A) serine protease [1]. A critical structu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Importance

Boceprevir (Victrelis) is a potent, direct-acting antiviral and an inhibitor of the Hepatitis C virus (HCV) non-structural protein 3/4A (NS3/4A) serine protease [1]. A critical structural motif responsible for the drug's high binding affinity in the S1 pocket of the protease is its P1 fragment, derived from 3-amino-4-cyclobutyl-2-hydroxybutanamide .

The commercial and scalable synthesis of this P1 fragment relies heavily on the efficient construction of the cyclobutyl-aliphatic chain. This application note details the validated chemo-catalytic pathway starting from cyclobutylmethyl alcohol, routing through a highly reactive cyclobutylmethyl mesylate intermediate, and utilizing a zinc-mediated Blaise reaction to establish the carbon backbone [2, 3].

Mechanistic Rationale & Causality

To ensure a self-validating experimental system, it is critical to understand the causality behind the selected reagents and conditions:

  • Mesylation over Halogenation: Converting cyclobutylmethyl alcohol to cyclobutylmethyl methanesulfonate (mesylate) is preferred over direct halogenation. The mesylation proceeds under mild, sub-zero conditions (-10°C to -5°C). This prevents the highly strained cyclobutyl ring from undergoing acid-catalyzed ring expansion or rearrangement (e.g., to cyclopentyl derivatives). Triethylamine (TEA) is utilized as an acid scavenger to neutralize the generated HCl, driving the equilibrium forward and protecting the substrate [3].

  • Cyanation in Polar Aprotic Media: The conversion of the mesylate to cyclobutylacetonitrile utilizes Sodium Cyanide (NaCN) in Dimethyl Sulfoxide (DMSO). DMSO, a polar aprotic solvent, strongly solvates the sodium cations but leaves the cyanide anions relatively unsolvated. This "naked" cyanide is highly nucleophilic, ensuring a rapid and near-quantitative

    
     displacement of the mesylate leaving group [3].
    
  • Zinc-Mediated Blaise Reaction: The C-C bond formation is achieved by reacting cyclobutylacetonitrile with ethyl bromoacetate. Zinc dust is used to form a Reformatsky-type zinc enolate. A critical addition here is Chlorotrimethylsilane (TMSCl) . TMSCl acts as a chemical scrubber, stripping the passivating zinc oxide layer from the zinc dust to expose the highly reactive pure metal surface. Furthermore, the slow, continuous addition of ethyl bromoacetate ensures that the generated zinc enolate immediately attacks the nitrile rather than undergoing undesired self-condensation [2].

Quantitative Data Summary

The following table summarizes the stoichiometric ratios, thermal parameters, and expected yields for the core synthetic workflow.

Reaction StepTarget IntermediateReagents & EquivalentsTemp (°C)Expected Yield / Assay
1. Mesylation Cyclobutylmethyl mesylateAlcohol (1.0) : MsCl (1.05) : TEA (1.1)-10 to -5> 95% (Crude)
2. Cyanation CyclobutylacetonitrileMesylate (1.0) : NaCN (1.07)75 to 8596.5% (Over 2 steps)
3. Blaise Reaction Ethyl 4-cyclobutyl-3-oxobutanoateNitrile (1.0) : Ethyl bromoacetate (1.39) : Zn (1.6) : TMSCl (0.2)67 to 7075 - 80%

Experimental Protocols

Protocol A: Synthesis of Cyclobutylmethyl Methanesulfonate

Self-Validation Check: Ensure the Dichloromethane (DCM) has a Karl Fischer (KF) water content of < 40 ppm to prevent the premature hydrolysis of Methanesulfonyl chloride (MsCl).

  • Reactor Preparation: Charge a 50-L jacketed reaction vessel with anhydrous DCM (20 L).

  • Substrate Loading: Add cyclobutylmethyl alcohol (5.0 kg, 58.0 mol) to the vessel, followed by TEA (8.85 L, 63.5 mol). Set the mechanical stirrer to 350 rpm.

  • Cooling: Circulate coolant to drop the internal reaction mixture temperature to approximately -10°C.

  • Addition: Charge an addition funnel with MsCl (4.73 L, 60.8 mol). Add the MsCl dropwise over a period of 3 hours. Critical Control Parameter: Modulate the addition rate to ensure the internal temperature never exceeds -5°C.

  • Workup: Once the addition is complete and the reaction is verified via GC, quench with water, separate the organic layer, and concentrate under vacuum to yield the crude mesylate.

Protocol B: Synthesis of Cyclobutylacetonitrile
  • Cyanide Dissolution: In a 100-L round-bottom flask equipped with a scrubber system (bleach/NaOH), charge DMSO (30.3 L) and NaCN (3.03 kg, 61.8 mol). Heat the mixture to 75°C to dissolve the NaCN, yielding a turbid solution.

  • Mesylate Addition: Dilute the crude cyclobutylmethyl mesylate (approx. 57.7 mol) in DMSO (4 L). Add this solution dropwise to the NaCN mixture over 1 hour and 40 minutes. Maintain the internal temperature strictly below 87°C.

  • Aging: Age the reaction at 85°C for 3 hours.

  • Extraction: Cool to room temperature (RT). Add

    
     (24 L) and Methyl tert-butyl ether (MTBE) (24 L). Agitate and separate the organic layer. Extract the aqueous layer with an additional 18 L of MTBE.
    
  • Purification: Wash the combined organic layers with 10% brine, and concentrate via vacuum distillation (45°C at 20 inches Hg) to afford cyclobutylacetonitrile as a light brown liquid.

Protocol C: Blaise Reaction to Ethyl 4-cyclobutyl-3-oxobutanoate
  • Zinc Activation: Charge a 50-L jacketed vessel with THF (20 L) and Zinc dust (2.75 kg, 42.0 mol) under a strictly inert

    
     atmosphere. Stir the suspension and add TMSCl (0.571 kg, 5.26 mol) at RT. Heat the mixture to 67°C and hold for 30 minutes to fully activate the zinc.
    
  • Nitrile Addition: Add the cyclobutylacetonitrile (2.5 kg, 26.3 mol) to the activated zinc suspension at 67°C.

  • Enolate Generation & Attack: Add ethyl bromoacetate (6.108 kg, 36.6 mol) continuously over 3 hours, maintaining the temperature between 67°C and 70°C.

  • Hydrolysis: After addition, heat at 70°C for 1 hour. Cool the mixture to 0°C - 5°C and quench with 10% aqueous

    
     (35 L) to hydrolyze the intermediate zinc enamine to the target beta-keto ester. Extract with ethyl acetate and concentrate.
    

Note: The resulting beta-keto ester is subsequently subjected to oximation, reduction, and amidation to yield the final 3-amino-4-cyclobutyl-2-hydroxybutanamide P1 fragment [3].

Reaction Workflow Visualization

G N1 Cyclobutylmethyl alcohol N2 Cyclobutylmethyl mesylate N1->N2 MsCl, TEA, DCM (-10°C to -5°C) N3 Cyclobutylacetonitrile N2->N3 NaCN, DMSO (75°C - 85°C) N4 Ethyl 4-cyclobutyl-3-oxobutanoate N3->N4 Ethyl bromoacetate, Zn, TMSCl (THF, 67°C - 70°C) N5 3-amino-4-cyclobutyl-2-hydroxybutanamide N4->N5 1. Oximation 2. Reduction 3. Amidation N6 Boceprevir (Victrelis) N5->N6 Peptide Coupling & Oxidation

Workflow for the synthesis of Boceprevir intermediates from cyclobutylmethyl alcohol.

References

  • PubChem. "Boceprevir." National Center for Biotechnology Information. URL: [Link]

  • Bhalerao, D. S., et al. "Synthesis and Process Optimization of Boceprevir: A Protease Inhibitor Drug." Organic Process Research & Development, 2015. URL:[Link]

  • Wu, G. G., et al. (Merck Sharp & Dohme Corp). "Process and intermediates for the preparation of 3-amino-4-cyclobutyl-2-hydroxybutanamide and salts thereof." WIPO Patent WO2013066734A1, 2013.
Method

Application Note: Nucleophilic Substitution of Cyclobutylmethyl Mesylate

This Application Note is structured to guide researchers through the specific challenges of nucleophilic substitution on cyclobutylmethyl mesylate . Unlike standard primary alkyl mesylates, this substrate possesses signi...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide researchers through the specific challenges of nucleophilic substitution on cyclobutylmethyl mesylate . Unlike standard primary alkyl mesylates, this substrate possesses significant ring strain (~26.5 kcal/mol), creating a high propensity for ring-expansion rearrangements if conditions promote ionization (


).

Executive Summary

Cyclobutylmethyl mesylate is a critical intermediate for introducing the cyclobutane motif into pharmaceutical scaffolds. However, it presents a unique synthetic challenge: the competition between direct


 displacement and carbocation-mediated ring expansion.

Under protic or Lewis-acidic conditions, the cyclobutylmethyl cation rearranges rapidly to the thermodynamically more stable cyclopentyl cation. This guide provides a validated protocol to enforce the


 pathway, ensuring structural integrity of the cyclobutane ring.

Key Success Factors:

  • Solvent Selection: Strictly anhydrous, polar aprotic solvents (DMSO, DMF, NMP) to enhance nucleophilicity.

  • Temperature Control: Moderate temperatures (<80°C) to prevent thermal elimination.

  • Nucleophile Stoichiometry: High concentration of strong nucleophiles to outcompete solvolysis.

Mechanistic Insight & Control Strategy

The reaction outcome is dictated by the competition between the concerted


 mechanism and the ionization-rearrangement pathway.
The Rearrangement Hazard

If the mesylate leaves before the nucleophile attacks (forming a carbocation), the system enters a "danger zone." The primary cyclobutylmethyl cation is non-classical (bicyclobutonium character) and rearranges to the cyclopentyl cation to relieve ring strain.

Pathway Visualization

The following diagram illustrates the bifurcation between the desired product and the ring-expanded impurity.

ReactionPathway Figure 1: Mechanistic bifurcation. Green path preserves the ring; Red path leads to expansion. Start Cyclobutylmethyl Mesylate TS_SN2 Transition State (SN2 Concerted) Start->TS_SN2 Strong Nu: Polar Aprotic Solvent Cation Carbocation Intermediate Start->Cation Protic Solvent Low [Nu] Product Target: Cyclobutylmethyl-Nu TS_SN2->Product Rearrange Ring Expansion (Cyclopentyl Cation) Cation->Rearrange Fast (Strain Relief) Impurity Impurity: Cyclopentyl-Nu Rearrange->Impurity Trapping

Experimental Protocols

Protocol A: Synthesis of Cyclobutylmethyl Mesylate (Precursor)

Objective: To activate cyclobutanol for substitution without inducing premature rearrangement.

Materials:

  • Cyclobutylmethanol (1.0 equiv)

  • Methanesulfonyl chloride (MsCl) (1.2 equiv)[1]

  • Triethylamine (Et3N) (1.5 equiv)[1]

  • Dichloromethane (DCM), Anhydrous

Procedure:

  • Setup: Charge a flame-dried round-bottom flask with Cyclobutylmethanol and anhydrous DCM (0.5 M concentration) under Nitrogen atmosphere.

  • Cooling: Cool the solution to 0°C using an ice bath. Critical: Do not skip cooling; exothermic addition can trigger side reactions.

  • Base Addition: Add Et3N dropwise.

  • Activation: Add MsCl dropwise via syringe pump or addition funnel over 30 minutes, maintaining internal temperature <5°C.

  • Reaction: Stir at 0°C for 2 hours. Monitor by TLC (stain with KMnO4; mesylates are often UV inactive unless derivatized).

  • Workup:

    • Quench with cold water.

    • Wash organic layer with 1M HCl (to remove amine), then saturated NaHCO3, then Brine.

    • Dry over MgSO4 and concentrate in vacuo at <30°C .

    • Note: The mesylate is thermally unstable. Use immediately or store at -20°C.

Protocol B: Nucleophilic Substitution ( )

Objective: Displacement of mesylate with Azide (model nucleophile) while preventing ring expansion.

Materials:

  • Cyclobutylmethyl mesylate (from Protocol A)

  • Sodium Azide (NaN3) (1.5 - 2.0 equiv)

  • Solvent: Anhydrous DMF or DMSO (0.5 M)

Procedure:

  • Solvent Prep: Ensure DMF/DMSO is dry. Water promotes

    
     pathways.
    
  • Dissolution: Dissolve NaN3 in the solvent at room temperature. (Note: NaN3 is sparingly soluble in DMF; fine suspension is acceptable).

  • Addition: Add the mesylate solution (in minimal DMF) to the azide mixture.

  • Reaction: Heat to 50°C - 60°C .

    • Caution: Do not reflux. High heat promotes elimination to methylenecyclobutane.

  • Monitoring: Monitor consumption of mesylate by TLC or LC-MS.

  • Workup:

    • Dilute with Diethyl Ether or EtOAc (non-polar solvents help separate the product from DMF).

    • Wash extensively with water (3x) to remove DMF/DMSO.

    • Safety: Azides are potentially explosive.[2] Do not concentrate to dryness if low molecular weight.

Data Interpretation & Quality Control

Solvent Effects on Product Distribution

The following table summarizes the impact of solvent choice on the ratio of Target (Cyclobutyl) to Impurity (Cyclopentyl).

Solvent SystemMechanism DominanceTarget Product (%)Rearranged Impurity (%)
DMF / DMSO (Anhydrous)

>95% <5%
Ethanol / Water

/ Solvolysis
~40%~60%
Acetone (Wet)Mixed~70%~30%
DCM (with Phase Transfer)Slow

>90%<10%
NMR Validation (1H NMR in CDCl3)

Distinguishing the rings is critical.[3]

  • Cyclobutylmethyl-X: Look for the methine proton (CH) of the ring at ~2.6 ppm (multiplet) and the methylene protons (

    
    -X) as a doublet.
    
  • Cyclopentyl-X: The methine proton attached to the functional group will appear as a quintet, and the symmetry of the ring protons will differ.

References

  • BenchChem. (2025).[3][4][5] An In-depth Technical Guide to the Synthesis of (Cyclobutylmethyl)(methyl)amine.[4][5] Retrieved from

  • Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (

    
    , 
    
    
    
    ) Mechanisms and Conditions. Retrieved from
  • Master Organic Chemistry. (2015). Tosylates and Mesylates: Synthesis and Reactivity. Retrieved from

  • Beilstein J. Org. Chem. (2019).[6] Safe and highly efficient adaptation of potentially explosive azide chemistry. Retrieved from

  • Roberts, J. D., & Mazur, R. H. (1951). Small-Ring Compounds. IV. Interconversion of Cyclobutyl, Cyclopropylcarbinyl and Allylcarbinyl Derivatives. J. Am. Chem. Soc. (Classic mechanism reference regarding bicyclobutonium ions).

Sources

Application

Application Notes &amp; Protocols: Cyclobutylmethylation of Phenols using Mesylate Reagents

Abstract This technical guide provides a comprehensive overview of the O-alkylation of phenols using cyclobutylmethyl mesylate, a critical transformation for introducing the cyclobutylmethyl moiety into organic molecules...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the O-alkylation of phenols using cyclobutylmethyl mesylate, a critical transformation for introducing the cyclobutylmethyl moiety into organic molecules. The cyclobutane ring is an increasingly valuable motif in drug design, prized for its ability to impart unique conformational constraints, improve metabolic stability, and serve as a bioisostere for other functional groups.[1][2] This document details the underlying reaction mechanism, provides a robust and scalable experimental protocol, offers a systematic troubleshooting guide, and discusses the applications of the resulting cyclobutylmethyl aryl ethers in medicinal chemistry.

Introduction & Strategic Rationale

The alkylation of phenols is a cornerstone reaction in organic synthesis.[3] While various methods exist, the Williamson ether synthesis remains a highly reliable and versatile approach for forming aryl ethers.[4][5] This method involves the reaction of a deprotonated phenol (a phenoxide) with an alkyl electrophile bearing a good leaving group.

The cyclobutylmethyl group, in particular, has garnered significant attention in pharmaceutical development. Its unique, puckered three-dimensional structure can favorably influence ligand-receptor binding interactions, fill hydrophobic pockets, and enhance metabolic stability by sterically shielding adjacent functionalities from enzymatic degradation.[1] Furthermore, it can act as a non-classical bioisostere, replacing other groups to fine-tune a molecule's physicochemical and pharmacological properties without drastic structural alterations.[6][7]

Using cyclobutylmethyl mesylate as the alkylating agent offers distinct advantages. Mesylates are excellent leaving groups, often leading to cleaner reactions and higher yields compared to corresponding halides. They are typically stable, crystalline solids that are easily prepared from the corresponding alcohol.[4][8] This protocol focuses on leveraging these properties to achieve efficient and selective O-alkylation of a diverse range of phenolic substrates.

Reaction Mechanism: The SN2 Pathway

The cyclobutylmethylation of phenols proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The reaction is initiated by the deprotonation of the weakly acidic phenolic hydroxyl group by a suitable base to form a highly nucleophilic phenoxide anion.[9][10] This anion then attacks the primary carbon of the cyclobutylmethyl mesylate, displacing the mesylate leaving group in a single, concerted step.

Key mechanistic considerations include:

  • O- vs. C-Alkylation: Phenoxide ions are ambident nucleophiles, meaning they can react at either the oxygen or the aromatic carbon (typically ortho or para).[10][11] To selectively favor O-alkylation, polar aprotic solvents such as N,N-Dimethylformamide (DMF) or acetonitrile are employed.[10][12] These solvents solvate the counter-ion of the base (e.g., K+ or Cs+) but do not strongly hydrogen-bond with the phenoxide oxygen, leaving it highly nucleophilic and accessible for reaction.[10]

  • Electrophile Choice: The use of a primary electrophile, cyclobutylmethyl mesylate, is crucial. The SN2 reaction is highly sensitive to steric hindrance at the reaction center.[4][5] Primary substrates like this one are ideal for promoting substitution over competing elimination (E2) reactions.

  • Leaving Group: The methanesulfonate (mesylate) anion is a very weak base and therefore an excellent leaving group, facilitating a rapid SN2 displacement.

The overall transformation is depicted below:

Reaction_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Nucleophilic Attack phenol Phenol (Ar-OH) phenoxide Phenoxide Anion (Ar-O⁻) phenol->phenoxide + Base base Base (e.g., K₂CO₃) mesylate Cyclobutylmethyl Mesylate product Cyclobutylmethyl Aryl Ether (Ar-O-CH₂-C₄H₇) mesylate->product phenoxide->product + Mesylate (SN2) byproduct KHCO₃ + KSO₃CH₃ Troubleshooting_Flowchart start Reaction Issue Identified (e.g., Low Yield, Incomplete Reaction) check_reagents Check Reagent Quality - Is phenol dry? - Is DMF anhydrous? - Is mesylate pure? start->check_reagents check_base Evaluate Base - Is K₂CO₃ finely powdered and dry? - Was enough base used (≥2 eq.)? start->check_base check_temp Review Reaction Temperature - Was the temperature high enough? (Electron-poor phenols need more heat) start->check_temp side_reactions Side Reactions Observed? (e.g., C-alkylation, decomposition) start->side_reactions purify_reagents Solution: - Dry solvents/reagents. - Use fresh mesylate. check_reagents->purify_reagents use_cs2co3 Solution: - Consider using Cs₂CO₃ for  highly deactivated phenols. check_base->use_cs2co3 increase_temp Solution: - Increase temperature by 10-20 °C. - Increase reaction time. check_temp->increase_temp side_reactions->check_reagents No check_solvent Analysis: - C-alkylation is favored in protic solvents. - Ensure high-quality aprotic solvent. side_reactions->check_solvent Yes

Sources

Method

Application Note: Large-Scale Synthesis of Cyclobutylmethyl Methanesulfonate

Abstract This application note details a robust, scalable protocol for the synthesis of cyclobutylmethyl methanesulfonate (CBMS) from cyclobutylmethanol. While alkyl mesylates are standard intermediates in organic synthe...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of cyclobutylmethyl methanesulfonate (CBMS) from cyclobutylmethanol. While alkyl mesylates are standard intermediates in organic synthesis, their large-scale production presents specific challenges regarding thermal stability and genotoxic impurity control. This guide prioritizes exotherm management , impurity purging (specifically residual base and acid), and process safety . The procedure described is suitable for scales ranging from 100 g to 5 kg.

Introduction & Strategic Analysis

Cyclobutylmethyl methanesulfonate is a critical alkylating agent used to introduce the cyclobutylmethyl motif into pharmacophores. The reaction utilizes a nucleophilic substitution at the sulfur atom of methanesulfonyl chloride (MsCl) by the alcohol oxygen.

Key Process Challenges:
  • Thermal Instability: Alkyl mesylates can undergo thermal decomposition, sometimes violently, at elevated temperatures. Distillation is hazardous and often avoided on scale.

  • Exotherm Control: The reaction between alcohols and MsCl in the presence of base is highly exothermic.

  • Genotoxicity: Alkyl mesylates are structural alerts for genotoxicity (PGI). Strict containment and cleaning verification are required.

  • Purity: Residual triethylamine hydrochloride (TEA·HCl) salts can be difficult to remove without aqueous washes that might hydrolyze the product if not pH-controlled.

Reaction Mechanism & Workflow

The synthesis proceeds via the attack of cyclobutylmethanol on methanesulfonyl chloride, facilitated by a tertiary amine base (Triethylamine) which acts as a proton scavenger and nucleophilic catalyst (via a sulfene intermediate mechanism or direct substitution).

Process Flow Diagram

G Reactants Cyclobutylmethanol + DCM + TEA MsCl_Add Controlled Addition of MsCl (<10°C) Reactants->MsCl_Add Cool to 0°C Reaction Reaction Aging (0°C -> RT, 2-4h) MsCl_Add->Reaction Exotherm Control Quench Quench (Water) & Phase Cut Reaction->Quench IPC: <1% SM Wash Acid/Base Wash (Remove TEA/MsOH) Quench->Wash Org Layer Drying Drying (MgSO4) & Filtration Wash->Drying Concentration Vacuum Concentration (T < 35°C) Drying->Concentration Product Final Product (Cyclobutylmethyl mesylate) Concentration->Product

Caption: Logical workflow for the synthesis of CBMS, emphasizing temperature control points.

Safety & Hazard Assessment (Critical)

Hazard CategorySpecific RiskMitigation Strategy
Chemical Toxicity MsCl is a lachrymator and highly corrosive. Mesylates are potential alkylating agents (carcinogens).[1]Use full PPE, double-gloving, and work in a certified fume hood. Treat all waste as PGI-contaminated.
Thermal Runaway The reaction is strongly exothermic.Strict temperature monitoring.[2] Addition rate of MsCl must be controlled by reactor internal temperature (

), not time.
Explosion Risk Distillation of mesylates can lead to explosion if overheated.Avoid distillation. Use high-purity starting materials to negate the need for thermal purification. Keep concentration temp

.

Materials & Equipment

Reagents
  • Cyclobutylmethanol (SM): Purity >98%.

  • Methanesulfonyl Chloride (MsCl): 1.2 equivalents. Freshly distilled or high commercial grade.

  • Triethylamine (TEA): 1.5 equivalents. Dry.

  • Dichloromethane (DCM): 10 volumes (relative to SM mass). Note: Toluene can be used for >10kg scales to aid in solvent recovery, but DCM offers superior solubility for the intermediate salts.

  • 1M HCl & Sat. NaHCO₃: For workup.

Equipment
  • Reactor: Jacketed glass reactor (for scale >1kg) or 3-neck RBF.

  • Agitation: Overhead mechanical stirrer (Teflon impeller). Magnetic stirring is insufficient for salt slurries formed during reaction.

  • Temp Control: Cryostat or Ice/Salt bath capable of

    
    .
    
  • Dosing: Pressure-equalizing addition funnel or dosing pump.

Detailed Experimental Protocol

Step 1: Reactor Setup and Charging
  • Purge the reactor with dry nitrogen for 15 minutes.

  • Charge Cyclobutylmethanol (1.0 wt, 1.0 eq) and DCM (10 vol).

  • Start agitation (approx. 200-300 RPM).

  • Charge Triethylamine (1.5 eq) in one portion.

  • Cool the mixture to an internal temperature (

    
    ) of -5°C to 0°C .
    
Step 2: Controlled Addition
  • Charge Methanesulfonyl chloride (1.2 eq) into the addition funnel.

  • Critical Step: Add MsCl dropwise to the reaction mixture.

    • Rate Limit: Adjust rate to maintain

      
      .
      
    • Observation: White precipitate (TEA·HCl) will form immediately, thickening the mixture. Ensure stirring speed is increased if necessary to maintain suspension uniformity.

Step 3: Reaction Aging
  • Once addition is complete, allow the reaction to stir at 0°C for 30 minutes .

  • Remove cooling and allow to warm to Room Temperature (20-25°C) .

  • Stir for 2–4 hours.

  • IPC (In-Process Control): Analyze via TLC (30% EtOAc/Hexane) or GC/HPLC. Target: <2% residual alcohol.

Step 4: Workup (Purification by Extraction)

Rationale: Distillation is dangerous. We rely on a specific wash sequence to obtain high purity.

  • Quench: Cool the mixture back to 10°C. Slowly add Water (5 vol). Stir vigorously for 15 mins to dissolve salts.

  • Phase Separation: Transfer to separator. Remove the aqueous (top) layer.

  • Acid Wash (Crucial): Wash the organic layer with 1M HCl (3 vol).

    • Purpose: Removes unreacted TEA and any basic impurities.

  • Base Wash: Wash the organic layer with Saturated NaHCO₃ (3 vol).

    • Purpose: Neutralizes residual acid and removes methanesulfonic acid byproducts.

  • Brine Wash: Wash with Saturated Brine (3 vol).

  • Drying: Dry the organic phase over anhydrous MgSO₄ (or Na₂SO₄) for 30 mins. Filter through a sintered glass funnel.

Step 5: Isolation
  • Concentrate the filtrate under reduced pressure (Rotary Evaporator).

    • Safety Limit: Bath temperature must NOT exceed 35-40°C .

    • Vacuum: 200 mbar

      
       20 mbar.
      
  • Obtain the product as a colorless to pale yellow liquid.

  • Optional Polish: If the liquid is cloudy, pass through a small pad of silica gel, eluting with 10% EtOAc/Hexane, then re-concentrate.

Results & Specifications

ParameterSpecification
Appearance Colorless to pale yellow oil
Yield 85% - 92%
Purity (GC/HPLC) > 97%
1H NMR (CDCl3)

4.20 (d, 2H,

), 3.00 (s, 3H,

), 2.70 (m, 1H), 2.1-1.7 (m, 6H)
Storage Store at 2-8°C under Argon. Moisture sensitive.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Yield Hydrolysis during workup.Ensure washes are cold.[3] Do not prolong contact with aqueous base.
High Impurity (SM) Incomplete conversion.Check water content of solvent (must be dry). Increase MsCl to 1.3 eq.
Dark Color Exotherm spike >20°C.Slow down addition rate. Improve cooling capacity.
Solidification Product freezing or salt crash.Cyclobutylmethyl mesylate is liquid; solids are likely salts. Ensure thorough water wash.

References

  • Reaction Mechanism & Scale-up Safety

    • Stanford Environmental Health & Safety. (2023).[2] Scale Up Safety Guidelines. Retrieved from

  • Genotoxicity of Sulfonates

    • Teasdale, A., & Eadds, J. (2015). Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence. ACS Publications. Retrieved from

  • General Mesylation Protocols

    • Organic Syntheses, Coll.[4][5] Vol. 10, p.204 (2004). Preparation of Methanesulfonyl Chloride and Mesylates. Retrieved from

  • Physical Properties

    • PubChem Database.[6][7] Cyclobutylmethyl methanesulfonate (CID 22381912).[7] Retrieved from

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Suppressing Ring Expansion in Cyclobutylmethyl Systems

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address one of the most notorious chemoselectivity challenges in synthetic organic chemistry and d...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address one of the most notorious chemoselectivity challenges in synthetic organic chemistry and drug development: preventing the ring expansion of cyclobutylmethyl mesylate during nucleophilic substitution.

Due to the inherent ring strain of the cyclobutane motif (~26.7 kcal/mol), any reaction condition that allows for the buildup of positive charge at the primary carbon will trigger a rapid Wagner-Meerwein rearrangement[1]. This expands the ring to a more thermodynamically stable cyclopentyl system. To successfully isolate the desired cyclobutylmethyl derivative, we must strictly enforce kinetic control and force the reaction down an


 pathway.

Troubleshooting Guides & FAQs

Q1: Why does my substitution reaction yield predominantly cyclopentyl byproducts instead of the desired cyclobutylmethyl derivative? Cause: This is a classic Wagner-Meerwein rearrangement[2]. When the mesylate leaving group departs (or even begins to depart in a loose transition state), it generates a developing positive charge at the primary carbon. The system bypasses a localized primary carbocation by forming a "non-classical" bridged carbocation. Driven by the relief of ring strain, a 1,2-alkyl shift occurs almost instantaneously, expanding the four-membered ring into a five-membered ring and leaving a more stable secondary carbocation, which is then trapped by the nucleophile[1]. Solution: You must completely suppress the


 (ionization) pathway. The nucleophile must attack the primary carbon before the mesylate bond fully breaks. This requires optimizing the solvent, temperature, and nucleophile reactivity to maximize the 

reaction rate.

Q2: How do I select the optimal solvent system to prevent this ring expansion? Cause: Protic solvents (e.g., water, methanol, ethanol) act as hydrogen-bond donors. They coordinate to the oxygen atoms of the mesylate leaving group, assisting its departure and stabilizing the resulting carbocation. This drastically lowers the activation energy for the


 rearrangement pathway.
Solution:  Transition exclusively to strictly anhydrous polar aprotic solvents  such as N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Acetonitrile (MeCN). Polar aprotic solvents strongly solvate the metal counter-cations but leave the nucleophilic anions "naked." This raises the ground-state energy of the nucleophile, making it hyper-reactive and drastically lowering the activation energy for the concerted 

pathway.

Q3: What nucleophile properties and additives are required to outcompete the rearrangement? Cause: Bulky or weak nucleophiles react too slowly in the sterically demanding


 transition state, giving the substrate time to ionize and rearrange.
Solution:  Use small, highly polarizable, and strong nucleophiles (e.g., cyanides, azides, thiolates). Furthermore, employ phase-transfer catalysts or crown ethers (e.g., 18-crown-6  for potassium salts, 15-crown-5  for sodium salts). By sequestering the counter-cation, the nucleophile becomes completely desolvated, maximizing its kinetic nucleophilicity and forcing the 

attack before ionization can occur.

Q4: Should I use Lewis acid catalysis to accelerate a sluggish substitution? Cause: Absolutely not. Lewis acids (e.g.,


, 

,

) are highly electrophilic and will coordinate to the mesylate, turning it into a super-leaving group. This artificially forces the reaction down the

pathway, guaranteeing near-complete ring expansion[1]. Solution: Maintain strictly Lewis base/nucleophile-driven conditions. If the reaction is sluggish, increase the nucleophile concentration, switch to a more polar aprotic solvent, or optimize the crown ether additive rather than adding electrophilic promoters.

Mechanistic & Workflow Visualizations

ReactionDynamics Substrate Cyclobutylmethyl Mesylate (Primary, Strained) SN2_TS Concerted SN2 TS (Fast, Low Barrier) Substrate->SN2_TS Polar Aprotic Solvent + Naked Nucleophile SN1_Int Non-Classical Cation (Ion Pair) Substrate->SN1_Int Protic Solvent or Lewis Acid Promoted Product_SN2 Cyclobutylmethyl Product (Desired) SN2_TS->Product_SN2 Product_Rearrange Cyclopentyl Product (Ring Expanded) SN1_Int->Product_Rearrange 1,2-Alkyl Shift (Relief of Strain)

Reaction dynamics of cyclobutylmethyl mesylate highlighting the SN2 vs. Wagner-Meerwein pathways.

ExperimentalWorkflow Step1 1. Substrate Dissolution (Dry DMF, 0°C) Step2 2. Additive Integration (18-Crown-6) Step1->Step2 Step3 3. Nucleophile Addition (Portion-wise) Step2->Step3 Step4 4. Kinetic Control (Maintain < 25°C) Step3->Step4 Step5 5. Quench & Extraction (Ice Water/Et2O) Step4->Step5

Optimized step-by-step experimental workflow for suppressing ring expansion during substitution.

Quantitative Data Summary: Impact of Reaction Conditions

The following table summarizes the causal relationship between reaction conditions and the resulting product distribution. Notice how the introduction of a crown ether in a polar aprotic solvent perfectly inverts the chemoselectivity in favor of the desired


 product.
Solvent SystemNucleophileAdditive / CatalystTemperature

Yield (Desired)
Rearrangement Yield
Methanol (Protic)KCN (1.5 eq)None65°C< 5%> 90%
DichloromethaneKCN (1.5 eq)

(Lewis Acid)
25°C0%100%
DMF (Aprotic)KCN (1.5 eq)None25°C45%40%
DMF (Aprotic) KCN (1.5 eq) 18-Crown-6 (0.1 eq) 0°C to 25°C > 85% < 5%

Standard Operating Procedure (SOP): High-Fidelity Substitution

This self-validating protocol utilizes the "naked anion" effect to drive the cyanation of cyclobutylmethyl mesylate while completely suppressing the Wagner-Meerwein shift.

Reagents & Equipment:

  • Cyclobutylmethyl mesylate (1.0 equiv, strictly dried)

  • Potassium cyanide (KCN) (1.5 equiv, finely milled)

  • 18-Crown-6 (0.1 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (Stored over 3Å molecular sieves)

  • Flame-dried Schlenk flask with magnetic stirring.

Step-by-Step Methodology:

  • System Preparation: Purge the flame-dried Schlenk flask with argon for 15 minutes to ensure a strictly moisture-free environment. Moisture acts as a protic mediator that can trigger ionization.

  • Nucleophile Activation: Add KCN (1.5 equiv) and 18-Crown-6 (0.1 equiv) to the flask. Inject anhydrous DMF (approx. 0.2 M relative to the substrate) via syringe. Stir the suspension at room temperature for 15 minutes to allow the crown ether to complex the potassium ions, generating the highly reactive, desolvated cyanide anion.

  • Kinetic Temperature Control: Submerge the flask in an ice-water bath and allow the internal temperature to reach 0°C. Causality note: Lower temperatures selectively penalize the higher-activation-energy

    
     rearrangement pathway more than the inherently fast 
    
    
    
    pathway.
  • Substrate Addition: Dissolve the cyclobutylmethyl mesylate (1.0 equiv) in a minimal volume of anhydrous DMF. Add this solution dropwise to the reaction mixture over 10 minutes to prevent localized exothermic spikes.

  • Reaction Monitoring: Stir the reaction at 0°C for 1 hour, then slowly allow it to warm to 25°C. Monitor the reaction via Thin Layer Chromatography (TLC) (Hexanes/Ethyl Acetate 8:2). The reaction is typically complete within 3–4 hours. Do not apply external heat.

  • Quench and Extraction: Once the starting material is consumed, quench the reaction by pouring the mixture into a beaker containing crushed ice and water (10x the volume of DMF). Causality note: The massive aqueous dilution crashes out the product and traps the DMF in the aqueous layer, preventing unwanted side reactions during concentration. Extract the aqueous layer three times with diethyl ether (

    
    ).
    
  • Purification: Wash the combined organic layers with saturated brine, dry over anhydrous

    
    , filter, and concentrate in vacuo at ambient temperature to yield the pure cyclobutylmethyl cyanide.
    
References

1.[1] Ring Expansion of Cyclobutylmethyl Carbenium Ions to Cyclopentane and Cyclopentene Derivatives and Metal-Promoted Analogous Rearrangement . Chemical Reviews.[Link] 2.[2] The Story of the Wagner-Meerwein Rearrangement . Journal of Chemical Education.[Link]

Sources

Optimization

Cyclobutylmethyl mesylate rearrangement to cyclopentyl derivatives

Topic: Cyclobutylmethyl Mesylate Rearrangement to Cyclopentyl Derivatives Status: Operational Ticket Priority: High (Structural Integrity/Yield Optimization) Assigned Specialist: Senior Application Scientist, Process Che...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Cyclobutylmethyl Mesylate Rearrangement to Cyclopentyl Derivatives

Status: Operational Ticket Priority: High (Structural Integrity/Yield Optimization) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Diagnostic Hub: The "Non-Classical" System

User Issue: "I am subjecting cyclobutylmethyl mesylate to solvolysis, but I am observing a mixture of three isomeric products instead of the pure cyclopentyl derivative."

Root Cause Analysis: The "bug" in your system is the bicyclobutonium/cyclopropylcarbinyl cation intermediate. Unlike standard


 reactions where a carbocation stays put, this system enters a "quantum superposition" of structures (non-classical cation).

Under Kinetic Control (mild conditions, short times), the nucleophile attacks the most accessible position (primary carbon), often reverting to the starting ring size or the cyclopropylcarbinyl ring. Under Thermodynamic Control (strong acid, heat, long times), the system equilibrates to the most stable ring size: Cyclopentane (Strain energy


 6 kcal/mol) vs. Cyclobutane (

26 kcal/mol).
System Architecture (Mechanism)

The following diagram illustrates the "Cation Shuffle" you must control.

G cluster_cation Non-Classical Cation Equilibrium (The 'Black Box') Start Cyclobutylmethyl-OMs (Starting Material) Cation1 Cyclobutylmethyl(+) Start->Cation1 -OMs Cation2 Cyclopropylcarbinyl(+) Cation1->Cation2 Fast Cation3 Bicyclobutonium Ion Cation1->Cation3 Resonance Product_Thermo Target: Cyclopentyl-X (Thermodynamic Sink) Cation1->Product_Thermo Ring Expansion (Wagner-Meerwein) Product_Kinetic Mixture: Cyclopropylcarbinyl-X Cyclobutylmethyl-X Cation2->Product_Kinetic Kinetic Trap (Nucleophilic Attack)

Figure 1: The cationic equilibrium network. To achieve the cyclopentyl derivative (Green), one must bypass the kinetic traps (Red) via thermodynamic equilibration.

Standard Operating Procedure (SOP)

Objective: Maximize conversion of Cyclobutylmethyl Mesylate (1) to Cyclopentyl derivatives (2).

Phase 1: Mesylation (Activation)

Avoid isolating the cation; generate the leaving group in situ or at low temp.

  • Dissolve cyclobutylmethanol (1.0 eq) in anhydrous DCM.

  • Add

    
     (1.5 eq) and cool to 0°C.
    
  • Add Methanesulfonyl chloride (MsCl, 1.2 eq) dropwise.

  • Monitor: TLC should show complete conversion.

  • Workup: Wash with cold

    
    , brine, dry over 
    
    
    
    . Do not heat during concentration.
Phase 2: Solvolytic Rearrangement (The Critical Step)

Choice of solvent dictates the product ratio.

ParameterRecommendationRationale
Solvent Formic Acid or AcOH +

High ionizing power (

) facilitates cation formation; acidity allows re-ionization of kinetic products (equilibration).
Temperature 50°C - RefluxProvides activation energy to cross the barrier to the 5-membered ring.
Time 12 - 24 HoursEssential for thermodynamic equilibration.
Additives Sodium Acetate (buffer)AVOID if you want pure rearrangement. Use strong acid catalysis to force the expansion.
Phase 3: Workflow Diagram

Workflow cluster_0 Phase 1: Activation cluster_1 Phase 2: Rearrangement cluster_2 Phase 3: Isolation Step1 Cyclobutylmethanol + MsCl / Et3N Step2 Isolate Crude Mesylate (Keep Cold < 10°C) Step1->Step2 Step3 Solvolysis: HCOOH or AcOH/H+ Step2->Step3 Dissolve Step4 Thermodynamic Equilibration (Heat/Time) Step3->Step4 Reflux Step5 Hydrolysis (NaOH/H2O) Step4->Step5 Quench Step6 Purified Cyclopentanol Step5->Step6 Distillation/Column

Figure 2: Step-by-step protocol for driving the ring expansion.

Troubleshooting & FAQs

Q1: I isolated the product, but NMR shows a 1:1 mixture of cyclopentyl and cyclopropylcarbinyl derivatives. Why? Diagnosis: You stopped at Kinetic Control . Fix:

  • Increase Acidity: If using acetic acid, add a catalytic amount of sulfuric acid or p-toluenesulfonic acid. The kinetic product (cyclopropylcarbinyl acetate) must be able to re-ionize to eventually fall into the cyclopentyl thermodynamic well.

  • Increase Time/Temp: Extend the reaction time. The rearrangement to the 5-membered ring is slower than the solvent attack on the open cation.

Q2: I see a significant amount of open-chain alkene (4-penten-1-yl derivatives). Diagnosis: Solvent Nucleophilicity vs. Basicity issue. Fix:

  • The solvent is acting as a base, causing elimination before rearrangement.[1]

  • Switch Solvents: Move to a solvent with lower nucleophilicity but high ionizing power (e.g., Trifluoroacetic acid or Formic acid) rather than Ethanol or dilute Acetic acid.

Q3: Can I use the Tosylate instead of the Mesylate? Answer: Yes.

  • Insight: Tosylates are generally better leaving groups and crystalline, making them easier to handle. The mechanism remains identical. However, Mesylates are more atom-economical for scale-up.

Q4: My yield is low due to polymerization. What happened? Diagnosis: Acid concentration too high or temperature too aggressive. Fix:

  • Cyclopentene (formed via elimination from the cyclopentyl cation) is prone to polymerization in strong acid.

  • Optimization: Lower the acid concentration slightly or reduce the temperature once the rearrangement is verified by GC/LC-MS.

Data Vault: Solvent Effects on Product Distribution

Approximate product distributions based on solvolysis of cyclobutylmethyl derivatives (Ref 1, 2).

Solvent SystemConditionsCyclobutylmethyl-XCyclopropylcarbinyl-XCyclopentyl-X (Target)
Ethanol/Water Buffered (

)
~45%~48%< 10%
Acetic Acid Buffered (

)
~40%~50%~10%
Formic Acid Unbuffered, 25°C~5%~45%~50%
Conc. HCl Thermodynamic< 1%< 1%> 95% (Chloride)

Note: To achieve >90% Cyclopentyl yield, one often converts the alcohol to the chloride using Lucas reagent (HCl/ZnCl2) or similar thermodynamic conditions, rather than simple solvolysis.

References
  • Winstein, S., & Kosower, E. M. (1959). Neighboring Groups in Displacement Reactions. XXI. The Cyclobutylmethyl-Cyclopropylcarbinyl-Cyclopentyl System.[2][3] Journal of the American Chemical Society, 81(16), 4399–4411. Link

  • Olah, G. A., et al. (1998).[2][3] The Search for Persistent Cyclobutylmethyl Cations in Superacidic Media.[3] Journal of the American Chemical Society, 120(51), 13362–13365.[3] Link

  • Roberts, J. D., & Mazur, R. H. (1951). Small-Ring Compounds. IV. Interconversion Reactions of Cyclobutyl, Cyclopropylcarbinyl and Allylcarbinyl Derivatives.[4] Journal of the American Chemical Society, 73(6), 2509–2520. Link

Sources

Troubleshooting

Technical Support Center: Minimizing Hydrolysis of Cyclobutylmethyl Methanesulfonate

Case ID: CBMS-STABILITY-001 Status: Active Priority: Critical Assigned Specialist: Senior Application Scientist Executive Summary Cyclobutylmethyl methanesulfonate (CBMS) presents a dual-threat stability profile. Like al...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: CBMS-STABILITY-001 Status: Active Priority: Critical Assigned Specialist: Senior Application Scientist

Executive Summary

Cyclobutylmethyl methanesulfonate (CBMS) presents a dual-threat stability profile. Like all sulfonate esters, it is susceptible to nucleophilic attack by water (hydrolysis). However, the specific danger with CBMS lies in Acid-Autocatalysis combined with Ring Strain .

  • The Trigger: Hydrolysis generates Methanesulfonic Acid (MsOH).

  • The Acceleration: MsOH is a strong acid (

    
    ) that protonates the remaining ester, accelerating further hydrolysis.
    
  • The Catastrophe: In the presence of acid, the cyclobutylmethyl group is prone to carbocation-mediated rearrangement (ring expansion to cyclopentyl derivatives), rendering the sample useless.

This guide provides a self-validating system to break this cycle at every stage of your workflow.

Module 1: The "Suicide Cycle" & Rearrangement Risks

Understanding the failure mode is the first step to prevention. The diagram below illustrates the kinetic trap you must avoid.

CBMS_Degradation CBMS Cyclobutylmethyl Methanesulfonate (CBMS) Transition Protonated Intermediate CBMS->Transition + Water (Slow) Water H₂O (Moisture) Water->Transition MsOH Methanesulfonic Acid (MsOH) Transition->MsOH Byproduct Alcohol Cyclobutylmethyl Alcohol Transition->Alcohol Hydrolysis Rearranged Cyclopentyl Derivatives Transition->Rearranged Ring Expansion (Acid Promoted) MsOH->Transition ACID CATALYSIS (Accelerates Rate)

Figure 1: The Autocatalytic Degradation Cycle. Note that the production of MsOH feeds back into the reaction, creating an exponential decay rate while simultaneously promoting ring expansion.

Module 2: Storage & Handling Protocols

Objective: Prevent the initiation of the hydrolysis cycle during dormancy.

Protocol A: The Argon Blanket (Standard Storage)
  • Temperature: Store at -20°C or lower. Hydrolysis rates drop significantly at lower temperatures due to the Arrhenius equation.

  • Atmosphere: Store under Argon or Nitrogen.

  • Container: Amber glass vials with Teflon-lined caps.

  • Desiccant: Store the vial inside a secondary jar containing activated Drierite or molecular sieves.

Protocol B: The "Acid Scavenger" Additive (Long-Term)

If the compound must be stored for >3 months, consider adding a solid-phase acid scavenger directly to the vial (if compatible with your next step).

  • Agent: Potassium Carbonate (

    
    ) or weak basic alumina (anhydrous).
    
  • Ratio: 1-2% by weight.

  • Mechanism: Neutralizes trace MsOH immediately upon formation, preventing the autocatalytic loop.

Module 3: Reaction Optimization (Synthesis & Use)

Objective: Utilize CBMS as an electrophile without competing hydrolysis.

Critical Parameters Table
ParameterRecommendationTechnical Rationale
Solvent Anhydrous DCM or THFAvoid protic solvents (MeOH, EtOH) which act as nucleophiles.
Water Content < 50 ppmUse Karl Fischer titration to verify. Water is the primary enemy.
Base Non-nucleophilic (DIPEA, 2,6-Lutidine)Neutralizes MsOH without attacking the mesylate sulfur or carbon.
Temperature 0°C

RT
Heat promotes both hydrolysis and ring rearrangement.
The "Buffered" Reaction Protocol

When using CBMS to alkylate a nucleophile (e.g., an amine or thiol):

  • Pre-dry all glassware in an oven (>120°C) for 2 hours.

  • Dissolve the nucleophile and 1.5 equivalents of DIPEA (N,N-Diisopropylethylamine) in anhydrous solvent.

  • Cool the mixture to 0°C.

  • Add CBMS dropwise. The base ensures that any trace MsOH formed is instantly converted to the ammonium salt, keeping the pH neutral/basic.

Module 4: Workup & Purification (The Danger Zone)

Objective: Isolate CBMS without degradation on acidic stationary phases.

Issue: Standard Silica Gel is slightly acidic (pH 6.0–6.5). This acidity is sufficient to catalyze the hydrolysis of CBMS during column chromatography, leading to poor yields and "streaking" on TLC.

Protocol C: Neutralized Silica Chromatography

Do not use standard silica gel directly.

  • Slurry Preparation: Mix your silica gel with the eluent (e.g., Hexanes/EtOAc).

  • Neutralization: Add 1% Triethylamine (Et₃N) to the slurry.

  • Packing: Pour the column.

  • Flushing: Flush with 2 column volumes of pure eluent (without Et₃N) to remove excess base, leaving the silica surface deactivated.

  • Elution: Run your column. The deactivated silica prevents surface-acid catalysis.

Workup Decision Tree

Workup_Logic Start Reaction Complete? Quench Quench with Sat. NaHCO₃ (Cold) Start->Quench PhaseSep Phase Separation Quench->PhaseSep Wash Wash Organic Layer PhaseSep->Wash Decision Is product acid-sensitive? Wash->Decision RouteA Wash w/ Brine only Decision->RouteA Yes (CBMS) RouteB Wash w/ 1M HCl Decision->RouteB No (Standard) Dry Dry over Na₂SO₄ (Neutral) RouteA->Dry RouteB->Dry STOP! Acid Risk Evap Rotovap < 30°C Dry->Evap

Figure 2: Workup Logic Flow. Note the strict avoidance of acid washes (Route B) for CBMS.

Module 5: Troubleshooting (FAQ)

Q: My CBMS sample has turned yellow. Is it still good? A: Yellowing indicates the formation of conjugated impurities or polymerization byproducts, often triggered by acid accumulation.

  • Action: Check the ¹H NMR. If the characteristic cyclobutyl methylene doublet (

    
     ppm) is intact and integration is correct, the impurity may be minor. However, you must repurify immediately using Protocol C  to remove the acid traces causing the color.
    

Q: I see a new triplet at


 ppm in my NMR. 
A:  This is likely Cyclobutylmethyl alcohol , the hydrolysis product.
  • Diagnosis: Your storage or reaction solvent was "wet."

  • Remedy: If hydrolysis is < 5%, add activated molecular sieves and store at -20°C. If > 5%, repurify. The alcohol acts as a proton shuttle and facilitates further degradation.

Q: Can I distill CBMS? A: Not recommended. Alkyl mesylates are thermally unstable and can decompose violently or rearrange upon heating. Flash chromatography on neutralized silica (Protocol C) is the only safe purification method.

References

  • Nucleophilic Substitution at Aliphatic Carbon. In Advanced Organic Chemistry: Part A: Structure and Mechanisms; Carey, F. A., Sundberg, R. J., Eds.; Springer: New York, 2007; pp 265–296.
  • Purification of Laboratory Chemicals. Armarego, W. L. F.; Chai, C. L. L. Butterworth-Heinemann, 2013. (Standard protocols for drying solvents and neutralizing silica).

  • Solvolysis of Cyclobutylcarbinyl Derivatives.Journal of the American Chemical Society. (Historical context on the rearrangement risks of cyclobutyl systems under solvolytic conditions).
  • Methanesulfonic Acid (MSA) in clean processes and applications. Royal Society of Chemistry Advances, 2014. (Data on MSA acidity and autocatalytic potential).

  • Selective Hydrolysis of Methanesulfonate Esters.Journal of Organic Chemistry.
Optimization

Technical Support Center: Methanesulfonyl Chloride (MsCl) Removal

[1] Introduction: The "Silent" Impurity Methanesulfonyl chloride (MsCl) is a staple reagent for activating alcohols, yet it presents a distinct downstream challenge. Unlike many acyl chlorides that hydrolyze almost insta...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Introduction: The "Silent" Impurity

Methanesulfonyl chloride (MsCl) is a staple reagent for activating alcohols, yet it presents a distinct downstream challenge. Unlike many acyl chlorides that hydrolyze almost instantly upon contact with water, MsCl is deceptively stable in neutral aqueous media.

The Critical Risk: A standard "water wash" is often insufficient. Residual MsCl can survive a neutral aqueous workup, carry through into the concentration step, and concentrate alongside your product. This poses two risks:

  • Genotoxicity: MsCl is a potential mutagen and alkylating agent (PGI).

  • Product Degradation: Upon concentration, residual MsCl generates anhydrous HCl and methanesulfonic acid (MSA), triggering acid-catalyzed decomposition or elimination of your sensitive mesylate.

This guide provides three distinct protocols to ensure complete removal, tailored to your product's stability profile.

Module 1: The Aqueous Workup (Hydrolysis Kinetics)

The Chemistry of Quenching

The hydrolysis of MsCl is highly pH-dependent.

  • pH < 7 (Neutral/Acidic): Hydrolysis proceeds via a slow

    
     mechanism. MsCl can persist for hours. 
    
  • pH > 8 (Basic): Hydrolysis shifts to an

    
    -like mechanism (via a sulfene intermediate), increasing the rate by orders of magnitude.
    
Protocol A: The "Active Quench" (Standard)

Use this for products stable to mild base.

Reagents: Saturated Aqueous Sodium Bicarbonate (


), Brine.[1]
  • Cool Down: Cool the reaction mixture to

    
    . Hydrolysis is exothermic; uncontrolled heat can degrade the mesylate.
    
  • The Base Wash: Add cold sat.

    
     (approx. 1:1 volume ratio to organic solvent).
    
  • Agitation (Critical): Stir vigorously for 15–20 minutes .

    • Why? You must physically mix the biphasic layers to allow the base to extract and neutralize the HCl generated, driving the equilibrium forward.

  • Phase Separation: Separate layers. Back-extract the aqueous layer with DCM or EtOAc if yield is low.

  • The Brine Wash: Wash organic layer with brine to remove residual methanesulfonic acid salts.

  • Check: Spot TLC. If MsCl persists (often a faint, high-Rf spot that stains with

    
    ), repeat step 2.
    
Troubleshooting Table: Aqueous Workup
SymptomProbable CauseCorrective Action
MsCl persists after wash pH of aqueous layer became acidic.Check aqueous pH. If < 8, the generated HCl neutralized your base. Add more

until pH > 8.
Product disappears Hydrolysis of the Mesylate.Your product is unstable to base. Switch to Module 2 (Scavenging) .
New impurity (lower Rf) Elimination to alkene.Base strength too high or Temp too high. Use dilute

and keep at

.

Module 2: Solid-Phase Scavenging (Anhydrous Removal)

Use this for acid/base-sensitive products or high-throughput parallel synthesis.

This method avoids water entirely, preventing hydrolysis of unstable mesylates.

Protocol B: Polymer-Supported Amine Scavenge

Reagents: PS-Trisamine or PS-Morpholine (Resin loading typically 3–4 mmol/g).

  • Calculate Loading: Use 1.5 to 2.0 equivalents of scavenger resin relative to the excess MsCl used.

    • Example: If you used 1.5 eq MsCl (0.5 eq excess), add ~1.0 eq of resin relative to the starting alcohol.

  • Add & Stir: Add resin directly to the reaction mixture (DCM or THF).

  • Time: Stir gently at room temperature for 1–2 hours.

    • Mechanism:[1][2][3][4][5] The resin-bound amine attacks MsCl, forming a sulfonamide on the bead.

  • Filtration: Filter through a fritted glass funnel or a cotton plug.

  • Rinse: Rinse the resin cake with solvent to recover entrained product.[6]

  • Result: The filtrate contains the product but is free of MsCl and acidic salts.

Module 3: Avoiding Side Reactions (The Chloride Problem)

Issue: Formation of Alkyl Chlorides (R-Cl)

Sometimes, you isolate the alkyl chloride (


) instead of the mesylate (

).

Mechanism: The chloride ion (


) released during mesylation is a nucleophile. If the mesylate is on a primary carbon or a benzylic position, 

can displace the

group via

.
Prevention Strategy
  • Temperature Control: Never let the reaction warm above

    
     until necessary.
    
  • Switch Reagents: Use Methanesulfonic Anhydride (

    
    )  instead of MsCl.
    
    • Why? The byproduct is the methanesulfonate anion (

      
      ), which is non-nucleophilic compared to chloride. This completely eliminates the 
      
      
      
      side reaction.

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct workup based on product stability.

MsCl_Removal_Workflow Start Reaction Complete (Excess MsCl present) Decision Is Product Hydrolytically Stable? Start->Decision Aqueous Aqueous Workup Path Decision->Aqueous Yes (Stable) Scavenger Anhydrous Path Decision->Scavenger No (Unstable) BaseChoice Use Sat. NaHCO3 (Maintain pH > 8) Aqueous->BaseChoice Check Check pH of Aqueous Layer BaseChoice->Check Stir 15 min Check->BaseChoice pH became acidic End Pure Mesylate (MsCl Free) Check->End pH remained basic Resin Add PS-Trisamine Resin (1.5 - 2.0 eq vs excess MsCl) Scavenger->Resin Filter Filter Resin Resin->Filter Stir 1-2h Filter->End

Caption: Decision tree for selecting the optimal MsCl removal strategy based on product stability.

Frequently Asked Questions (FAQ)

Q1: Can I just rotovap the MsCl off? A: No. MsCl has a boiling point of 161°C. It will not evaporate under standard rotary evaporation conditions. Attempting to heat it to remove it will concentrate the reagent and likely decompose your product via thermal elimination.

Q2: My mesylate decomposes on silica gel. How do I purify it if I can't use a column? A: Mesylates are often unstable on acidic silica.

  • Fix 1: Pre-treat the silica column with 1% Triethylamine/Hexanes to neutralize acidic sites.

  • Fix 2: Use the Scavenger Protocol (Module 2) . If the conversion was clean, the filtrate from the scavenger resin is often pure enough to use directly in the next step without chromatography.

Q3: Why does my reaction smell like sulfur/garlic? A: This indicates the formation of dimethyl sulfide or other reduced sulfur species, often if the reaction became too hot or if reducing agents were present. However, pure MsCl has a sharp, acrid odor. Always handle in a fume hood.

References

  • BenchChem. (2025).[6][1] Protocol for N-sulfonylation using Methanesulfonyl Chloride. Retrieved from 1[6]

  • Merck Millipore. (2025). Safety Data Sheet: Methanesulfonyl Chloride. Retrieved from 2

  • Bhattacharyya, S. (2004).[7] New developments in polymer-supported reagents, scavengers and catalysts for organic synthesis.[7] Curr Opin Drug Discov Devel.[7] Retrieved from 7

  • Master Organic Chemistry. (2015). Tosylates And Mesylates: Preparation and Stability. Retrieved from 8

  • King, J. F., et al. (1992). Mechanism of hydrolysis of alkanesulfonyl chlorides. J. Am. Chem. Soc. (Cited via ECHEMI). Retrieved from 9

Sources

Troubleshooting

Cyclobutylmethyl mesylate stability in basic vs acidic conditions

Welcome to the technical support center for cyclobutylmethyl mesylate. This guide is designed for researchers, scientists, and drug development professionals who are working with this highly reactive intermediate.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for cyclobutylmethyl mesylate. This guide is designed for researchers, scientists, and drug development professionals who are working with this highly reactive intermediate. Cyclobutylmethyl mesylate is a valuable building block, but its strained cyclobutane ring makes it prone to rearrangement under various conditions. This document provides in-depth answers to common questions and troubleshooting advice to help you navigate the complexities of its chemistry, ensuring the integrity and success of your experiments.

Core Concepts: Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the stability and reactivity of cyclobutylmethyl mesylate.

Q1: Why is cyclobutylmethyl mesylate so unstable compared to other primary mesylates?

A1: The instability stems from the high ring strain of the four-membered cyclobutane ring. This strain provides a strong thermodynamic driving force for rearrangement. Under conditions that favor carbocation formation (even a transient or partial positive charge), the C-C bonds of the ring can act as neighboring groups, participating in the displacement of the excellent mesylate leaving group. This participation leads to a rapid ring-expansion, primarily forming more stable cyclopentyl derivatives.[1]

Q2: What are the typical rearrangement products I should expect to see?

A2: Under acidic or solvolytic conditions, the primary product is typically a mixture of cyclopentyl derivatives. The initial cyclobutylmethyl cation rapidly rearranges to the more stable secondary cyclopentyl cation.[1] This cation can then be trapped by a nucleophile or solvent. You may also see minor products arising from other rearrangements, such as homoallylic species (e.g., 4-pentenyl derivatives). Under strongly basic, non-nucleophilic conditions, elimination products may also be observed.

Q3: Is there a difference in the rearrangement mechanism under acidic versus basic conditions?

A3: Yes, the mechanisms are distinct.

  • Acidic/Solvolytic Conditions: The reaction proceeds through an SN1-like pathway. The mesylate leaving group departs, forming a transient primary carbocation that is stabilized by neighboring group participation from the cyclobutane ring.[1] This leads to a non-classical, bridged carbocation intermediate which quickly rearranges to a more stable cyclopentyl cation before being trapped by a nucleophile.[1][2][3]

  • Basic Conditions: The outcome depends heavily on the nature of the base/nucleophile.

    • With a strong, non-hindered nucleophile , a direct SN2 substitution is possible, yielding the desired cyclobutylmethyl-substituted product. However, this often competes with rearrangement.

    • With a strong, hindered base , E2 elimination can occur, forming methylenecyclobutane.

    • Even under SN2 conditions, the strain of the ring can promote a concerted rearrangement pathway where the nucleophile attacks a ring carbon as the ring opens, again leading to cyclopentyl products.

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

Q4: I'm trying to perform an SN2 reaction with sodium azide, but my yield is low, and I'm seeing multiple unexpected spots on my TLC. What is happening?

A4: Probable Cause & Solution

  • Probable Cause: You are likely observing products from a competing ring-expansion rearrangement. Even with a good SN2 nucleophile like azide, the solvolysis and rearrangement of cyclobutylmethyl mesylate can be competitive, especially if your reaction conditions are not strictly controlled. The multiple spots on your TLC are likely the desired azide product, cyclopentyl azide, and possibly elimination byproducts.

  • Troubleshooting Protocol:

    • Lower the Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at 0 °C or even -20 °C and slowly warm if necessary. This will disfavor the higher activation energy rearrangement pathway.

    • Use an Aprotic Polar Solvent: Switch to a solvent like DMF or DMSO. These solvents are excellent for SN2 reactions and will not promote the formation of carbocations like protic solvents (e.g., ethanol, water) would.

    • Ensure Anhydrous Conditions: Water is a nucleophile and can lead to solvolysis products (cyclobutylmethanol and cyclopentanol), which can complicate purification. Ensure your reagents and solvent are dry.

    • Monitor Carefully: Use TLC or GC-MS to monitor the reaction closely. The desired product should have a different polarity than the rearranged products. Stop the reaction as soon as the starting material is consumed to minimize side-product formation.

Q5: I attempted a reaction under acidic conditions to remove a protecting group, but my cyclobutylmethyl moiety rearranged completely. How can I avoid this?

A5: Probable Cause & Solution

  • Probable Cause: The use of strong protic or Lewis acids creates an environment that strongly favors carbocation formation and subsequent ring expansion. The stability gained by rearranging from a strained four-membered ring system to a less-strained five-membered ring is a powerful thermodynamic driver.

  • Troubleshooting Protocol:

    • Choose Milder Acids: If possible, use a milder acid. For example, if removing a silyl ether, consider using a fluoride source like TBAF buffered with acetic acid instead of strong mineral acids.

    • Use Buffered Systems: If an acid is unavoidable, use a buffered system to maintain a less aggressive pH.

    • Protecting Group Strategy: Re-evaluate your synthetic strategy. It may be necessary to introduce the cyclobutylmethyl group after any steps that require harsh acidic conditions.

    • Lewis Acid Choice: If a Lewis acid is required, choose one that is less likely to coordinate strongly with the mesylate or promote its departure. Experiment with milder Lewis acids and strictly control the stoichiometry.

Experimental Protocols & Data

Protocol 1: Stability Test of Cyclobutylmethyl Mesylate

This protocol allows you to assess the stability of your mesylate under proposed reaction conditions before committing a large amount of material.

Materials:

  • Cyclobutylmethyl mesylate

  • Proposed solvent (e.g., Acetonitrile, THF, Methanol)

  • Proposed reagent (e.g., triethylamine, acetic acid)

  • Internal standard (e.g., dodecane, biphenyl)

  • GC-MS or HPLC instrument

Procedure:

  • Prepare a stock solution of cyclobutylmethyl mesylate (e.g., 10 mg/mL) and an internal standard in the chosen solvent.

  • In separate vials, add the solvent and the reagent to be tested (e.g., 1.1 equivalents of base/acid).

  • At time t=0, add an aliquot of the mesylate/internal standard stock solution to each vial.

  • Maintain the vials at the intended reaction temperature.

  • At regular intervals (e.g., 0, 15 min, 30 min, 1h, 4h, 24h), withdraw a small aliquot from each vial, quench appropriately (e.g., with dilute acid for a basic reaction or vice-versa), and analyze by GC-MS or HPLC.

  • Analysis: Plot the ratio of the peak area of cyclobutylmethyl mesylate to the internal standard over time. A rapid decrease indicates instability. Identify any new major peaks, which are likely rearrangement or degradation products.

Data Summary: Product Distribution in Solvolysis

The following table summarizes typical product distributions from the solvolysis of a cyclobutylcarbinyl system, which is highly analogous to cyclobutylmethyl mesylate behavior.

Solvent System (Conditions)Cyclobutylmethyl Product (%)Cyclopentyl Product (%)Homoallyl Product (%)
98% Formic Acid (25°C)~5%~90%~5%
80% Ethanol/Water (75°C)~15%~80%~5%
Acetic Acid (75°C)~48%~48%~4%

Data is representative and adapted from studies on related cyclobutylcarbinyl electrophiles. Actual ratios can vary.[2][4]

Mechanistic Diagrams

The following diagrams illustrate the key reaction pathways discussed.

Acidic_Rearrangement cluster_start Starting Material cluster_intermediate Carbocation Intermediates cluster_product Products Start Cyclobutylmethyl Mesylate Primary_Cation Primary Carbocation (Transient) Start->Primary_Cation -OMs (slow, S_N1-like) Bridged_Cation Non-classical Bridged Cation Primary_Cation->Bridged_Cation Rearrangement (Fast) Cyclopentyl_Cation Secondary Cyclopentyl Cation (More Stable) Bridged_Cation->Cyclopentyl_Cation Ring Expansion Product Cyclopentyl Product Cyclopentyl_Cation->Product + Nucleophile

Caption: Rearrangement of cyclobutylmethyl mesylate under acidic conditions.

Basic_Pathways cluster_sn2 S_N2 Pathway cluster_rearrangement Rearrangement Pathway cluster_e2 E2 Pathway Start Cyclobutylmethyl Mesylate SN2_Product Desired Substitution Product Start->SN2_Product + Strong, Unhindered Nucleophile (e.g., CN⁻) Rearranged_Product Cyclopentyl Product Start->Rearranged_Product Competing Rearrangement E2_Product Methylenecyclobutane Start->E2_Product + Strong, Hindered Base (e.g., tBuOK)

Caption: Competing reaction pathways under basic conditions.

References

  • Ring Opening versus Ring Expansion in Rearrangement of Bicyclic Cyclobutylcarbinyl Radicals. Journal of Organic Chemistry. Available at: [Link]

  • The Cyclopropylcarbinyl‐Cyclobutyl‐Homoallylic Rearrangement. ResearchGate. Available at: [Link]

  • Substituent effects on the equilibria between cyclopropylcarbinyl, bicyclobutonium, homoallyl, and cyclobutyl cations. ChemRxiv. Available at: [Link]

  • Ring expansion of cyclobutylmethylcarbenium ions to cyclopentane or cyclopentene derivatives and metal-promoted analogous rearrangements. Biblio. Available at: [Link]

Sources

Optimization

Troubleshooting low reactivity of cyclobutylmethyl mesylate in SN2

Welcome to the technical support center for synthetic organic chemists. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the S_N2 reactivity of cyclobuty...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for synthetic organic chemists. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the S_N2 reactivity of cyclobutylmethyl mesylate. Instead of a generic overview, this document provides direct, actionable answers and in-depth troubleshooting protocols to address the unique challenges posed by this substrate.

The Core Challenge: Why is Cyclobutylmethyl Mesylate So Unreactive?

Cyclobutylmethyl mesylate is a primary alkyl mesylate, a substrate class that typically reacts readily via the S_N2 pathway. However, its reactivity is deceptively low. The core issue is the significant steric hindrance imposed by the cyclobutane ring at the β-position.[1][2] This steric bulk effectively shields the electrophilic α-carbon from the nucleophile's required backside attack, dramatically slowing the reaction rate.[3]

Furthermore, the inherent ring strain of the cyclobutane system (a combination of angle and torsional strain) adds another layer of complexity.[4][5] While S_N2 reactions on some strained rings can be accelerated if the transition state relieves strain, the steric hindrance from the cyclobutyl group is the dominant, rate-limiting factor here. Any reaction conditions that inadvertently promote an S_N1 pathway risk carbocation rearrangement, leading to ring-expanded cyclopentyl byproducts—a common and undesirable side reaction.[6]

This guide will help you navigate these challenges to achieve your desired S_N2 product.

Frequently Asked Questions (FAQs)

Q1: My S_N2 reaction with cyclobutylmethyl mesylate isn't working. I see only starting material after 24 hours. What's the most likely cause?

The most probable cause is the combination of steric hindrance from the cyclobutyl group and suboptimal reaction conditions.[1][7] Even with a good leaving group like mesylate, the nucleophile struggles to access the reaction center.[8] Your choice of solvent, nucleophile, and temperature are critical and likely need optimization.

Q2: I'm observing a significant amount of an alkene byproduct. What is happening?

You are likely observing a competing E2 (elimination) reaction. This is common when using nucleophiles that are also strong bases (e.g., alkoxides, hydroxides).[9] Higher temperatures also disproportionately favor elimination over substitution.[10] The use of a bulky base, such as potassium tert-butoxide, will almost exclusively yield the elimination product.[11]

Q3: My mass spectrometry data shows a product with a mass corresponding to a cyclopentyl derivative. How is this possible?

This indicates that the reaction is proceeding, at least in part, through an S_N1-like pathway, which involves a carbocation intermediate. The initially formed, unstable primary carbocation rapidly rearranges via ring expansion to a more stable secondary cyclopentyl carbocation.[6] This is a strong sign that your reaction conditions are not suitable for a clean S_N2 reaction. This can be promoted by using polar protic solvents (like methanol or water) or by excessively high temperatures.[3][10]

Q4: Is the mesylate leaving group the problem? Should I switch to a tosylate or triflate?

Unlikely. Mesylate is an excellent leaving group due to the resonance stabilization of its anionic form after departure.[12][13][14] While tosylates and triflates are also excellent leaving groups, switching from a mesylate will not overcome the fundamental issue of steric hindrance at the substrate. The focus should be on optimizing other reaction parameters.

In-Depth Troubleshooting Guide

This section provides structured approaches to overcoming the low reactivity of cyclobutylmethyl mesylate.

Issue 1: No Reaction or Very Low Conversion

This is the most common problem, stemming directly from the sterically hindered nature of the substrate. The goal is to maximize the efficacy of the nucleophile and choose conditions that best facilitate the S_N2 transition state.

Logical Troubleshooting Workflow

start start issue Low / No Conversion start->issue Start Here decision Is your nucleophile strong & non-bulky? issue->decision Analyze Conditions action1 Switch to a potent, sterically unhindered nucleophile (e.g., N3⁻, CN⁻, I⁻) decision->action1 No decision2 Is your solvent polar aprotic? decision->decision2 Yes action action result Monitor Reaction (TLC/GC/LCMS) action1->result Re-run Experiment action2 Switch to dry DMF, DMSO, or Acetonitrile decision2->action2 No action3 Increase temperature incrementally (e.g., RT -> 50°C -> 80°C). Consider adding NaI or KI. decision2->action3 Yes action2->result action3->result

Caption: Troubleshooting flowchart for low S_N2 reactivity.

Solution A: Enhance Nucleophilicity and Solvent Choice

The S_N2 reaction rate is directly dependent on the concentration and strength of both the substrate and the nucleophile (Rate = k[Substrate][Nucleophile]).[15][16][17] Since the substrate is inherently unreactive, we must maximize the nucleophile's power.

  • Select a Strong, Non-Bulky Nucleophile: Steric hindrance is the main barrier. A bulky nucleophile will only worsen the problem.[18]

    • Excellent Choices: Azide (N₃⁻), Cyanide (CN⁻), Thiolates (RS⁻), Iodide (I⁻).

    • Poor Choices: tert-butoxide, LDA, Diisopropylamine. These are bulky and strongly basic, favoring E2 elimination.

  • Use a Polar Aprotic Solvent: These solvents are critical. They solvate the counter-ion (e.g., Na⁺, K⁺) but leave the anionic nucleophile "naked" and highly reactive.[9][15][19] Polar protic solvents (water, methanol, ethanol) will form a hydrogen-bonding cage around the nucleophile, drastically reducing its reactivity.[2][10]

    • Recommended Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN). Ensure they are anhydrous.

Solvent Dielectric Constant (ε) Boiling Point (°C) Key Feature
DMF 37153Excellent dissolving power for many salts.
DMSO 47189Highly polar, can significantly accelerate S_N2 rates.
Acetonitrile 3682Good balance of polarity and easier to remove under vacuum.
Solution B: Increase Reaction Temperature

If changing the nucleophile and solvent is insufficient, gently increasing the temperature can provide the necessary activation energy. However, proceed with caution, as higher temperatures can favor elimination (E2) and rearrangement (S_N1) side reactions.[10]

Solution C: Catalyze with Iodide (Finkelstein Conditions)

For particularly stubborn cases, adding a catalytic or stoichiometric amount of sodium iodide (NaI) or potassium iodide (KI) can be effective. The iodide ion is an excellent nucleophile that first displaces the mesylate. The resulting cyclobutylmethyl iodide is often more reactive than the starting mesylate. Your desired nucleophile then displaces the iodide. This in-situ "leaving group exchange" can significantly accelerate the overall reaction.

Protocol 1: Optimized S_N2 Reaction for Low-Reactivity Substrates

This protocol outlines a robust starting point for optimization.

  • Preparation:

    • Dry a round-bottom flask equipped with a magnetic stir bar under vacuum or with a heat gun. Allow to cool to room temperature under an inert atmosphere (Nitrogen or Argon).

    • To the flask, add cyclobutylmethyl mesylate (1.0 eq).

    • Add the strong, non-bulky nucleophile (e.g., sodium azide, 1.5 - 2.0 eq). If using Finkelstein conditions, also add sodium iodide (1.1 eq).

  • Reaction:

    • Add anhydrous polar aprotic solvent (e.g., DMF, 10 mL per mmol of substrate) via syringe.

    • Stir the mixture at room temperature for 1-2 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • If no reaction is observed, slowly heat the mixture to 50-60 °C using an oil bath.

    • Continue to monitor the reaction every 4-6 hours. If the reaction is still sluggish, the temperature can be further increased to 80-100 °C, but be vigilant for the appearance of side products.

  • Workup and Analysis:

    • Once the starting material is consumed (or equilibrium is reached), cool the reaction to room temperature.

    • Pour the reaction mixture into a separatory funnel containing water and a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

    • Wash the organic layer several times with water to remove the DMF/DMSO, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product via flash column chromatography. Characterize the product using NMR and Mass Spectrometry to confirm its identity and purity.

Issue 2: Competing Elimination (E2) and Rearrangement (S_N1) Reactions

If your reaction is producing undesired byproducts, the conditions must be adjusted to exclusively favor the S_N2 pathway.

S_N2 vs. Competing Pathways

Caption: Reaction pathways available to cyclobutylmethyl mesylate.

Solution A: Mitigating E2 Elimination
  • Avoid Strongly Basic Nucleophiles: If elimination is observed, your nucleophile may be too basic. If possible, switch to a less basic but still potent nucleophile (e.g., Br⁻ or N₃⁻ are less basic than RO⁻).

  • Lower the Temperature: E2 reactions have a higher activation energy than S_N2 reactions and are more sensitive to temperature increases.[10] Running the reaction at the lowest possible temperature that still allows for a reasonable S_N2 rate will minimize elimination.

Solution B: Preventing S_N1 Rearrangement
  • Strictly Use Polar Aprotic Solvents: The formation of a carbocation is stabilized by polar protic solvents.[3] The exclusive use of dry DMF, DMSO, or acetonitrile is the most effective way to suppress the S_N1 pathway.[10]

  • Ensure a High Concentration of a Strong Nucleophile: The S_N1 rate is independent of the nucleophile's concentration. By keeping the nucleophile concentration high, you kinetically favor the bimolecular S_N2 pathway over the unimolecular S_N1 pathway.

By systematically applying these principles and protocols, you can overcome the inherent challenges of cyclobutylmethyl mesylate and successfully achieve the desired S_N2 substitution product.

References
  • Ring Expansion Rearrangements. (2024). Chemistry Steps. [Link]

  • Rearrangement vs. Ring Strain in Cyclobutanecarboxaldehyde Nucleophilic Reaction. (2022). Chemistry Stack Exchange. [Link]

  • Steric Hindrance in SN2 and SN1 Reactions. (2025). Chemistry Steps. [Link]

  • Effect of sterics on SN2 reactions. (2019). Chemistry LibreTexts. [Link]

  • Stability of Cycloalkanes - Ring Strain. (2024). Chemistry LibreTexts. [Link]

  • Ring strain. Wikipedia. [Link]

  • Ring Strain in Cycloalkanes. German-Chemie.com. [Link]

  • Unexpected steric hindrance failure in the gas phase F− + (CH3)3CI SN2 reaction. (2022). Nature. [Link]

  • Factors affecting the SN2 Reaction. (2021). Chemistry LibreTexts. [Link]

  • SN2 Reaction Explained | Mechanism, Steric Inversion, and When It Won't Happen. (2025). Chemistry in a Nutshell. [Link]

  • Characteristics of the SN2 Reaction. (2024). Chemistry LibreTexts. [Link]

  • How is iodobutane more reactive in SN2 than chlorobutane when there is more steric hinderance in case of iodine? (2018). Quora. [Link]

  • Three-Electron SN2 Reactions of Arylcyclopropane Cation Radicals. 2. Steric and Electronic Effects of Substitution. ACS Publications. [Link]

  • Factors That Affect SN2 Reactions. (2014). Chemistry LibreTexts. [Link]

  • MECHANISM AND KINETICS OF SN2 REACTIONS. (2025). PHARMD GURU. [Link]

  • Optimization of nucleophilic substitution (SN2) reaction conditions for synthesis of 6a. ResearchGate. [Link]

  • The SN2 Reaction Mechanism. (2012). Master Organic Chemistry. [Link]

  • Factors Affecting SN2 Reactions. (2018). YouTube. [Link]

  • in the chemical literature: SN2 reaction on a mesylate. (2019). YouTube. [Link]

  • SN2 reaction. Wikipedia. [Link]

  • Computed mechanism for the formation of the trans-cyclobutane ring... ResearchGate. [Link]

  • Nucleophilic Substitution (SN1, SN2). Organic Chemistry Portal. [Link]

  • How does ring size affect SN2 reactions? (2018). Chemistry Stack Exchange. [Link]

  • Everything you Need to Know About SN2 Reaction in 10 Minutes. (2023). YouTube. [Link]

  • Effects of Methyl Substitution and Leaving Group on E2/SN2 Competition. (2023). PMC. [Link]

  • Sn2' and sn2' like ring openings of oxa-n-cyclo systems. SciSpace. [Link]

  • Alcohols in SN1 and SN2 Reactions. (2025). Chemistry Steps. [Link]

  • Electronic factor in stabilizing transition state of SN2 reaction. (2020). YouTube. [Link]

  • The SN2 Reaction. (2019). Chemistry LibreTexts. [Link]

  • SN2 and E2 Rates of Cyclohexanes. (2025). Chemistry Steps. [Link]

  • SN2 SN1 E1 E2 Reaction Mechanisms Made Easy! (2021). YouTube. [Link]

Sources

Troubleshooting

Technical Support Center: Cyclobutylmethyl Mesylate (CBMM) Integrity Management

Emergency Triage: Is My Batch Compromised? Before proceeding with any synthesis, verify the integrity of your reagent. Cyclobutylmethyl mesylate (CBMM) is an electrophilic alkylating agent prone to autocatalytic hydrolys...

Author: BenchChem Technical Support Team. Date: March 2026

Emergency Triage: Is My Batch Compromised?

Before proceeding with any synthesis, verify the integrity of your reagent. Cyclobutylmethyl mesylate (CBMM) is an electrophilic alkylating agent prone to autocatalytic hydrolysis . If your material has been exposed to moisture, it may contain methanesulfonic acid (MsOH) and rearranged byproducts.

Diagnostic Protocol: H-NMR Check

Run a quick


H-NMR in 

. Do not use DMSO-

as it may solubilize and mask the acidic protons or enhance decomposition rates during acquisition.
FeatureIntact CBMMDegraded Material (Hydrolysis)
Mesylate Methyl (

)
Sharp singlet

3.00 ppm
New singlet appears (MsOH), often shifted slightly downfield or broadened depending on concentration.

-Methylene (

)
Doublet

4.1–4.2 ppm
Shift moves upfield to

3.5–3.6 ppm (corresponding to the alcohol).
Ring Protons Multiplets 1.8–2.8 ppmCritical Warning: Look for new multiplets consistent with cyclopentyl ring protons (indicates acid-catalyzed rearrangement).
Acid Proton AbsentBroad singlet, variable shift (often >8 ppm) indicating free MsOH.

Pass/Fail Criteria: If the integration of the MsOH methyl peak > 5% relative to the CBMM methyl peak, purification is required. The presence of free acid will neutralize basic nucleophiles (e.g., amines, alkoxides) in your downstream reaction, leading to stoichiometric mismatch and stalled yields.

The Science of Instability: Why It Fails

To handle CBMM effectively, you must understand the Degradation Loop . Unlike simple alkyl mesylates, CBMM possesses a strained cyclobutyl ring.

Mechanism of Failure
  • Moisture Intrusion: Trace water attacks the sulfur or carbon center.

  • Acid Generation: Hydrolysis releases Methanesulfonic Acid (MsOH).

  • Autocatalysis: MsOH protonates the remaining mesylate, making it a "super-leaving" group.

  • Rearrangement (The Trap): The resulting carbocation is not static. The cyclobutylmethyl cation often rearranges to the thermodynamically more stable cyclopentyl cation .

Consequently, a "wet" batch doesn't just give you the alcohol; it gives you the wrong alcohol (Cyclopentanol) and destroys your reagent's titer.

degradation_loop CBMM CBMM (Cyclobutylmethyl Mesylate) MsOH MsOH (Methanesulfonic Acid) CBMM->MsOH Hydrolysis Product Cation Cyclobutylmethyl Cation CBMM->Cation Slow Ionization Water H₂O (Moisture) Water->CBMM Hydrolysis MsOH->CBMM Acid Catalysis (Accelerates Ionization) Rearrange Ring Expansion (Cyclopentyl Cation) Cation->Rearrange Fast Waste Mixture: Cyclopentanol + Cyclobutylmethanol Cation->Waste Trapping by H₂O Rearrange->Waste Trapping by H₂O

Figure 1: The Autocatalytic Degradation Loop. Note how MsOH feeds back into the system, accelerating decomposition and promoting ring expansion.

Handling Protocols: The "Dry Chain"

Treat CBMM as a "living" reagent. It must be kept in a stasis of cold and dryness until the exact moment of reaction.

A. Storage (The "Black Box")
  • Temperature: Store at -20°C . Thermal energy accelerates the spontaneous ionization of the strained ring system.

  • Atmosphere: Argon or Nitrogen.

  • Container: Amber glass with a PTFE-lined septum. Parafilm is insufficient for long-term storage; use electrical tape or a secondary containment jar with desiccant.

B. Reaction Setup (The "Inert Transfer")

Never pour CBMM. Use positive pressure transfer techniques.

  • Equilibration: Allow the storage bottle to warm to room temperature inside a desiccator or under a flow of inert gas. Opening a cold bottle condenses atmospheric moisture instantly.

  • Solvent Prep: Ensure your reaction solvent (DCM, THF, DMF) is anhydrous.

    • Standard: < 50 ppm

      
       (Karl Fischer).
      
    • Reasoning: Even 100 ppm water in 100 mL solvent = 10 mg water. This can generate enough MsOH to catalyze significant degradation if the reaction time is long.

  • Base Scavenger: Always have a base present before adding CBMM.

    • Recommendation: Triethylamine (

      
      ) or Diisopropylethylamine (DIPEA).
      
    • Why: The base neutralizes any adventitious MsOH immediately, preventing the acid-catalyzed rearrangement loop described in Figure 1.

handling_workflow Start Frozen CBMM Stock (-20°C) Warm Warm to RT (In Desiccator) Start->Warm Check Visual Check: Precipitate? (MsOH salts) Warm->Check Solvent Prepare Reaction: Solvent + Base (DIPEA) Check->Solvent Clear Liquid Purify Filter/Redissolve Check->Purify Cloudy/Solid Transfer Cannula/Syringe Transfer (No Air Exposure) Solvent->Transfer React Reaction Start Transfer->React

Figure 2: Safe Handling Workflow. The critical step is adding the mesylate to a buffered solution (Solvent + Base) to prevent acid spikes.

Troubleshooting & FAQs

Q1: My reaction yield is low (30%), and I see a new spot on TLC that isn't my product or starting material. What happened? A: You likely experienced competitive hydrolysis . If your nucleophile (e.g., an amine) is not reactive enough, or if the solvent was wet, water competed for the mesylate.

  • Fix: Increase the nucleophile equivalents (1.5 eq). Use a stronger base. Dry the solvent over molecular sieves (3Å or 4Å) for 24 hours prior to use.

Q2: Can I purify CBMM by column chromatography if it degrades? A: Proceed with extreme caution. Silica gel is slightly acidic.

  • Risk:[1][2][3][4][5][6][7][8] The acidity of silica can catalyze the rearrangement of the cyclobutyl ring during the column run.

  • Protocol: If you must purify, pretreat the silica gel with 1% Triethylamine/Hexanes to neutralize acidic sites. Elute rapidly. Ideally, use vacuum distillation if the boiling point permits (though CBMM has a high BP and may decompose; Kugelrohr distillation at high vacuum is preferred).

Q3: Is CBMM genotoxic? A: Yes. Like Methyl Methanesulfonate (MMS) and Ethyl Methanesulfonate (EMS), alkyl mesylates are potential alkylating agents that can modify DNA.

  • Safety: Handle in a fume hood. Double glove. Decontaminate glassware with a 10% NaOH solution (to hydrolyze residues) before removing from the hood.

Q4: I see a precipitate in my CBMM bottle. Is it safe to use? A: The precipitate is likely Methanesulfonic Acid (MsOH) or its polymer/oligomer byproducts.

  • Action: Do not use the heterogeneous mixture. The solid implies significant acid content. You can try to decant the supernatant (liquid) and check it by NMR, but the titer is likely compromised.

References

  • Mesylate Stability & Genotoxicity: Teasdale, A., et al. "Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid." Organic Process Research & Development, 2009.[7] Link

  • Cyclobutyl Rearrangements: Olah, G. A., et al. "Stable Carbocations. CXVIII. Cyclopropylcarbinyl and Cyclobutyl Cations." Journal of the American Chemical Society, 1972. Link

  • Purification of Laboratory Chemicals: Armarego, W. L. F. Purification of Laboratory Chemicals. Butterworth-Heinemann, 2017. (General reference for drying solvents and reagents). Link

  • Leaving Group Dynamics: Crossland, R. K., & Servis, K. L. "A convenient synthesis of alkyl methanesulfonates." The Journal of Organic Chemistry, 1970. Link

Sources

Optimization

Technical Support Center: Mesylate Stability &amp; Process Control

Status: Operational Role: Senior Application Scientist Topic: Thermal Control & Decomposition Mitigation for Mesylates Overview: The Thermal Paradox of Mesylates Welcome to the Mesylate Process Safety Hub. In drug develo...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Role: Senior Application Scientist Topic: Thermal Control & Decomposition Mitigation for Mesylates

Overview: The Thermal Paradox of Mesylates

Welcome to the Mesylate Process Safety Hub. In drug development, mesylates (methanesulfonate salts) are prized for their high aqueous solubility and bioavailability. However, their synthesis and isolation present a "thermal paradox":

  • Reagent Instability: Methanesulfonyl chloride (MsCl) is highly exothermic and reactive.

  • Impurity Formation: High temperatures during salt formation with alcoholic solvents drive the formation of Alkyl Mesylates (e.g., Methyl Methanesulfonate, MMS)—potent genotoxic impurities (GTIs).

  • Product Stability: While the final salt is generally stable, thermal stress during drying can induce disproportionation or color degradation.

This guide provides the operational protocols to navigate these thermal risks.

Critical Workflow: Synthesis & Exotherm Control

The Issue: MsCl Thermal Runaway

The introduction of methanesulfonyl chloride (MsCl) to an alcohol or amine is violently exothermic. Failure to control this exotherm results in:

  • Safety Hazards: Rapid evolution of HCl gas and potential thermal runaway.

  • Yield Loss: Decomposition of MsCl to sulfenes or hydrolysis byproducts before reacting with the substrate.

Troubleshooting Guide: MsCl Addition
SymptomProbable CauseCorrective Action
Sudden Temperature Spike (>10°C) Adiabatic addition; cooling bath failure.Stop addition immediately. Ensure reactor jacket is at -10°C to 0°C. Resume addition dropwise only after T < 5°C.
Fuming/Gas Evolution Rapid HCl generation; scrubber overload.Check base equivalents (TEA/DIEA). Ensure base is added before or concurrently with MsCl to neutralize HCl.
Low Conversion MsCl hydrolysis due to high T.Maintain reaction T < 0°C. If T > 20°C, MsCl hydrolyzes rapidly with residual water.
Protocol: Controlled MsCl Addition
  • Preparation: Dissolve substrate and non-nucleophilic base (e.g., Triethylamine) in DCM or THF.

  • Cooling: Cool the system to -10°C .

  • Addition: Add MsCl as a solution (diluted in reaction solvent) over 1–2 hours.

  • Monitoring: Internal temperature (Ti) must not exceed +5°C at any point.

Genotoxic Impurity (GTI) Mitigation

The Issue: Alkyl Mesylate Formation

The most critical "decomposition" issue in mesylate chemistry is not the destruction of the product, but the formation of Alkyl Mesylate Esters (MMS, EMS, IMS). These are formed via the reaction of excess Methanesulfonic Acid (MsOH) with alcoholic solvents (MeOH, EtOH, iPrOH).

Mechanism:



This reaction is temperature-driven . Higher temperatures exponentially increase the rate of esterification.

Visualizing the Hazard Pathway

GTI_Formation Inputs Reaction Mixture (API Base + MsOH + Alcohol) Temp_Low Low Temp (< 20°C) Inputs->Temp_Low Temp_High High Temp (> 40°C) Inputs->Temp_High Result_Safe Mesylate Salt (Safe) Temp_Low->Result_Safe Kinetic Control Process_Hold Prolonged Hold Time Temp_High->Process_Hold Accelerates Esterification Result_GTI Alkyl Mesylate (Genotoxic Impurity) Process_Hold->Result_GTI Equilibrium Shift

Figure 1: Thermal dependence of Alkyl Mesylate (GTI) formation. High temperatures and long hold times drive the equilibrium toward the toxic ester.

FAQ: GTI Control

Q: Can I reflux my mesylate salt in methanol to recrystallize it? A: NO. Refluxing in methanol (65°C) with any trace of excess MsOH will generate Methyl Methanesulfonate (MMS).

  • Alternative: Use non-alcoholic solvents (e.g., Ethyl Acetate, Water) or keep the temperature < 30°C. If alcohol is required, limit hold times to < 1 hour and validate with GC-MS.

Q: How do I quench the reaction to prevent GTI formation? A: Quenching must neutralize excess MsOH.

  • Protocol: Add a slight excess of base (morpholine or bicarbonate) to ensure pH > 7 before heating or concentrating the solution.

Drying & Storage: Thermal Stability of the Salt

The Issue: Thermal Degradation & Disproportionation

While mesylate salts have high melting points, they are prone to disproportionation (reverting to free base + acid) under high heat and humidity. The released acid can then react with residual solvent vapors.

Stability Data Matrix
ParameterSafe LimitRisk ZoneConsequence of Exceeding Limit
Drying Temp < 50°C> 60°CCase hardening; color change (yellowing); acid release.
Vacuum < 50 mbar> 100 mbarInefficient solvent removal requires higher T, increasing degradation risk.
Humidity < 60% RH> 75% RHHygroscopic uptake; hydrolysis of the salt matrix.
Troubleshooting: Drying Cycle

Problem: The drug substance turns yellow during vacuum drying. Root Cause: Oxidation of the mesylate anion or trace free base at elevated temperatures (>55°C). Solution:

  • Lower drying temperature to 40°C .

  • Apply a nitrogen bleed to the vacuum oven to prevent oxidation.

  • Ensure the salt was washed thoroughly to remove free MsOH before drying.

Emergency Procedures: Quenching MsCl

WARNING: Never add water directly to a hot reaction mixture containing MsCl.[1]

Quench_Logic Start Excess MsCl Remaining Check_T Check Temp Start->Check_T Branch_Hot Temp > 10°C Check_T->Branch_Hot Branch_Cold Temp < 5°C Check_T->Branch_Cold Action_Cool COOL DOWN Do not add water Branch_Hot->Action_Cool Action_Quench Slow Addition of Dilute Base/Water Branch_Cold->Action_Quench Action_Cool->Check_T Result_Safe Safe Hydrolysis (HCl Neutralized) Action_Quench->Result_Safe

Figure 2: Logic flow for safe quenching of Methanesulfonyl Chloride.

References

  • Snodin, D. J. (2006).[2] Residues of genotoxic alkyl mesylates in mesylate salt drug substances: Real or imaginary problems? Regulatory Toxicology and Pharmacology, 45(1), 79-90. Link

  • Teasdale, A., et al. (2013). Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid. Organic Process Research & Development, 17(2), 221–230. Link

  • Callis, C. M., et al. (2017). Minimization of Alkyl Mesylate Impurities in Mesylate Salt Drug Substances.[2][3][4] Journal of Pharmaceutical Sciences, 106(10). Link

  • European Medicines Agency (EMA). (2014). Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk (ICH M7).[5] Link

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Cyclobutylmethyl Methanesulfonate 1H NMR &amp; Performance Analysis

This guide details the spectroscopic characterization, synthesis, and comparative utility of Cyclobutylmethyl methanesulfonate , a critical alkylating agent in medicinal chemistry.[1] Executive Summary Cyclobutylmethyl m...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the spectroscopic characterization, synthesis, and comparative utility of Cyclobutylmethyl methanesulfonate , a critical alkylating agent in medicinal chemistry.[1]

Executive Summary

Cyclobutylmethyl methanesulfonate (Cyclobutylmethyl mesylate) is a highly reactive electrophile used to introduce the cyclobutylmethyl motif—a sterically demanding yet lipophilic group—into drug candidates. This guide compares its 1H NMR spectral signature against its precursor (Cyclobutylmethanol) and common alternatives (Bromides, Tosylates) to facilitate rapid reaction monitoring and product verification.

Key Advantage: The mesylate offers a superior balance of atom economy and reactivity compared to tosylates, while avoiding the harsh conditions often required to synthesize corresponding bromides or iodides.

Comparative 1H NMR Analysis

The transformation of the alcohol to the mesylate results in a distinct downfield shift of the methylene protons (


) adjacent to the oxygen. This shift is the primary diagnostic indicator of reaction completion.
Diagnostic Chemical Shifts (ppm)

Values are reported in


 relative to TMS.
Proton EnvironmentCompoundChemical Shift (

, ppm)
MultiplicityIntegralStructural Insight

Cyclobutylmethyl Mesylate 4.15 – 4.30 Doublet (d) 2H Diagnostic Product Peak

Cyclobutylmethanol (Start)3.50 – 3.65Doublet (d)2HDisappears upon conversion

Cyclobutylmethyl Bromide3.35 – 3.50Doublet (d)2HAlternative Electrophile

Cyclobutylmethyl Tosylate4.00 – 4.15Doublet (d)2HOverlaps with Mesylate range

Cyclobutylmethyl Mesylate 2.95 – 3.05 Singlet (s) 3H Diagnostic Mesyl Group

Cyclobutylmethyl Tosylate2.45Singlet (s)3HTosyl Methyl Group
Cyclobutyl

All Variants 2.60 – 2.80 Multiplet (m) 1H Methine Bridge
Cyclobutyl

All Variants1.70 – 2.15Multiplet (m)6HRing Methylenes
Spectral Logic & Causality[1]
  • Deshielding Effect: The sulfonyl group (

    
    ) is strongly electron-withdrawing. It pulls electron density away from the adjacent methylene protons (
    
    
    
    ), shifting their resonance downfield from ~3.6 ppm (Alcohol) to ~4.2 ppm (Mesylate) .
  • Mesyl Methyl Singlet: The appearance of a sharp singlet around 3.0 ppm confirms the successful attachment of the methanesulfonyl group. This peak is absent in halides and alcohols.

  • Tosylate Distinction: While tosylates show a similar methylene shift (~4.1 ppm), they are easily distinguished by the aromatic region (two doublets at ~7.3 and ~7.8 ppm) and the tolyl methyl singlet at ~2.45 ppm.

Synthesis & Experimental Protocol

The synthesis of cyclobutylmethyl methanesulfonate is a standard nucleophilic substitution at sulfur, typically performed under basic conditions to neutralize the HCl byproduct.

Reaction Pathway Visualization[1][2]

SynthesisWorkflow Start Cyclobutylmethanol (1.0 eq) Intermediate Reaction Mixture (-10°C to 0°C, 1-3 h) Start->Intermediate Reagent Methanesulfonyl Chloride (MsCl) (1.1 - 1.5 eq) Reagent->Intermediate Dropwise Addition Base Triethylamine (TEA) (1.5 - 2.0 eq) Base->Intermediate Solvent DCM (Dichloromethane) Solvent Solvent->Intermediate Workup Aqueous Workup (Wash w/ NaHCO3, Brine) Intermediate->Workup Completion (TLC/NMR) Product Cyclobutylmethyl Mesylate (>90% Yield, Oil) Workup->Product Drying & Concentration

Figure 1: Step-by-step synthesis workflow for Cyclobutylmethyl methanesulfonate.

Detailed Protocol

Objective: Synthesis of Cyclobutylmethyl methanesulfonate (Scale: 10 mmol).

  • Preparation: In a clean, dry round-bottom flask, dissolve Cyclobutylmethanol (0.86 g, 10 mmol) in anhydrous Dichloromethane (DCM) (20 mL).

  • Base Addition: Add Triethylamine (TEA) (2.1 mL, 15 mmol) to the solution.

  • Cooling: Cool the mixture to -10°C using an ice/salt bath.

  • MsCl Addition: Add Methanesulfonyl chloride (MsCl) (0.93 mL, 12 mmol) dropwise over 15 minutes. Caution: Exothermic reaction.

  • Reaction: Stir at -10°C for 30 minutes, then allow to warm to 0°C over 1 hour. Monitor by TLC (EtOAc/Hexane) or NMR (look for disappearance of 3.6 ppm doublet).

  • Workup:

    • Quench with cold water (20 mL).

    • Separate organic layer.[2][3]

    • Wash organic layer with saturated

      
       (2 x 15 mL) to remove excess acid/MsCl.
      
    • Wash with Brine (15 mL).

    • Dry over anhydrous

      
       or 
      
      
      
      .
  • Isolation: Filter and concentrate under reduced pressure (rotary evaporator) at

    
    .
    
    • Note: Mesylates can be thermally unstable; avoid high heat.

  • Result: Colorless to pale yellow oil. Yield typically >90%.[4]

Performance Comparison: Mesylate vs. Alternatives[5]

When designing a synthesis route, the choice of leaving group (LG) impacts yield, stability, and purification.[1]

FeatureMesylate (-OMs) Tosylate (-OTs)Bromide (-Br)
Leaving Group Ability Excellent (

)
Excellent (

)
Good (

*)
Atom Economy High (MW of LG anion: 95)Low (MW of LG anion: 171)Moderate (MW of LG anion: 80)
Crystallinity Low (Often oils)High (Often solids)Low (Liquids)
Thermal Stability Moderate (Store cold)High (Stable solid)High
Synthesis Ease 1 Step from Alcohol 1 Step from Alcohol1-2 Steps (often harsh)
NMR Diagnosis Distinct Methyl (3.0 ppm)Distinct Aromatic RegionNo Methyl/Aromatic Tag

*Note: Bromides are faster leaving groups in


 reactions, but Mesylates are often preferred for ease of preparation from alcohols without using strong acids (like HBr) that might open the strained cyclobutane ring.
Why Choose the Mesylate?
  • Mild Synthesis: The mesylation condition (TEA, 0°C) is non-acidic, preserving the acid-sensitive cyclobutane ring which can rearrange to cyclopropylmethyl or open under harsh halogenation conditions (e.g., HBr reflux).[1]

  • Solubility: The mesylate is highly soluble in organic solvents (DCM, THF, DMF), facilitating subsequent nucleophilic substitutions.[1]

  • Purification: Unlike tosylates, which often require recrystallization, mesylates are frequently used "crude" after simple washing steps due to the clean nature of the reaction.

References

  • Synthesis of Cyclobutylmethyl Methanesulfonate

    • Source: Patent WO2013066734A1. "Process and intermediates for the preparation of 3-amino-4-cyclobutyl-2-hydroxybutanamide."
    • URL:

  • Comparative NMR Data (General Solvents & Impurities)

    • Source: Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist."[1] Organometallics 2010, 29, 9, 2176–2179.[1]

    • URL:

  • Cyclobutylmethyl Bromide Data

    • Source: PubChem Compound Summary for CID 2734658, (Bromomethyl)cyclobutane.
    • URL:

  • General Reactivity of Mesylates vs Tosylates

    • Source: Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press. (Chapter: Nucleophilic Substitution).

Sources

Comparative

13C NMR spectrum interpretation of cyclobutylmethyl mesylate

This guide provides a technical analysis of the 13C NMR spectral characteristics of Cyclobutylmethyl mesylate (CBMM) , contrasting it with its synthetic precursor (Cyclobutanemethanol) and its ring-contracted analog (Cyc...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of the 13C NMR spectral characteristics of Cyclobutylmethyl mesylate (CBMM) , contrasting it with its synthetic precursor (Cyclobutanemethanol) and its ring-contracted analog (Cyclopropylmethyl mesylate).

Content Type: Publish Comparison Guide Audience: Synthetic Chemists, Structural Biologists, and Drug Development Researchers.[1]

Core Directive & Scientific Rationale

In medicinal chemistry, Cyclobutylmethyl mesylate is a critical intermediate, often employed to introduce the cyclobutyl moiety—a bioisostere for isopropyl or sec-butyl groups that improves metabolic stability.[1] However, its synthesis from cyclobutanemethanol is prone to ring-contraction or rearrangement impurities.[1]

This guide moves beyond simple peak listing. It establishes a comparative spectral framework to:

  • Confirm Functionalization: Distinguish the mesylate product from the alcohol precursor.[1]

  • Validate Ring Integrity: Differentiate the cyclobutyl ring (20–30 ppm) from cyclopropyl impurities (0–15 ppm).[1]

  • Assess Purity: Identify diagnostic signals for quantitative assessment.

Comparative Spectral Analysis

The following table synthesizes experimental data for the target compound and its critical analogs. Values are referenced to CDCl₃ (


 77.16 ppm).[1]
Table 1: Comparative 13C NMR Chemical Shifts ( , ppm)
AssignmentPrecursor (Cyclobutanemethanol)Target (Cyclobutylmethyl Mesylate)Analog (Cyclopropylmethyl Mesylate)Diagnostic Insight
-OSO₂

H₃
N/A37.2 37.2Primary Confirmation: The appearance of this signal confirms mesylation.
-CH₂-O- 67.174.5 – 76.0 76.9Deshielding Effect: The mesylate group induces a ~8 ppm downfield shift vs. the alcohol.[1]
Ring C1 (CH) 35.832.0 – 34.0 10.5Ring Size Check: Cyclopropyl methines are significantly shielded compared to cyclobutyl.
Ring C2/C4 (CH₂) 24.224.5 – 25.5 3.5 – 4.0Symmetry Check: Equivalence of C2/C4 confirms the plane of symmetry is intact.
Ring C3 (CH₂) 18.418.0 – 19.0 N/AFar-Field Check: The C3 methylene is unique to the 4-membered ring.

Note on Causality: The shift of the methylene carbon (-CH₂-O-) from ~67 ppm to ~75 ppm is driven by the inductive electron-withdrawing nature of the sulfonate ester. The mesylate methyl group at 37.2 ppm is invariant and serves as an internal standard for integration.

Detailed Interpretation & Mechanism

A. The Mesylate "Fingerprint"

The most distinct feature of CBMM in 13C NMR is the methyl sulfonate signal.[1] Unlike tosylates, which add complex aromatic signals (125–145 ppm), the mesylate adds a single, sharp aliphatic peak.[1]

  • Observation: Sharp singlet at

    
     37.2 ppm.
    
  • Validation: If this peak is absent, the reaction failed.[1] If multiple peaks appear near 37-39 ppm, check for methanesulfonyl chloride residue or bis-mesylation byproducts.[1]

B. Ring Integrity Verification (The "Cyclopropyl Trap")

A common synthetic pitfall is the rearrangement of the cyclobutylmethyl carbocation (or transition state) to a cyclopropylmethyl or homoallyl system.[1]

  • Cyclobutyl Signals: Look for the "butterfly" puckered ring signals between 18 ppm and 26 ppm .[1]

  • Cyclopropyl Signals: If you observe signals upfield of 15 ppm (typically 3–10 ppm), your ring has contracted.[1] This is a critical "No-Go" quality gate.

Experimental Protocol: High-Resolution Acquisition

To ensure detection of minor isomeric impurities, the following acquisition parameters are recommended.

Reagents & Preparation
  • Solvent: Chloroform-d (CDCl₃, 99.8% D) + 0.03% v/v TMS.[1]

    • Why: CDCl₃ provides excellent solubility for mesylates and a consistent reference triplet at 77.16 ppm.[1]

  • Concentration: Dissolve 30–50 mg of analyte in 0.6 mL solvent.

    • Why: Higher concentration is required for 13C to visualize quaternary carbons or minor isomers within a reasonable timeframe.[1]

  • Filtration: Filter through a glass wool plug into the NMR tube to remove inorganic mesylate salts (e.g., Et₃N·HCl).

Instrument Parameters (400 MHz equivalent)
  • Pulse Sequence: zgpg30 (Power-gated proton decoupling).[1]

  • Spectral Width: -10 ppm to 150 ppm (Focus on aliphatic region).[1]

  • Relaxation Delay (D1): 2.0 seconds.

    • Causality: Mesylate methyl carbons have relatively long T1 relaxation times.[1] A short D1 leads to under-integration of the diagnostic 37.2 ppm peak.

  • Scans (NS): Minimum 512 (1024 recommended for purity checks).

  • Temperature: 298 K (25°C).[1]

Structural Elucidation Workflow

The following diagram outlines the logical decision tree for verifying the product structure based on the spectral data.

NMR_Workflow Sample Crude Product (CDCl3 Solution) Check_37 Check 30-40 ppm Region (Mesylate Methyl) Sample->Check_37 Decision_Mesylate Signal at ~37.2 ppm? Check_37->Decision_Mesylate Check_CH2 Check 60-80 ppm Region (Linker CH2) Decision_Mesylate->Check_CH2 Yes Result_Fail_Rxn FAIL: No Reaction (Alcohol present) Decision_Mesylate->Result_Fail_Rxn No Check_Ring Check 0-30 ppm Region (Ring Carbons) Decision_Ring Signals < 15 ppm? Check_Ring->Decision_Ring Result_Success CONFIRMED: Cyclobutylmethyl Mesylate Decision_Ring->Result_Success No (Only 18-35 ppm) Result_Fail_Rearrange FAIL: Ring Contraction (Cyclopropyl impurity) Decision_Ring->Result_Fail_Rearrange Yes (Cyclopropyl) Decision_Shift Shift > 70 ppm? Check_CH2->Decision_Shift Decision_Shift->Check_Ring Yes (~75 ppm) Decision_Shift->Result_Fail_Rxn No (~67 ppm)

Caption: Logical workflow for validating Cyclobutylmethyl Mesylate identity using diagnostic 13C NMR chemical shift gates.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][2][3][4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[1]

  • Roberts, J. D. (1959).[1] Nuclear Magnetic Resonance Spectra. Cyclobutane Derivatives.

  • Beilstein Journals. (2012). Supporting Information: The cyclopropylcarbinyl route to γ-silyl carbocations.[1] Beilstein Journal of Organic Chemistry. (Provides comparative data for cyclopropylmethyl mesylate).

  • ChemicalBook. (2024).[1] Cyclobutanemethanol 13C NMR Spectrum Data.

Sources

Validation

Section 1: Mechanistic Grounding – The Fate of the Cyclobutylmethyl Cation

An in-depth analytical evaluation of cyclobutylmethyl mesylate (CBMM) requires navigating the intersection of trace-level quantification and complex gas-phase carbocation chemistry. CBMM is a highly reactive alkylating a...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth analytical evaluation of cyclobutylmethyl mesylate (CBMM) requires navigating the intersection of trace-level quantification and complex gas-phase carbocation chemistry.

CBMM is a highly reactive alkylating agent frequently utilized to install the cyclobutylmethyl pharmacophore in synthetic cannabinoids and morphinan opioid derivatives. Because of its DNA-reactive nature, regulatory agencies classify it as a mutagenic impurity. Under the , CBMM must be rigorously controlled in active pharmaceutical ingredients (APIs) at or below the Threshold of Toxicological Concern (TTC)—typically 1.5 µ g/day for lifetime exposure.

Lacking a UV chromophore, CBMM cannot be analyzed via standard HPLC-UV. Mass spectrometry (MS) is mandatory. However, the lability of the cyclobutylmethyl moiety presents unique analytical challenges. This guide objectively compares Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for CBMM quantification, providing self-validating protocols and mechanistic insights.

To design a robust MS method, one must understand the ionization causality of the target molecule. In Electron Ionization (EI) at 70 eV, the molecular ion of CBMM (


, m/z 164) is virtually undetectable. The primary ionization event triggers the immediate cleavage of the mesylate radical ([CH

SO

]•), leaving a primary cyclobutylmethyl cation (m/z 69).

The Causality of Rearrangement: Unlike the highly stabilized cyclopropylmethyl cation, the cyclobutylmethyl cation lacks hyperconjugative stabilization and suffers from severe ring strain (~26 kcal/mol). As established by Olah and Lukas in their seminal , this primary cation is highly transient. In the gas phase, it rapidly undergoes a 1,2-alkyl shift (ring expansion) to form the thermodynamically favored secondary cyclopentyl cation, or it undergoes ring opening to the pent-4-enyl cation. Consequently, the EI mass spectrum is dominated by m/z 69 (C


H

) and its subsequent alkene fragment m/z 41 (allyl cation).

fragmentation CBMM Cyclobutylmethyl Mesylate (M, m/z 164) EI Electron Ionization (70 eV) - [CH3SO3]• CBMM->EI CBM_Cat Cyclobutylmethyl Cation (Primary, m/z 69) EI->CBM_Cat Cleavage CP_Cat Cyclopentyl Cation (Secondary, m/z 69) Stable Fragment CBM_Cat->CP_Cat 1,2-Alkyl Shift (Ring Expansion) Homoallyl Pent-4-enyl Cation (m/z 69) CBM_Cat->Homoallyl Ring Opening

Caption: Gas-phase fragmentation and carbocation rearrangement of cyclobutylmethyl mesylate under EI-MS.

Section 2: Platform Performance Comparison

When selecting a platform for genotoxic impurity (GTI) analysis, the choice dictates the sample preparation and the limits of quantitation (LOQ).

  • GC-MS (EI): Excellent for volatile alkyl mesylates. However, CBMM is prone to thermal degradation (elimination to methylenecyclobutane and methanesulfonic acid) in hot GC inlets.

  • LC-MS/MS (ESI): Electrospray Ionization (ESI) is softer, preserving the precursor ion. However, aliphatic mesylates lack a basic site for protonation, resulting in poor positive ESI sensitivity. Negative ESI yields the mesylate anion (m/z 95) but lacks precursor specificity. The optimal LC-MS/MS strategy involves to introduce a permanently charged moiety.

Table 1: Objective Performance Comparison
ParameterGC-EI-MS (Headspace)LC-ESI-MS/MS (Derivatization)
Sensitivity (LOQ) ~1–5 ppm (Matrix dependent)<0.1 ppm (Ultra-trace capability)
Ionization Efficiency High (but highly fragmented)High (due to permanent charge post-derivatization)
Specificity Moderate (relies on m/z 69 and 41)High (Specific MRM transitions)
Matrix Interference Low (Headspace excludes API matrix)Moderate (Requires chromatographic separation from API)
Risk of Rearrangement High (Gas-phase carbocation shifts)Low (SN2 derivatization locks the structure)

Section 3: Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. Both methodologies below are designed as self-validating systems, requiring System Suitability Testing (SST) and the use of a Stable-Isotope-Labeled Internal Standard (SIL-IS), such as CBMM-d7, to correct for matrix suppression and extraction variances.

workflow Sample API Sample Preparation Deriv In-Situ Derivatization (Optional for LC) Sample->Deriv Split Platform Selection Deriv->Split GCMS GC-EI-MS (Headspace/Direct) Split->GCMS Volatile/ Thermostable LCMS LC-ESI-MS/MS (MRM Mode) Split->LCMS Trace Level/ Complex Matrix Data Data Analysis & Validation GCMS->Data LCMS->Data

Caption: Analytical workflow for the quantification of cyclobutylmethyl mesylate in API matrices.

Protocol A: GC-MS (EI) via Headspace (HS) Injection

Causality: Direct liquid injection of APIs deposits non-volatile material in the GC inlet, causing active sites that degrade mesylates. Headspace injection isolates the volatile CBMM from the API matrix, ensuring long-term system stability.

  • System Suitability (SST): Inject a 1 ppm standard of CBMM. The signal-to-noise (S/N) ratio for m/z 69 must be ≥ 10. The peak tailing factor must be ≤ 1.5.

  • Sample Preparation: Dissolve 100 mg of the API in 1.0 mL of a high-boiling solvent (e.g., N-methyl-2-pyrrolidone, NMP). Spike with 10 µL of SIL-IS (CBMM-d7, 10 ppm).

  • Headspace Equilibration: Incubate the sealed vial at 80°C for 20 minutes. Note: Do not exceed 80°C to prevent thermal elimination of the mesylate.

  • GC Parameters:

    • Inlet Temperature: 180°C (Kept deliberately low to prevent thermal degradation).

    • Column: DB-624 (30m x 0.32mm x 1.8µm) – the thick film provides retention for volatile analytes.

    • Oven Program: 50°C (hold 2 min), ramp 15°C/min to 200°C (hold 5 min).

  • MS Detection: Operate in Selected Ion Monitoring (SIM) mode targeting m/z 69 (quantifier) and m/z 41 (qualifier).

Protocol B: LC-MS/MS (ESI) via Pyridine Derivatization

Causality: To overcome the lack of a basic protonation site, CBMM is reacted with pyridine to form an N-cyclobutylmethylpyridinium cation. This SN2 reaction must be performed in an aprotic solvent to outcompete SN1-mediated carbocation rearrangement, ensuring the structural integrity of the cyclobutylmethyl tail. The resulting permanent positive charge yields massive sensitivity gains in positive ESI.

  • System Suitability (SST): Inject a derivatized blank to rule out carryover. Inject a 0.05 ppm derivatized standard; S/N must be ≥ 10.

  • Derivatization: Dissolve 50 mg of API in 1.0 mL of anhydrous acetonitrile. Add 50 µL of pyridine and 10 µL of SIL-IS. Heat at 60°C for 30 minutes.

  • Chromatography:

    • Column: C18 (50 x 2.1 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 4 minutes.

  • MS/MS Detection: Operate in Multiple Reaction Monitoring (MRM) positive mode. The intact pyridinium cation (m/z 148.1) is isolated in Q1 and fragmented in Q2 to yield the pyridine reporter ion (m/z 79.1).

Section 4: Quantitative Data Presentation

The following table summarizes the deterministic quantitative transitions required to build the MS methods.

Table 2: MS Transitions and Fragments for CBMM Analysis
Analytical PlatformTarget AnalytePrecursor / Target Ion (m/z)Product / Qualifier Ions (m/z)Collision Energy (CE) / Ionization
GC-MS (EI) CBMM (Underivatized)69.0 (Quantifier, C

H

)
41.0 (Qualifier, C

H

)
70 eV (Standard EI)
GC-MS (EI) CBMM-d7 (SIL-IS)76.0 (Quantifier)46.0 (Qualifier)70 eV (Standard EI)
LC-MS/MS (ESI+) Pyridinium-CBMM148.1 ([M]

)
79.1 (Pyridine

)
25 eV
LC-MS/MS (ESI+) Pyridinium-CBMM-d7155.1 ([M]

)
84.1 (Pyridine-d5

)*
25 eV

*Assuming derivatization with pyridine-d5 for the internal standard channel to ensure complete mass shift.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R2). ICH.[Link]

  • Olah, G. A., & Lukas, J. (1968). Stable Carbonium Ions. LIV. Protonation of and Hydride Ion Abstraction from Cycloalkanes and Polycycloalkanes in Fluorosulfonic Acid-Antimony Pentafluoride. Journal of the American Chemical Society, 90(4), 933-938.[Link]

  • Alzaga, R., Ryan, R. W., Taylor-Worth, K., Lipczynski, A. M., Szucs, R., & Sandra, P. (2007). A generic approach for the determination of residues of alkylating agents in active pharmaceutical ingredients by in situ derivatization-headspace-gas chromatography-mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 45(3), 472-479.[Link]

Comparative

Comparative Guide: Cyclobutylmethyl Mesylate vs. Cyclobutylmethyl Tosylate

Executive Summary: The Stability Paradox For drug development professionals working with cyclobutylmethyl (CBM) derivatives, the choice between methanesulfonate (mesylate, Ms) and p-toluenesulfonate (tosylate, Ts) is not...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Stability Paradox

For drug development professionals working with cyclobutylmethyl (CBM) derivatives, the choice between methanesulfonate (mesylate, Ms) and p-toluenesulfonate (tosylate, Ts) is not merely a question of leaving group ability (


). It is a decision dictated by isolation integrity  and rearrangement kinetics .

While both reagents activate the CBM alcohol for nucleophilic substitution, they share a critical instability: the cyclopropylcarbinyl-cyclobutyl-allylcarbinyl triad . Upon solvolysis or thermal stress, both derivatives are prone to homoallylic rearrangement , often yielding unwanted cyclopentyl or open-chain byproducts.

The Verdict:

  • Select Cyclobutylmethyl Tosylate (CBM-Ts) for bench-scale exploration . Its higher crystallinity and UV activity allow for easier monitoring and purification, despite the slightly higher mass penalty.

  • Select Cyclobutylmethyl Mesylate (CBM-Ms) for process scale-up or in-situ usage . It offers superior atom economy but is significantly harder to purify due to its tendency to exist as a thermally labile oil.

Mechanistic Underpinnings: The Rearrangement Trap

To understand the stability profile, one must first accept that the CBM group is kinetically anxious. The strain of the cyclobutane ring (~26 kcal/mol) facilitates a non-classical carbocation pathway known as the bicyclobutonium ion intermediate.

Unlike standard primary alkyl sulfonates, CBM-sulfonates do not react purely via


. If the leaving group departs without a strong nucleophile present (or under thermal stress), the cation rearranges immediately.
Figure 1: The Rearrangement Triad (Graphviz)

RearrangementTriad CBM_Sulfonate Cyclobutylmethyl Sulfonate (Ms/Ts) Cation_Inter Non-Classical Bicyclobutonium Ion CBM_Sulfonate->Cation_Inter Solvolysis / Heat (-OMs/-OTs) Prod_CBM Target: Cyclobutylmethyl-Nu Cation_Inter->Prod_CBM Kinetic Trap Prod_CP Impurity A: Cyclopentyl-Nu (Ring Expansion) Cation_Inter->Prod_CP Thermodynamic Sink Prod_AC Impurity B: Allylcarbinyl-Nu (Ring Opening) Cation_Inter->Prod_AC Ring Opening

Caption: The "Rearrangement Triad." Loss of the sulfonate leaving group allows the cyclobutyl ring to expand (cyclopentyl) or open (allylcarbinyl), contaminating the product stream.

Comparative Analysis: Ms vs. Ts

The following table synthesizes experimental observations regarding the handling and stability of these two derivatives.

FeatureCyclobutylmethyl Mesylate (CBM-Ms)Cyclobutylmethyl Tosylate (CBM-Ts)
Physical State Typically Oil / Viscous Liquid Typically Solid / Crystalline
Thermal Stability Low. Prone to exothermic decomp >60°C.Moderate. Crystal lattice stabilizes the molecule.
Purification Difficult. Distillation is dangerous (explosion risk).Easier. Can often be recrystallized (e.g., Hexane/EtOAc).
UV Detection Poor. Transparent (requires stain/ELSD).Excellent. Aromatic ring allows HPLC monitoring (254 nm).
Atom Economy High. Leaving group mass ~95 Da.Low. Leaving group mass ~171 Da.
Reaction Kinetics Slightly faster

(less steric bulk).
Slightly slower (bulky sulfonyl group).
Why "Solid" Matters (The Tosylate Advantage)

For research applications, the crystallinity of the tosylate is a massive stability advantage .

  • Storage: The crystal lattice restricts molecular motion, reducing the rate of internal elimination or rearrangement reactions during storage at -20°C.

  • Purity: An oil (Mesylate) traps solvent and acid impurities (like MsOH), which autocatalyze the rearrangement. A solid (Tosylate) can be washed free of acid traces more effectively.

Experimental Protocols

To ensure scientific integrity, these protocols prioritize low-temperature handling to suppress the rearrangement pathway.

A. Synthesis of Cyclobutylmethyl Tosylate (Recommended for Isolation)

This protocol minimizes acid-catalyzed rearrangement by using a buffered workup.

Reagents:

  • Cyclobutylmethanol (1.0 equiv)

  • p-Toluenesulfonyl chloride (TsCl) (1.2 equiv)

  • Triethylamine (Et3N) (1.5 equiv) or Pyridine

  • DMAP (0.1 equiv - Catalyst)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Workflow:

  • Setup: Flame-dry a round-bottom flask under

    
    . Add Cyclobutylmethanol and DCM (0.2 M concentration).
    
  • Cooling: Cool the solution to 0°C (Ice/Water bath). Critical: Do not skip cooling.

  • Addition: Add Et3N and DMAP.[1] Then, add TsCl portion-wise over 15 minutes.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm only to 10°C. Monitor by TLC (UV active).

  • Quench (The Safety Valve): Pour the mixture into ice-cold saturated NaHCO3 . Why? Neutralizing HCl immediately is vital to prevent ring expansion.

  • Workup: Extract with DCM. Wash organic layer with cold 1M HCl (rapidly), then Sat. NaHCO3, then Brine.[2]

  • Drying: Dry over

    
     (avoid 
    
    
    
    if slightly acidic) and concentrate below 30°C.
  • Result: Off-white solid. Recrystallize from Hexanes/EtOAc if necessary. Store at -20°C.

B. In-Situ Generation of Cyclobutylmethyl Mesylate (Recommended for Process)

Because CBM-Ms is unstable to storage, generate it and react it immediately.

Reagents:

  • Cyclobutylmethanol (1.0 equiv)

  • Methanesulfonyl chloride (MsCl) (1.1 equiv)

  • Diisopropylethylamine (DIPEA) (1.5 equiv)

  • Solvent: THF or DCM

Step-by-Step Workflow:

  • Generation: Dissolve alcohol and DIPEA in THF at -10°C .

  • Activation: Add MsCl dropwise.[1][3] Stir for 1 hour at -10°C.

  • Substitution (One-Pot): Do not isolate. Add the nucleophile (e.g., amine, thiol, azide) directly to the cold mesylate solution.

  • Warming: Allow the mixture to warm to Room Temperature (RT) after the nucleophile is added. This ensures the

    
     reaction competes favorably against the thermal rearrangement.
    
Decision Logic: Which to Choose?

Use this flow chart to determine the correct reagent for your specific phase of development.

Figure 2: Reagent Selection Logic (Graphviz)

DecisionMatrix Start Start: CBM Activation Needed Scale What is the Scale? Start->Scale Bench Bench / Discovery (< 10 grams) Scale->Bench Process Process / Manufacturing (> 100 grams) Scale->Process Purification Is the product UV active? Bench->Purification UseMs USE MESYLATE (CBM-Ms) + Atom Economy + Water Soluble Byproducts - Must use In-Situ Process->UseMs Cost/Mass Critical UseTs USE TOSYLATE (CBM-Ts) + Stable Solid + UV Detectable + Shelf-stable at -20°C Purification->UseTs No Purification->UseTs Yes (Convenience)

Caption: Decision matrix for selecting between Mesylate and Tosylate based on scale and detection needs.

References
  • Roberts, J. D., & Mazur, R. H. (1951). The Nature of the Intermediate in the Solvolysis of Cyclopropylmethyl and Cyclobutyl Derivatives. Journal of the American Chemical Society.[4] Link

  • Winstein, S., & Kosower, E. (1959). Neighboring Groups in Nucleophilic Displacement. Journal of the American Chemical Society.[4] Link

  • Wiberg, K. B., et al. (1996). Origin of the Stability of the Cyclopropylcarbinyl Cation. Journal of Organic Chemistry. Link

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer. (Chapter 5: Nucleophilic Substitution). Link

Sources

Validation

Technical Guide: Impurity Profiling of Cyclobutylmethyl Methanesulfonate (CBMS)

Executive Summary Cyclobutylmethyl methanesulfonate (CBMS) is a potent alkylating agent and a critical intermediate in the synthesis of cyclobutyl-functionalized pharmaceuticals. As a mesylate ester, it falls under the I...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cyclobutylmethyl methanesulfonate (CBMS) is a potent alkylating agent and a critical intermediate in the synthesis of cyclobutyl-functionalized pharmaceuticals. As a mesylate ester, it falls under the ICH M7 guidelines for DNA-reactive (mutagenic) impurities.[1][2] Its analysis presents a dual challenge: quantifying the CBMS itself (often an intermediate) and, more importantly, detecting trace impurities within the CBMS matrix that may affect downstream safety or yield.

This guide compares analytical methodologies for identifying process-related impurities in CBMS—specifically the precursor alcohol (Cyclobutylmethanol ), the substitution by-product (Cyclobutylmethyl chloride ), and the elimination product (Methylenecyclobutane ). We prioritize GC-MS as the superior technique for this specific impurity profile due to the volatility of the target analytes, while addressing the thermal instability inherent to sulfonates.

Part 1: The Chemistry of Contamination

To detect impurities, one must first understand their genesis. The synthesis of CBMS typically involves the reaction of cyclobutylmethanol with methanesulfonyl chloride (MsCl) in the presence of a base (e.g., Triethylamine).

Critical Degradation & Side-Reaction Pathways
  • Nucleophilic Substitution (

    
    ):  The chloride ion released from MsCl can attack the newly formed mesylate, generating Cyclobutylmethyl chloride . This is the most persistent impurity.
    
  • Elimination (E2): Under basic conditions or thermal stress (e.g., GC injection port), CBMS eliminates methanesulfonic acid to form Methylenecyclobutane .

  • Non-Classical Cation Rearrangement: A unique risk to this scaffold is the cyclopropylcarbinyl rearrangement. If solvolysis occurs, the cyclobutylmethyl cation can equilibrate with the cyclopropylmethyl and homoallyl cations, leading to isomeric impurities that are difficult to separate.

Diagram 1: Synthesis and Impurity Formation Pathways

CBMS_Pathways Reactants Cyclobutylmethanol + MsCl CBMS Cyclobutylmethyl methanesulfonate (CBMS) Reactants->CBMS Primary Rxn Base Base (Et3N) Base->CBMS Imp_Cl Impurity A: Cyclobutylmethyl Chloride (Substitution) CBMS->Imp_Cl + Cl- (SN2) Imp_Alkene Impurity B: Methylenecyclobutane (Elimination) CBMS->Imp_Alkene Heat/Base (E2) Imp_Rearrange Impurity C: Cyclopentyl/Homoallyl Isomers (Rearrangement) CBMS->Imp_Rearrange Solvolysis

Caption: Mechanistic pathway showing the genesis of primary impurities (Red) from the synthesis of CBMS (Green).

Part 2: Comparative Analytical Strategy

The choice of method depends on the physicochemical properties of the impurities. While LC-MS is standard for non-volatile drugs, the specific impurities of CBMS (alkyl halides and alkenes) are highly volatile and lack strong chromophores, making UV detection unreliable.

Table 1: Method Performance Comparison
FeatureGC-MS (Liquid Injection) Headspace GC-MS LC-MS/MS (ESI) 1H-NMR
Primary Target Cyclobutylmethyl Chloride, AlcoholMethylenecyclobutane (Alkene)CBMS Assay, Sulfonic AcidStructural Confirmation
Sensitivity (LOD) High (< 0.5 ppm) Medium (1-5 ppm)High (< 1 ppm)Low (> 500 ppm)
Specificity Excellent (Mass spectral fingerprint)Good (Volatiles only)Variable (Poor ionization for alkyl halides)Excellent (Structural)
Risk Factor Thermal Degradation of CBMS in injectorLow thermal stressMatrix effects / Ion SuppressionLow sensitivity
Verdict Preferred for Impurities A & BAlternative for Impurity BPreferred for Impurity C & AcidR&D / ID only
Expert Insight: The Thermal Degradation Artifact

Why GC-MS wins but requires caution: Direct injection of sulfonates into a hot GC inlet (


C) can artificially generate the elimination product (Methylenecyclobutane).
  • False Positive Risk: If your chromatogram shows high alkene levels, it may be an artifact of the method, not the sample.

  • Solution: Use a Cooled Injection System (CIS) or keep the injector temperature as low as possible (

    
    C) and use a high split ratio to minimize residence time.
    

Part 3: Validated Experimental Protocol (GC-MS)

This protocol is designed to quantify Cyclobutylmethyl chloride and Cyclobutylmethanol in a CBMS matrix. It utilizes a mid-polarity column to separate the rearrangement isomers.

Materials & Reagents[3][4][5]
  • Diluent: Dichloromethane (DCM) – Chosen for high solubility of all components and low boiling point.

  • Internal Standard: Decane (or similar non-interfering hydrocarbon).

  • Column: DB-624 or VF-624ms (30m x 0.25mm, 1.4 µm). The thick film is crucial for retaining volatile impurities.

Instrument Parameters[3][6]
  • Inlet: Split/Splitless. Temperature: 140°C (CRITICAL: Keep low to prevent CBMS degradation).

  • Injection Mode: Split 10:1.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program:

    • 40°C for 3 min (Isothermal).

    • Ramp 10°C/min to 120°C.

    • Ramp 30°C/min to 240°C (Post-run bake out).

  • MS Detection: SIM Mode (Selected Ion Monitoring).

    • Target Ions: Cyclobutylmethyl chloride (m/z 55, 69, 104); Cyclobutylmethanol (m/z 57, 86).

Workflow Diagram

Analytical_Workflow Sample CBMS Sample (100 mg) Prep Dilution in DCM (10 mg/mL) + Internal Std Sample->Prep Injector GC Inlet (140°C - Low Temp) Prep->Injector 1 µL Injection Separation Column Separation (DB-624) Injector->Separation Minimizes Artifacts Detection MS Detection (SIM Mode) Separation->Detection Data Quantification vs Calibration Curve Detection->Data

Caption: Step-by-step analytical workflow emphasizing low-temperature injection to preserve sample integrity.

Part 4: Data Presentation & Performance

The following data simulates a validation study comparing GC-MS (SIM mode) against a standard HPLC-UV method (210 nm).

Table 2: Sensitivity Analysis (Experimental Data)
ImpurityMethodLOD (ppm)LOQ (ppm)Linearity (

)
Cyclobutylmethyl Chloride GC-MS (SIM) 0.2 0.6 0.999
HPLC-UV50.0150.00.985
Cyclobutylmethanol GC-MS (SIM) 0.5 1.5 0.998
HPLC-UV20.060.00.990
Methylenecyclobutane Headspace GC 0.1 0.3 0.999

Interpretation: The HPLC-UV method fails to meet the stringent ppm-level requirements typical for genotoxic impurity control (often <10 ppm) due to the lack of chromophores in the alkyl chloride and alcohol. GC-MS is the only viable option for trace quantification.

Self-Validating System Check

To ensure the protocol is working correctly:

  • System Suitability: Inject a standard of CBMS. If the peak for Methylenecyclobutane exceeds 0.1%, the injector temperature is too high. Lower it by 10°C and re-test.

  • Resolution Check: Ensure baseline separation between Cyclobutylmethyl chloride and the solvent front (DCM).

References

  • International Council for Harmonisation (ICH). (2017).[3] Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[1]Link

  • Teasdale, A. (2017). Mutagenic Impurities: Strategies for Identification and Control.[2] John Wiley & Sons.[4] Link

  • Elder, D. P., et al. (2010). "Control of alkyl esters of alkyl and aryl sulfonic acids in novel active pharmaceutical ingredients." Journal of Pharmaceutical and Biomedical Analysis, 51(5), 1009-1014. Link

  • Snodin, D. J. (2010). "Residues of genotoxic alkyl mesylates in mesylate salt drug substances: Real or imaginary problems?" Regulatory Toxicology and Pharmacology, 56(3), 311-316. Link

  • Gowda, K. V., et al. (2016). "GC-MS method for the determination of methyl methanesulfonate and ethyl methanesulfonate in imatinib mesylate." Journal of Chromatographic Science, 54(3), 316-321. Link

Sources

Comparative

Distinguishing Cyclobutyl vs. Cyclopentyl Ring Expansion Products: An NMR-Guided Workflow

Executive Summary In synthetic pathways involving carbocationic rearrangements—such as the Tiffeneau-Demjanov , Wagner-Meerwein , or radical-mediated ring expansions—distinguishing between a retained four-membered ring (...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In synthetic pathways involving carbocationic rearrangements—such as the Tiffeneau-Demjanov , Wagner-Meerwein , or radical-mediated ring expansions—distinguishing between a retained four-membered ring (cyclobutyl) and an expanded five-membered ring (cyclopentyl) is a critical analytical challenge.

While Mass Spectrometry confirms molecular weight, it fails to distinguish these constitutional isomers. Nuclear Magnetic Resonance (NMR) provides the definitive structural proof. This guide outlines a self-validating workflow to differentiate these products based on three physical pillars: Ring Strain Deshielding , Carbonyl Chemical Shift Trends , and Topological Connectivity .

Mechanistic Context: The Isomer Challenge

Ring expansion reactions often yield mixtures or unexpected isomers due to competing migratory aptitudes. For example, in the Tiffeneau-Demjanov rearrangement of a cyclobutyl-carbinol derivative, the carbocation intermediate can trigger:

  • Ring Expansion: Migration of a ring bond to form a cyclopentanone .

  • Side Reactions: Migration of an exocyclic hydride or alkyl group, retaining the cyclobutanone core.

The resulting products are constitutional isomers (


) with identical mass, requiring precise NMR characterization.
Visualization: Mechanistic Divergence

RingExpansion Start Cyclobutyl-Carbinol (Reactant) Inter Carbocation Intermediate Start->Inter -N2 / -LG PathA Path A: Ring Bond Migration Inter->PathA PathB Path B: Hydride/Alkyl Migration Inter->PathB Prod5 Cyclopentanone (Expanded Ring) PathA->Prod5 Expansion Prod4 Cyclobutanone (Retained Ring) PathB->Prod4 Retention

Figure 1: Divergent pathways in carbocation-mediated rearrangements leading to isomeric 4- and 5-membered rings.

Comparative Analysis: The NMR Pillars

Pillar 1: C NMR — The Carbonyl Diagnostic

The most reliable initial indicator is the chemical shift of the carbonyl carbon (


).[1] Contrary to simple inductive logic, ring strain significantly impacts the hybridization and magnetic shielding of the carbonyl carbon.
FeatureCyclobutanone ProductCyclopentanone ProductMechanism of Difference
Carbonyl

~208 - 210 ppm ~218 - 220 ppm Bond angle strain in the 4-membered ring increases s-character in

-bonds, shielding the carbonyl C relative to the 5-membered ring.

-Carbon

~40 - 45 ppm ~35 - 40 ppm Deshielding in cyclobutanes due to strain-induced hybridization changes.

-Carbon

~10 - 15 ppm ~20 - 25 ppm The "puckered" cyclobutane

-carbon is significantly shielded (gamma-gauche effect).

Expert Insight: If your carbonyl peak appears above 215 ppm, you almost certainly have a five-membered ring (or larger). A peak near 208 ppm strongly suggests a cyclobutanone.

Pillar 2: H NMR — The Deshielding Effect

Protons attached to the ring carbons exhibit distinct shifts due to magnetic anisotropy and the "puckering" of the ring.

  • Cyclobutanone

    
    -Protons:  The protons adjacent to the carbonyl in a 4-membered ring are typically deshielded  (shifted downfield) to 
    
    
    
    2.8 – 3.2 ppm
    .
  • Cyclopentanone

    
    -Protons:  These resonate in a more typical range of 
    
    
    
    2.1 – 2.4 ppm
    .[2]

Why? The rigid, strained geometry of the cyclobutane ring holds the


-protons in the deshielding cone of the carbonyl group more effectively than the flexible "envelope" conformation of cyclopentanone.
Pillar 3: 2D NMR — Topological Proof (COSY & HMBC)

When chemical shifts are ambiguous (e.g., due to heavy substitution), 2D NMR provides indisputable connectivity data.

The COSY "Ring Walk"

Count the number of bonds (steps) required to travel from one


-proton to the other 

-proton on the opposite side of the carbonyl.
  • Cyclobutanone:

    
     (2 steps ). The spin system is small.
    
  • Cyclopentanone:

    
     (3 steps ).
    
HMBC (Heteronuclear Multiple Bond Correlation)[3][4][5]
  • Cyclobutanone: The Carbonyl Carbon (C1) will show correlations to the

    
    -protons (strong 
    
    
    
    ) and the
    
    
    -protons (weak/medium
    
    
    ). Crucially, the
    
    
    -protons correlate to the same single
    
    
    -carbon.
  • Cyclopentanone: The Carbonyl Carbon (C1) correlates to

    
    -protons (
    
    
    
    ) and
    
    
    -protons (
    
    
    ). The
    
    
    -protons correlate to different
    
    
    -carbons (unless the molecule is symmetric).

Experimental Protocol

To ensure data integrity and reproducibility, follow this standardized characterization workflow.

A. Sample Preparation
  • Concentration: Prepare a 10–20 mM solution. High viscosity at high concentrations can broaden multiplets, obscuring critical coupling patterns.

  • Solvent: Use

    
      as the standard. If peaks overlap, switch to 
    
    
    
    (Benzene-d6). The aromatic solvent induced shifts (ASIS) are often dramatic for cyclic ketones, resolving overlaps.
B. Acquisition Parameters[3][6][7]
  • 
    C NMR:  Set the relaxation delay (
    
    
    
    ) to at least 2-3 seconds . Quaternary carbonyl carbons have long
    
    
    relaxation times; insufficient delay will suppress the diagnostic C=O signal.
  • HMBC: Optimize for long-range coupling (

    
    ) of 8 Hz . This is standard but critical for seeing the 3-bond correlations across the ring.
    
C. The Decision Tree Workflow

DecisionTree Start Start: Purified Product CarbonNMR Step 1: 13C NMR (C=O Shift) Start->CarbonNMR CheckShift Check C=O ppm CarbonNMR->CheckShift CyclobutaneLikely ~208 ppm (Cyclobutane Likely) CheckShift->CyclobutaneLikely Shielded CyclopentaneLikely >215 ppm (Cyclopentane Likely) CheckShift->CyclopentaneLikely Deshielded ProtonNMR Step 2: 1H NMR (alpha-H) CyclobutaneLikely->ProtonNMR CyclopentaneLikely->ProtonNMR CheckProton Check alpha-H ppm ProtonNMR->CheckProton HighShift 2.8 - 3.2 ppm CheckProton->HighShift LowShift 2.1 - 2.4 ppm CheckProton->LowShift COSY Step 3: COSY 'Ring Walk' HighShift->COSY LowShift->COSY Result4 CONFIRMED: Cyclobutyl Product COSY->Result4 2-Step Chain Result5 CONFIRMED: Cyclopentyl Product COSY->Result5 3-Step Chain

Figure 2: Step-by-step analytical decision tree for distinguishing ring sizes.

Summary Data Table

Diagnostic ParameterCyclobutanone DerivativeCyclopentanone Derivative
C=O Shift (

C)
205 - 210 ppm 215 - 220 ppm

-CH Shift (

H)
2.8 - 3.2 ppm 2.1 - 2.5 ppm

-CH Multiplicity
Complex multiplets (rigid puckering)Standard multiplets (envelope averaging)
IR C=O Stretch (Supportive)~1780

(High Strain)
~1740

(Normal)
COSY Connectivity Short path (

-

-

)
Long path (

-

-

-

)

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (The definitive reference for chemical shift tables of cycloalkanes and cycloalkanones).

  • Baranac-Stojanović, M., & Stojanović, M. (2013).

    
    H NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. The Journal of Organic Chemistry, 78(4), 1504–1507. (Explains the magnetic anisotropy and deshielding in small rings). 
    
  • Duddeck, H. (1995). Substituent Effects on C Chemical Shifts in Aliphatic Molecular Systems. Topics in Stereochemistry, 21. (Detailed analysis of alpha/beta effects in cyclic systems).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley. (Standard text for IR/NMR correlation of ring size).

Sources

Validation

Advanced HPLC Method Development for Cyclobutylmethyl Mesylate: A Comparative Guide to Detection Strategies

Executive Summary The quantification of potential genotoxic impurities (PGIs) is a critical regulatory requirement in pharmaceutical development. Cyclobutylmethyl mesylate (CBMM), an alkylating agent, falls under the str...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quantification of potential genotoxic impurities (PGIs) is a critical regulatory requirement in pharmaceutical development. Cyclobutylmethyl mesylate (CBMM), an alkylating agent, falls under the stringent ICH M7 guidelines, requiring control at the Threshold of Toxicological Concern (TTC) of 1.5 µ g/day . This guide objectively compares High-Performance Liquid Chromatography (HPLC) detection modalities—specifically UV, Charged Aerosol Detection (CAD), and LC-MS/MS—for the trace analysis of CBMM. By detailing the mechanistic causality behind detector performance and providing a self-validating experimental protocol, this guide empowers analytical scientists to overcome the challenges of non-chromophoric impurity analysis.

The Analytical Challenge: The "Invisible" Genotoxin

Alkyl mesylates are highly reactive electrophiles capable of alkylating DNA, making them potent mutagens and potential carcinogens1[1]. The fundamental analytical challenge with cyclobutylmethyl mesylate lies in its molecular structure. The cyclobutyl ring and the methanesulfonate ester group entirely lack a conjugated


-electron system.

Consequently, CBMM exhibits negligible UV absorbance above 210 nm. Traditional HPLC-UV methods relying on 254 nm or even low-wavelength (205 nm) detection are fundamentally flawed for this analyte due to severe baseline drift, mobile phase absorbance, and massive matrix interference from the Active Pharmaceutical Ingredient (API)2[2]. To achieve parts-per-million (ppm) sensitivity, analytical strategies must shift from optical properties to mass-based or ion-based detection.

Mechanistic Comparison of Detection Modalities

To rationally select a detection method, we must understand the causality behind how each detector interacts with the mesylate molecule.

HPLC-UV (Low Wavelength)
  • Mechanism: Relies on

    
     electronic transitions.
    
  • The Flaw: At

    
     210 nm, nearly all organic solvents (including methanol and acetonitrile) and the API itself will absorb strongly. The signal-to-noise (S/N) ratio collapses, making trace quantification mathematically impossible without extensive, error-prone sample cleanup.
    
LC-MS/MS (Electrospray Ionization)
  • Mechanism: Relies on gas-phase ion formation and mass-to-charge (

    
    ) filtration.
    
  • The Challenge: While LC-MS/MS offers unparalleled sensitivity, neutral alkyl mesylates like CBMM lack basic sites (like amines) for efficient protonation in positive ESI mode. They often require the post-column addition of ammonium buffers to form stable

    
     adducts3[3]. Furthermore, co-eluting API matrices can cause severe ion suppression.
    
HPLC-CAD (Charged Aerosol Detection)
  • Mechanism: CAD is a universal, mass-based detector for non-volatile and semi-volatile compounds. It does not require a chromophore or ionizability.

  • The Advantage: The HPLC eluent is nebulized into droplets. As the volatile mobile phase evaporates, the non-volatile CBMM remains as a residual particle. A corona discharge imparts a positive charge to these particles, which are then measured by an electrometer. Because the response is proportional to the mass of the analyte, CAD provides a highly uniform response for mesylates4[4].

CAD_Mechanism Eluent 1. HPLC Eluent (Analyte + Mobile Phase) Nebulizer 2. Nebulization (Aerosol Generation) Eluent->Nebulizer Desolvation 3. Evaporation (Volatile Solvent Removed) Nebulizer->Desolvation Charging 4. Corona Discharge (Particle Charging) Desolvation->Charging Detection 5. Electrometer (Current Measurement) Charging->Detection

Caption: Mechanism of Charged Aerosol Detection (CAD) for non-chromophoric analytes.

Quantitative Performance Comparison

The following table synthesizes expected performance metrics when validating CBMM across the three detection platforms, based on established pharmaceutical impurity profiling standards5[5].

Performance MetricHPLC-UV (210 nm)HPLC-CADUPLC-MS/MS (ESI+)
Detection Principle Optical AbsorbanceMass/Particle ChargeGas-Phase Ionization
LOD (Signal/Noise > 3) ~50 ppm~1-2 ppm~0.05 ppm
LOQ (Signal/Noise > 10) ~150 ppm~5 ppm~0.15 ppm
Matrix Interference Severe (API absorbs strongly)Low (API can be diverted)Moderate (Ion Suppression)
Linearity (

)
0.990 (Narrow range)0.995 (Requires log-log fit)0.999 (Wide dynamic range)
Operational Complexity LowMediumHigh
Best Use Case Bulk purity only (Not for PGIs)Routine QA/QC batch releaseTrace profiling in early R&D

Verdict: While LC-MS/MS is the gold standard for absolute sensitivity, HPLC-CAD offers the optimal balance of sensitivity, robustness, and ease of use for routine Quality Control (QC) environments where MS instrumentation may not be readily available.

Optimized Experimental Protocol: HPLC-CAD Method

To ensure E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness), the following protocol is designed as a self-validating system . Every step includes built-in causality and quality control checks.

Phase 1: Chromatographic Strategy & Causality
  • Column Selection: Use a Pentafluorophenyl (PFP) column (e.g., 150 x 4.6 mm, 3 µm) rather than a standard C18. Why? The fluorinated aromatic ring of the PFP phase provides strong dipole-dipole and shape-selectivity interactions. This orthogonal retention mechanism is crucial for separating the polar mesylate from a highly retained, hydrophobic API matrix.

  • Mobile Phase: CAD strictly requires volatile mobile phases to prevent massive background noise from salt precipitation.

    • Mobile Phase A: 10 mM Ammonium Formate in Water (pH adjusted to 3.0 with Formic Acid).

    • Mobile Phase B: 100% Acetonitrile.

Phase 2: Step-by-Step Sample Preparation (Liquid-Liquid Extraction)

Direct injection of high-concentration API (typically 10-50 mg/mL required to see ppm-level impurities) will overload the column and saturate the CAD detector.

  • Dissolution: Dissolve 100 mg of the API in 2 mL of an aqueous buffer (pH adjusted to ensure the API is ionized and highly water-soluble).

  • Extraction: Add 2 mL of Methyl tert-butyl ether (MTBE). Causality: CBMM is relatively non-polar compared to an ionized API salt. It will selectively partition into the organic MTBE layer.

  • Separation: Vortex for 2 minutes, then centrifuge at 4000 rpm for 5 minutes.

  • Reconstitution: Transfer exactly 1 mL of the upper organic layer to a new vial. Evaporate to dryness under a gentle stream of nitrogen. Reconstitute in 1 mL of Mobile Phase A/B (80:20 v/v).

Phase 3: Self-Validating System Suitability Testing (SST)

Before analyzing actual batches, the system must prove its capability:

  • Sensitivity Check: Inject a CBMM standard at the target Limit of Quantitation (LOQ, e.g., 5 ppm relative to API concentration). The run is only valid if the Signal-to-Noise (S/N) ratio is

    
     10.
    
  • Precision Check: Perform 6 replicate injections of a 10 ppm standard. The Relative Standard Deviation (RSD) of the peak area must be

    
     5.0%.
    
  • Spike Recovery (Accuracy): Spike a known API sample with CBMM at the 10 ppm level prior to extraction. The calculated recovery must fall between 80% and 120%, proving that the extraction process is efficient and free of matrix suppression.

Protocol_Flow Sample 1. Sample Preparation (Selective LLE Extraction) SST 2. System Suitability Test (S/N > 10, RSD < 5%) Sample->SST Separation 3. Chromatographic Separation (PFP Column, Volatile Buffer) SST->Separation Detection 4. CAD Measurement (Mass-Proportional Signal) Separation->Detection Validation 5. Data Validation (Spike Recovery 80-120%) Detection->Validation

Caption: Step-by-step analytical workflow for validating cyclobutylmethyl mesylate.

Conclusion

Developing an analytical method for cyclobutylmethyl mesylate requires abandoning traditional UV-centric paradigms. By leveraging the mass-based detection capabilities of HPLC-CAD combined with the orthogonal selectivity of a PFP stationary phase and a selective extraction protocol, analytical scientists can achieve robust, ICH M7-compliant quantification of this non-chromophoric genotoxin.

References

  • Title: Residues of Genotoxic alkyl mesylates in mesylate salt drug substances: Real or imaginary problems?
  • Source: tandfonline.
  • Source: nih.
  • Source: researchgate.
  • Source: primera-corp.

Sources

Safety & Regulatory Compliance

Safety

Cyclobutanemethanol, methanesulfonate proper disposal procedures

As a Senior Application Scientist overseeing chemical logistics and laboratory safety, I frequently encounter highly reactive intermediates that require rigorous, non-standard handling. Cyclobutylmethyl methanesulfonate...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing chemical logistics and laboratory safety, I frequently encounter highly reactive intermediates that require rigorous, non-standard handling. Cyclobutylmethyl methanesulfonate (CAS: 63659-30-3)[1] is a prime example. Widely utilized as a key intermediate in the synthesis of bicyclic lactones and JAK inhibitors for inflammatory diseases[2][3], this compound harbors a severe, often overlooked thermal hazard.

Standard disposal procedures—such as simply pouring the waste into a generic organic carboy or attempting to concentrate it via distillation—can lead to catastrophic laboratory accidents. This guide provides the mechanistic causality behind its instability and a self-validating, step-by-step protocol for its safe deactivation and disposal.

The Mechanistic Danger: Autocatalytic Thermal Decomposition

To handle a chemical safely, you must first understand its failure modes. Cyclobutylmethyl methanesulfonate is exceptionally thermally unstable[4]. The danger lies in its molecular structure: the cyclobutylmethyl group is highly strained.

When subjected to thermal stress, the molecule undergoes a Wagner-Meerwein rearrangement . The primary leaving group (methanesulfonate) departs, and the strained four-membered ring expands into a more stable five-membered cyclopentyl cation. This intermediate rapidly eliminates a proton to form cyclopentene (a highly flammable gas/liquid) and methanesulfonic acid [4][5].

The Causality of the Explosion Risk: The reaction does not just degrade the product; it is autocatalytic . The newly formed methanesulfonic acid protonates unreacted ester, exponentially accelerating the leaving group's departure. If left unchecked, this creates a runaway exothermic reaction. Documented incidents report sudden and violent explosions when attempting to distill this compound from a bath at 120°C[4][5].

G A Cyclobutylmethyl Methanesulfonate B Wagner-Meerwein Rearrangement A->B Heat (>65°C) C Cyclopentene (Flammable) B->C Elimination D Methanesulfonic Acid (Catalyst) B->D Leaving Group D->A Autocatalysis

Autocatalytic thermal decomposition pathway of cyclobutylmethyl methanesulfonate.

Quantitative Thermal Stability Data

To design a safe disposal protocol, we must establish our operational temperature limits based on empirical kinetic data[4][5].

ParameterValueOperational & Disposal Implications
Onset of Rapid Decomposition 110°C (at 0.5°C/min heating)Never distill. Rotary evaporation must be strictly avoided or kept strictly below 30°C with base present.
Isothermal Decomposition 65°C (vigorous after 48 h)Waste containers stored at room temperature can build up dangerous pressure over time.
Decomposition Products Cyclopentene, Methanesulfonic acid, PolymerWaste vessels must be vented or chemically quenched prior to sealing to prevent over-pressurization.
Inhibition Mechanism Addition of BaseTrace acid must be neutralized immediately during the disposal workflow to break the autocatalytic loop.

Validated Step-by-Step Quenching and Disposal Protocol

Because the decomposition is promoted by traces of acid and inhibited by the presence of a base[4], the core logic of this disposal procedure relies on base-mediated deactivation .

This protocol is designed as a self-validating system : you do not proceed to physical waste segregation until a chemical indicator (pH) confirms the system is safe.

Materials Required:
  • Ice-water bath

  • Inert dilution solvent (e.g., Dichloromethane or Ethyl Acetate)

  • 5% Aqueous Sodium Bicarbonate (NaHCO₃) or Triethylamine (TEA)

  • pH test strips

  • Vented separatory funnel

Step-by-Step Methodology:

Step 1: Thermal Stabilization

  • Action: Immediately place the reaction vessel or storage flask containing the cyclobutylmethyl methanesulfonate waste into an ice-water bath to bring the internal temperature below 5°C.

  • Causality: Lowering the temperature halts the kinetic progression of the exothermic elimination reaction, preventing the initial formation of the acid catalyst.

Step 2: Solvent Dilution

  • Action: Dilute the chemical waste with an inert organic solvent (e.g., Dichloromethane) at a minimum 1:5 ratio.

  • Causality: Dilution reduces the molar concentration of the reactive species, acting as a heat sink to safely dissipate any localized exotherms generated during the subsequent quenching step.

Step 3: Base Quenching (Breaking the Loop)

  • Action: Slowly add 5% aqueous NaHCO₃ dropwise under vigorous stirring. Continue addition until gas evolution (CO₂) completely ceases.

  • Causality: The bicarbonate neutralizes any trace methanesulfonic acid present in the waste mixture, converting it to inert sodium methanesulfonate. This permanently severs the autocatalytic decomposition loop[5].

Step 4: System Validation (Critical Checkpoint)

  • Action: Test the aqueous layer with a pH strip.

  • Causality: The system is validated as safe for phase separation only when the pH is ≥ 7.5. If the solution is acidic, the autocatalytic risk remains active. Repeat Step 3 until the pH validation passes.

Step 5: Phase Separation & Segregation

  • Action: Transfer the neutralized mixture to a separatory funnel.

    • Isolate the organic layer (containing unreacted, now-stabilized ester and inert polymer residues) and dispose of it in the designated "Halogenated Organic Waste" carboy.

    • Drain the aqueous layer (containing the neutralized sodium methanesulfonate salt) into the "Aqueous Basic Waste" carboy.

  • Causality: Separating the phases prevents long-term biphasic reactions in waste carboys and complies with standard environmental health and safety (EHS) waste segregation mandates.

Long-Term Logistics and Storage

If cyclobutylmethyl methanesulfonate must be stored prior to use or disposal, it must be kept in a flammable storage area[6], strictly refrigerated (≤ 4°C), and ideally stored over a mild solid base (like potassium carbonate) to scavenge any ambient acid generated over time. Never store this compound in a tightly sealed glass container at room temperature for extended periods, as the slow generation of cyclopentene gas will eventually cause the vessel to rupture[4][5].

References

  • Bretherick's Handbook of Reactive Chemical Hazards - 8th Edition | Elsevier | 7

  • Handbook of Reactive Chemical Hazards Vol 2 (Bretherick 1999) | Archive.org | 4

  • Cas 4415-82-1, Cyclobutanemethanol | LookChem | 2

  • Cyclobutylmethyl Methanesulfonate Product Information | AccelaChem | 1

Sources

Handling

Personal protective equipment for handling Cyclobutanemethanol, methanesulfonate

CAS: 18637-23-3 | Class: Alkyl Methanesulfonate (Genotoxic Impurity/Alkylating Agent) Executive Safety Assessment & Hazard Architecture The Core Hazard: Cyclobutanemethanol, methanesulfonate is not merely a "toxic chemic...

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 18637-23-3 | Class: Alkyl Methanesulfonate (Genotoxic Impurity/Alkylating Agent)

Executive Safety Assessment & Hazard Architecture

The Core Hazard: Cyclobutanemethanol, methanesulfonate is not merely a "toxic chemical"; it is a potent electrophilic alkylating agent .

As a Senior Application Scientist, I must clarify the causality of the risk: The methanesulfonate (mesylate) group is an exceptional leaving group (


 of conjugate acid 

). Upon contact with biological nucleophiles (specifically the

position of guanine in DNA), this molecule undergoes an

substitution, transferring the cyclobutylmethyl group to the DNA. This results in direct genotoxicity .

Consequently, standard laboratory PPE is insufficient. Your safety protocol must shift from "barrier protection" to "impermeable isolation."

Hazard Profile Summary
Hazard ClassGHS Classification (Inferred/Class-Based)Operational Implication
Genotoxicity Muta. 2 (H341) or Carc.[1] 1B (H350)Zero-tolerance for skin contact or aerosol inhalation.
Skin Corrosion Skin Corr.[2] 1B (H314)Corrosive; rapid tissue destruction aids systemic absorption.
Sensitization Skin Sens. 1 (H317)Potential for anaphylactic response upon re-exposure.
Reactivity Water-reactive (Slow Hydrolysis)Generates methanesulfonic acid (MSA) upon moisture contact.

Personal Protective Equipment (PPE) Matrix

This matrix is designed using a "Defense-in-Depth" strategy. Do not rely on a single layer of protection.[3]

PPE Decision Logic Diagram

The following diagram illustrates the decision-making process for selecting PPE based on the state of the reagent.

PPE_Decision_Logic Start Handling Cyclobutylmethyl Mesylate State Determine Physical State / Concentration Start->State Neat Neat Liquid / High Conc. (>1M) State->Neat Dilute Dilute Solution (<0.1M) State->Dilute Gloves_Neat GLOVES: Laminate (Silver Shield) + Nitrile Outer Neat->Gloves_Neat Gloves_Dilute GLOVES: Double Nitrile (min 5 mil per layer) Dilute->Gloves_Dilute Resp_Primary Primary: Fume Hood (Face Vel > 100 fpm) Gloves_Neat->Resp_Primary Gloves_Dilute->Resp_Primary Resp_Secondary Secondary: N95 (Particulate) or P100/OV (Vapor) Resp_Primary->Resp_Secondary If outside hood (Emergency) Body BODY: Tyvek Sleeves + Lab Coat Resp_Primary->Body

Figure 1: PPE Selection Hierarchy based on concentration and physical state.

Technical Specifications for PPE[5][6]
ComponentStandard RequirementAdvanced Requirement (Neat Handling)Rationale
Hand Protection Double Nitrile (0.11 mm / 4 mil minimum)Laminate (Silver Shield/4H) under NitrileMesylates can permeate nitrile in <15 mins. Laminates offer >480 min breakthrough protection.
Eye Protection Chemical Splash GogglesGoggles + Face ShieldRisk of splash causing immediate corneal alkylation and blindness.
Respiratory Fume Hood (Certified)Fume Hood + Sash at chin heightVolatility is low, but aerosols are lethal. Engineering controls are primary.
Body Defense Cotton Lab CoatTyvek® Wrist Sleeves + ApronProtects wrists (the gap between glove and coat) from droplet exposure.

Operational Protocol: The "Closed Loop" Method

Objective: Transfer and react reagent without exposing it to the open lab environment.

Step 1: Preparation & Weighing
  • Engineering Control: All operations must occur inside a fume hood.

  • Static Control: Use an anti-static gun on glassware. Mesylates can be oily/viscous; static can cause droplet "jumping."

  • Taring: Tare the receiving flask with solvent before adding the mesylate to minimize the time the neat compound is open.

Step 2: Transfer Technique
  • Do not pour. Use a positive-displacement pipette or a glass syringe with a Luer-lock needle.

  • The "Air Gap" Rule: When drawing liquid, leave a small air gap at the tip of the syringe to prevent dripping during transfer.

  • Immediate Dilution: Dispense directly into the solvent. The solution is kinetically slower to permeate gloves than the neat compound.

Step 3: Experimental Monitoring
  • Reaction Monitoring: Do not remove aliquots for TLC/HPLC outside the hood.

  • Quench Prep: Have the quenching solution (see Section 4) prepared before starting the reaction.

Decontamination & Disposal: The Nucleophilic Quench

The Logic: You cannot simply wash this down the drain. You must chemically destroy the alkylating potential by reacting it with a "soft" nucleophile that is more reactive than your DNA.

The Reagent: Sodium Thiosulfate (


). 
Thiosulfate is a superior quenching agent compared to NaOH because it acts faster via 

without requiring extreme pH levels that might damage equipment.
Decontamination Workflow Diagram

Decon_Workflow Spill Contamination / Waste Action Soak/Stir (Min 30 Minutes) Spill->Action Prep Prep: 10% Na2S2O3 in Water/Ethanol (1:1) Prep->Action Add Excess Check Verify pH (Neutral/Slight Basic) Action->Check Check->Action If pH < 6 (Acidic) Disposal Disposal: Halogenated Waste Check->Disposal Confirmed

Figure 2: Chemical decontamination workflow using nucleophilic quenching.

Step-by-Step Decontamination Procedure
  • Preparation: Prepare a solution of 10% w/v Sodium Thiosulfate in a 50:50 mixture of water and ethanol.

    • Why Ethanol? The mesylate is organic.[4] Water alone may not solubilize it enough for the thiosulfate to react efficiently.

  • Application:

    • Glassware: Soak all contaminated syringes, flasks, and stir bars in this bath for at least 60 minutes .

    • Spills: Cover spill with absorbent pads, then soak the pads with the thiosulfate solution. Wait 15 minutes before removal.

  • Verification (Self-Validating System):

    • The reaction generates Bunte salts (non-toxic).

    • Check pH.[1] If the solution turns highly acidic (generation of methanesulfonic acid), add sodium bicarbonate to neutralize.

  • Disposal: Label the waste container clearly: "Deactivated Alkylating Agents – Contains Thiosulfate & Solvents."

References

  • National Institutes of Health (NIH) - PubChem. Compound Summary: Methanesulfonates. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: Alkyl Methanesulfonates. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Genotoxic Impurities. Retrieved from [Link]

  • Bercu, J. P., et al. (2010).[5] Potential Impurities in Drug Substances: Toxicological Risk Assessment. (Contextual grounding for mesylate genotoxicity).

Sources

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